molecular formula C10H12FN5O3 B150665 2'-Fluoro-2'-deoxyadenosine CAS No. 64183-27-3

2'-Fluoro-2'-deoxyadenosine

Cat. No.: B150665
CAS No.: 64183-27-3
M. Wt: 269.23 g/mol
InChI Key: ZGYYPTJWJBEXBC-QYYRPYCUSA-N
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Description

2'-Fluoro-2'-deoxyadenosine, also known as this compound, is a useful research compound. Its molecular formula is C10H12FN5O3 and its molecular weight is 269.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 661921. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Deoxyadenosines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYYPTJWJBEXBC-QYYRPYCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60982712
Record name (2R,3R,4R,5R)-5-(6-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
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Molecular Weight

269.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64183-27-3
Record name 2'-Fluoro-2'-deoxyadenosine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,3R,4R,5R)-5-(6-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Fluoro-2'-deoxyadenosine
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Foundational & Exploratory

2'-Fluoro-2'-deoxyadenosine: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2'-Fluoro-2'-deoxyadenosine (2'-F-dA), a pivotal nucleoside analog in the landscape of antiviral and antitumor research. We delve into its historical discovery, tracing its origins within the broader context of fluorinated nucleoside chemistry. The guide meticulously details its multifaceted biological activities, with a particular focus on its potent anti-HIV efficacy and its role as a prodrug in cancer therapy. Comprehensive quantitative data on its biological performance are presented in structured tables for clear comparison. Furthermore, this document furnishes detailed experimental protocols for its chemical synthesis and biological evaluation, alongside illustrative diagrams of its mechanism of action and experimental workflows, to facilitate further research and development in the field.

Introduction

This compound is a synthetic purine (B94841) nucleoside analog distinguished by the substitution of a fluorine atom for the hydroxyl group at the 2' position of the deoxyribose sugar. This modification confers unique stereoelectronic properties that enhance its metabolic stability and biological activity compared to its natural counterpart, 2'-deoxyadenosine. Initially investigated for its potential as an antiviral and anticancer agent, 2'-F-dA has become a cornerstone for the development of more potent and selective therapeutic agents, most notably the highly effective anti-HIV drug, Islatravir (4′-ethynyl-2-fluoro-2′-deoxyadenosine). This guide will illuminate the scientific journey of 2'-F-dA, from its foundational synthesis to its complex interactions within biological systems.

Discovery and History

The exploration of fluorinated nucleosides as therapeutic agents began in the mid-20th century, with the first synthesis of a 2'-fluoro nucleoside, 2'-deoxy-2'-fluorouridine, reported in 1961.[1] This pioneering work opened the door to the synthesis of a variety of 2'-deoxy-2'-fluoro nucleosides with different nucleobases. The rationale behind introducing a fluorine atom at the 2'-position was to create analogs that are stable against degradation by nucleases, thereby prolonging their therapeutic window.[1]

Chemical Synthesis

Several synthetic routes for this compound have been developed. The two primary strategies involve either the deoxygenation of a precursor or the glycosylation of a fluorinated sugar with a purine base.

Synthesis from 2-Aminoadenosine (B16350)

A convenient and efficient synthesis of this compound (1) starts from 2-aminoadenosine (2).[2]

Experimental Protocol:

  • Deaminative Fluorination of 2-aminoadenosine (2): 2-aminoadenosine is treated with a fluorinating agent to replace the 2-amino group with fluorine, yielding a 2-fluoroadenosine (B10117) derivative.

  • Silylation: The 3' and 5'-hydroxyl groups of the 2-fluoroadenosine derivative are protected with silyl (B83357) groups to give the corresponding silylated compound (4).[2]

  • Thiocarbonylation: The protected 2-fluoroadenosine (4) is then reacted to form a thiocarbonylimidazolyl derivative (5a).[2]

  • Deoxygenation: The thiocarbonyl derivative (5a) is treated with an excess of tris(trimethylsilyl)silane (B43935) (TTMSS) and tert-butyl peroxide in toluene (B28343) at 80°C to effect an efficient deoxygenation at the 2'-position, yielding the 2'-deoxy derivative (6).[2]

  • Desilylation: The silyl protecting groups on compound (6) are removed using tetraethylammonium (B1195904) fluoride (B91410) (Et4NF) in acetonitrile (B52724) (CH3CN) to afford the final product, this compound (1), in high yield.[2]

Synthesis from 2-Fluoroadenine (B1664080)

An alternative approach utilizes commercially available 2-fluoroadenine.[4]

Experimental Protocol:

  • Glycosylation: Silylated 2-fluoroadenine is coupled with phenyl 3,5-bis[O-(t-butyldimethylsilyl)]-2-deoxy-1-thio-D-erythro-pentofuranoside. This reaction yields a mixture of the α and β anomers of the protected this compound derivative.[4]

  • Anomer Separation: The α and β anomers are separated by chromatography.[4]

  • Desilylation: The separated β-anomer is then desilylated to yield the final product, this compound.[4]

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activity, primarily as an antiviral and an antitumor agent. Its mechanism of action is multifaceted, involving intracellular activation and interaction with key cellular and viral enzymes.

Antiviral Activity

2'-F-dA has demonstrated activity against a range of viruses, with its anti-HIV activity being the most extensively studied. Its more potent derivative, 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA or Islatravir), is a testament to the potential of the 2'-fluoro-adenosine scaffold.

Mechanism of Anti-HIV Action:

The antiviral activity of 2'-F-dA is dependent on its intracellular conversion to the active triphosphate form, this compound triphosphate (2'-F-dATP).[5] This phosphorylation is carried out by cellular kinases.[6][7] Studies on the related compound EFdA suggest that deoxycytidine kinase (dCK) is responsible for the initial phosphorylation to the monophosphate.[1]

Caption: Intracellular activation and anti-HIV mechanism of this compound.

Once phosphorylated, 2'-F-dATP acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the nascent viral DNA by HIV reverse transcriptase (RT). Upon incorporation, it functions as a chain terminator, halting further elongation of the viral DNA. The 4'-ethynyl derivative, EFdA, has been characterized as a "translocation-defective reverse transcriptase inhibitor" (TDRTI), meaning that after its incorporation, it sterically hinders the repositioning of the enzyme on the DNA template, effectively preventing the addition of the next nucleotide.[8]

Quantitative Antiviral Data:

CompoundVirusCell LineEC₅₀ (nM)Reference
4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA)HIV-1PBMCs0.05[9]
Antitumor Activity

This compound has also been investigated for its anticancer properties. Its primary mechanism in this context is as a prodrug for the cytotoxic agent 2-fluoroadenine.[10]

Mechanism of Antitumor Action:

In a gene therapy approach, cancer cells are engineered to express a non-human enzyme, such as E. coli purine nucleoside phosphorylase (PNP).[10] When 2'-F-dA is administered, it is selectively cleaved by the expressed PNP in the cancer cells, releasing the highly toxic 2-fluoroadenine. 2-fluoroadenine can then be converted to 2-fluoroadenine nucleotides which inhibit DNA synthesis, leading to cancer cell death. This strategy provides a targeted approach to cancer therapy, minimizing toxicity to normal cells that do not express the foreign enzyme.

Antitumor_Mechanism cluster_cell Transfected Cancer Cell 2F-dA_in 2'-Fluoro-2'- deoxyadenosine Ecoli_PNP E. coli Purine Nucleoside Phosphorylase 2-FA 2-Fluoroadenine (Toxic) 2-F-Nucleotides 2-Fluoroadenine Nucleotides DNA_Synthesis DNA Synthesis Cell_Death Apoptosis 2F-dA_out 2'-Fluoro-2'- deoxyadenosine (Administered) 2F-dA_out->2F-dA_in Uptake

Caption: Mechanism of this compound as a prodrug in suicide gene therapy.

Quantitative Antitumor Data:

CompoundCell LineIC₅₀ (µM)Reference
This compoundCCRF-CEM90

Experimental Workflows

The evaluation of this compound and its analogs follows a standardized workflow in drug discovery, encompassing initial screening for activity and cytotoxicity, followed by detailed mechanistic studies.

Experimental_Workflow cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies start Start: Compound Synthesis (2'-F-dA) antiviral_assay Antiviral Assay (e.g., HIV-infected cells) start->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (e.g., Cancer cell lines) start->cytotoxicity_assay determine_ec50 Determine EC₅₀ antiviral_assay->determine_ec50 determine_ic50 Determine IC₅₀ cytotoxicity_assay->determine_ic50 selectivity_index Calculate Selectivity Index (SI = IC₅₀ / EC₅₀) determine_ec50->selectivity_index determine_ic50->selectivity_index phosphorylation_assay Intracellular Phosphorylation Assay selectivity_index->phosphorylation_assay enzyme_inhibition Enzyme Inhibition Assay (e.g., Reverse Transcriptase) phosphorylation_assay->enzyme_inhibition determine_ki Determine Ki enzyme_inhibition->determine_ki end Lead Optimization & Preclinical Development determine_ki->end

Caption: General experimental workflow for the evaluation of this compound.

Protocol for Anti-HIV Activity Assay (Reverse Transcriptase Activity)

This protocol is a representative method for determining the anti-HIV activity of a compound by measuring the inhibition of reverse transcriptase activity in cell culture supernatants.[11]

Materials:

  • CEM-SS cells

  • HIV-1 stock

  • 96-well plates

  • Test compound (this compound)

  • RT reaction buffer (1M EGTA, Triton X-100, 1M Tris-HCl pH 7.4, 1M DTT, 1M MgCl2)

  • ³H-TTP (tritiated thymidine (B127349) triphosphate)

  • Poly rA/oligo dT template/primer

  • Filter mats

  • 5% sodium phosphate (B84403) buffer

  • 70% ethanol (B145695)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Plating: Add CEM-SS cells (approximately 1250 cells/well) to a 96-well plate containing serial dilutions of the test compound.

  • Infection: Infect the cells with HIV-1 at a suitable multiplicity of infection (MOI).

  • Incubation: Incubate the plates for 6 days.

  • Supernatant Collection: Collect the cell culture supernatant which contains progeny virus particles.

  • RT Reaction Mix Preparation: Prepare the reverse transcriptase reaction mix containing RT reaction buffer, ³H-TTP, and Poly rA/oligo dT.

  • RT Reaction: Add the reaction mix and the virus-containing supernatant to a new 96-well plate.

  • Incubation: Incubate at 37°C for 60 minutes to allow the reverse transcriptase to incorporate the ³H-TTP.

  • Harvesting: Spot the reaction mixture onto filter mats.

  • Washing: Wash the filter mats sequentially with 5% sodium phosphate buffer, distilled water, and 70% ethanol to remove unincorporated ³H-TTP.

  • Drying: Dry the filter mats completely.

  • Scintillation Counting: Place the dried filter mats in scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the reverse transcriptase activity.

  • Data Analysis: Calculate the percent inhibition of reverse transcriptase activity at each compound concentration compared to the untreated virus control to determine the EC₅₀ value.

Conclusion

This compound has proven to be a remarkably versatile and influential molecule in the field of medicinal chemistry. Its discovery and development have not only provided a deeper understanding of the structure-activity relationships of nucleoside analogs but have also paved the way for the creation of highly potent therapeutics. The enhanced metabolic stability and unique mechanisms of action conferred by the 2'-fluoro substitution continue to make this scaffold an attractive starting point for the design of novel antiviral and anticancer agents. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the legacy of this compound in the ongoing quest for more effective treatments for human diseases.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2'-Fluoro-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro-2'-deoxyadenosine (2'-F-dA) is a synthetic purine (B94841) nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and drug development. Its structural modification, the substitution of a hydrogen atom with a fluorine atom at the 2' position of the deoxyribose sugar moiety, confers unique chemical and biological properties. This alteration enhances the molecule's stability against enzymatic degradation and modulates its biological activity, making it a valuable candidate for antiviral and anticancer therapies. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for its development as a therapeutic agent.

PropertyValueReference
Molecular Formula C₁₀H₁₂FN₅O₃[1][2][3]
Molecular Weight 269.23 g/mol [1][2]
CAS Number 21679-12-9[2]
Appearance White to off-white solid/powder
Melting Point 218 °C (decomposes)
Solubility Soluble in water.-
Optical Activity [α]20/D -16°, c = 1 in methanol
pKa (Predicted) 12.60 ± 0.70-
LogP (Calculated, XLogP3) -1.0[4]

Experimental Protocols

The determination of the physicochemical properties of nucleoside analogs like this compound involves a range of analytical techniques. Below are detailed methodologies for key experiments.

Determination of Melting Point

Methodology:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For substances that decompose, the temperature at which decomposition begins is noted.

Determination of Solubility

Methodology:

  • A known excess amount of this compound is added to a fixed volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

  • The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered or centrifuged to remove the undissolved solid.

  • The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

  • The solubility is expressed in units such as mg/mL or mol/L.

Determination of Octanol-Water Partition Coefficient (LogP)

Methodology (Shake-Flask Method):

  • A solution of this compound is prepared in a pre-saturated mixture of n-octanol and water (typically at a pH where the compound is in its neutral form).

  • The mixture is placed in a separatory funnel and shaken vigorously for a set period to allow for partitioning of the analyte between the two phases.

  • The funnel is allowed to stand until the two phases have completely separated.

  • A sample is carefully withdrawn from both the n-octanol and the aqueous phase.

  • The concentration of this compound in each phase is quantified using a validated analytical method like HPLC-UV.[6][7]

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • LogP is the logarithm (base 10) of the partition coefficient.

Determination of pKa

Methodology (Potentiometric Titration):

  • A solution of this compound of known concentration is prepared in water or a suitable co-solvent.

  • The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the solution using a precision burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa value is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through its conversion into active metabolites that interfere with nucleic acid synthesis. A key mechanism involves its interaction with bacterial enzymes, making it a candidate for gene-directed enzyme prodrug therapy (GDEPT).

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell Expressing E. coli PNP 2F-dA_ext This compound (Prodrug) 2F-dA_int This compound 2F-dA_ext->2F-dA_int Cellular Uptake PNP E. coli Purine Nucleoside Phosphorylase (PNP) 2F-dA_int->PNP Substrate 2-FA 2-Fluoroadenine (Toxic Metabolite) PNP->2-FA Cleavage DNA_synthesis DNA Synthesis 2-FA->DNA_synthesis Incorporation & Inhibition Apoptosis Apoptosis DNA_synthesis->Apoptosis Induction

Caption: Mechanism of action of this compound in GDEPT.

In a therapeutic strategy, tumor cells are engineered to express E. coli purine nucleoside phosphorylase (PNP). The prodrug, this compound, is administered and taken up by these cells.[4] The bacterial PNP then efficiently cleaves the glycosidic bond of 2'-F-dA, releasing the toxic purine base, 2-fluoroadenine.[4] 2-Fluoroadenine can then be further metabolized and incorporated into DNA, leading to the inhibition of DNA synthesis and ultimately inducing apoptosis in the cancer cells.[4]

Experimental Workflow for Characterization

The characterization of a novel nucleoside analog like this compound follows a logical progression of experiments to determine its properties and potential as a therapeutic agent.

Experimental_Workflow Start Start: Novel Nucleoside Analog Synthesis Chemical Synthesis & Purification Start->Synthesis Structure Structural Elucidation (NMR, MS, X-ray) Synthesis->Structure PhysChem Physicochemical Characterization (Melting Point, Solubility, pKa, LogP) Structure->PhysChem InVitro In Vitro Biological Activity (Enzyme Assays, Cell Culture) PhysChem->InVitro InVivo In Vivo Efficacy & Toxicity (Animal Models) InVitro->InVivo ADME ADME/PK Studies InVivo->ADME End Lead Compound Identification ADME->End

Caption: General experimental workflow for nucleoside analog characterization.

This workflow begins with the synthesis and purification of the compound. Its chemical structure is then rigorously confirmed using various spectroscopic and analytical techniques.[8] Following this, a comprehensive physicochemical characterization is performed to understand its fundamental properties. The biological activity is then assessed through in vitro assays, followed by in vivo studies in animal models to evaluate efficacy and toxicity.[9] Finally, ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic (PK) studies are conducted to determine the compound's behavior in a biological system, culminating in the identification of a potential lead compound for further development.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2'-Fluoro-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2'-Fluoro-2'-deoxyadenosine, a nucleoside analog with significant therapeutic potential. The document details two primary synthetic methodologies, starting from either 2-aminoadenosine (B16350) or 2-fluoroadenine (B1664080), offering step-by-step experimental protocols. Furthermore, it outlines the key analytical techniques for characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), supported by tabulated data. The guide also elucidates the mechanism of action, highlighting its role as a prodrug and the subsequent cytotoxic effects of its metabolite, 2-fluoroadenine. Visual diagrams generated using Graphviz are provided to illustrate the synthetic workflows and the biological signaling pathway.

Introduction

This compound is a synthetic purine (B94841) nucleoside analog that has garnered considerable interest in the fields of medicinal chemistry and drug development. Its structural similarity to the natural nucleoside, 2'-deoxyadenosine, allows it to be recognized by cellular enzymes, while the presence of a fluorine atom at the 2'-position of the ribose sugar imparts unique chemical and biological properties. This modification enhances the stability of the glycosidic bond and alters its interaction with key enzymes, leading to potent antiviral and anticancer activities. This guide serves as a technical resource for researchers engaged in the synthesis, analysis, and application of this important molecule.

Synthesis of this compound

Two principal synthetic routes for the preparation of this compound are described herein, each offering distinct advantages depending on the available starting materials and desired scale of production.

Synthesis from 2-aminoadenosine

This pathway involves a multi-step process commencing with the deaminative fluorination of 2-aminoadenosine, followed by protection of the hydroxyl groups, deoxygenation at the 2'-position, and final deprotection.

Experimental Protocol:

  • Deaminative Fluorination: 2-aminoadenosine is treated with a suitable fluorinating agent, such as hydrogen fluoride-pyridine, to replace the 2-amino group with a fluorine atom, yielding 2-fluoroadenosine (B10117).

  • Silylation: The 3' and 5'-hydroxyl groups of 2-fluoroadenosine are protected using a silylating agent, for instance, tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole.

  • Thiocarbonylation: The 2'-hydroxyl group of the protected 2-fluoroadenosine is then activated by reaction with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) to form a thiocarbonylimidazolyl derivative.

  • Deoxygenation: The 2'-thiocarbonyl derivative undergoes radical-mediated deoxygenation using a reducing agent such as tris(trimethylsilyl)silane (B43935) (TTMSS) and a radical initiator like azobisisobutyronitrile (AIBN) or tert-butyl peroxide in a suitable solvent like toluene (B28343) at elevated temperature (e.g., 80°C).

  • Desilylation: The silyl (B83357) protecting groups are removed by treatment with a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF), to afford the final product, this compound.

G A 2-aminoadenosine B Deaminative Fluorination (HF-Pyridine) A->B C 2-Fluoroadenosine B->C D Silylation (TBDMSCl, Imidazole) C->D E 3',5'-di-O-TBDMS-2-fluoroadenosine D->E F Thiocarbonylation (TCDI) E->F G 2'-O-(Thiocarbonylimidazolyl)- 3',5'-di-O-TBDMS-2-fluoroadenosine F->G H Deoxygenation (TTMSS, AIBN) G->H I 3',5'-di-O-TBDMS- This compound H->I J Desilylation (TBAF) I->J K This compound J->K

Caption: Synthesis workflow from 2-aminoadenosine.

Synthesis from 2-fluoroadenine

An alternative and often more convergent approach involves the glycosylation of 2-fluoroadenine with a suitable 2-deoxyribose derivative.

Experimental Protocol:

  • Preparation of the Glycosyl Donor: A protected 2-deoxyribose derivative is prepared, typically as a glycosyl halide or a thioglycoside. For example, 1-chloro-3,5-di-O-p-toluoyl

The Core Biological Activities of 2'-Fluoro Modified Nucleosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom at the 2'-position of the nucleoside sugar moiety has proven to be a transformative strategy in the development of potent antiviral and anticancer agents. This modification significantly enhances the therapeutic potential of nucleosides by improving their metabolic stability, modulating their conformational preferences, and altering their interaction with key cellular and viral enzymes. This technical guide provides an in-depth exploration of the biological activities of 2'-fluoro modified nucleosides, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Mechanism of Action: A Tale of Two Therapeutic Areas

The biological activity of 2'-fluoro modified nucleosides is primarily centered on their ability to act as chain terminators of DNA or RNA synthesis and as inhibitors of polymerases. This dual functionality has been successfully exploited in both antiviral and anticancer therapies.

Antiviral Activity: Halting Viral Replication

In the context of viral infections, 2'-fluoro modified nucleosides serve as potent inhibitors of viral polymerases. A prime example is Sofosbuvir , a cornerstone in the treatment of Hepatitis C Virus (HCV). Sofosbuvir is a prodrug that is metabolized intracellularly to its active triphosphate form, GS-461203. This active metabolite mimics the natural uridine (B1682114) nucleotide and is incorporated into the growing HCV RNA chain by the NS5B RNA-dependent RNA polymerase. The presence of the 2'-fluoro and 2'-C-methyl modifications on the sugar ring sterically hinders the addition of the next nucleotide, thus acting as a chain terminator and halting viral replication.[1][2][3][4][5]

The general mechanism of action for antiviral 2'-fluoro modified nucleosides is a multi-step process:

  • Cellular Uptake: The nucleoside analog enters the host cell.

  • Phosphorylation: Host cell kinases phosphorylate the nucleoside to its active triphosphate form.

  • Incorporation: The viral polymerase incorporates the triphosphate analog into the elongating viral RNA or DNA strand.

  • Chain Termination: The 2'-fluoro modification prevents the formation of the phosphodiester bond with the next incoming nucleotide, leading to the termination of nucleic acid elongation and the cessation of viral replication.

Anticancer Activity: Inducing Apoptosis in Cancer Cells

In oncology, 2'-fluoro modified nucleosides, such as Gemcitabine (B846) , are effective chemotherapeutic agents. Gemcitabine (2',2'-difluorodeoxycytidine) is a deoxycytidine analog that, once inside the cell, is phosphorylated to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[6][7][8] These active metabolites exert their cytotoxic effects through two primary mechanisms:

  • DNA Chain Termination: dFdCTP is incorporated into replicating DNA by DNA polymerases. After the incorporation of one more nucleotide, the DNA polymerase is unable to proceed, leading to "masked chain termination." This irreparable damage to the DNA triggers programmed cell death (apoptosis).[8]

  • Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxyribonucleotides required for DNA synthesis and repair. This depletion of the deoxyribonucleotide pool further enhances the incorporation of dFdCTP into DNA.[7]

Gemcitabine's therapeutic effect is mediated through the activation of apoptotic signaling pathways. Studies have shown its involvement in the AMPK/mTOR and JAK2/STAT3 pathways, ultimately leading to the induction of apoptosis in cancer cells.[6]

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of various 2'-fluoro modified nucleosides against different viruses and cancer cell lines.

Table 1: Antiviral Activity of 2'-Fluoro Modified Nucleosides

Compound/Drug NameVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SofosbuvirHCV (multiple genotypes)HCV replicon cells0.014 - 0.11>100>909[9]
SofosbuvirZika VirusHuh74.1 (IC50)>100>24[9]
SofosbuvirDengue VirusHuh74.9>100>20[9]
SofosbuvirWest Nile VirusHuh71.2 (IC50)>100>83[9]
2'-Deoxy-2'-fluorocytidine (2'-FdC)HCVHCV replicon cells5.0 (EC90)>100>20[10]
2'-Deoxy-2'-fluorocytidine (2'-FdC)SARS-CoV-2-175.2--[10]
Clevudine (L-FMAU)HBVHepAD380.11--[9]
Clevudine (L-FMAU)EBVP3HR15.0>1000>200[9]
7-vinyl-7-deaza-adenine nucleoside (β-form)HCVHCV replicon cells<10>100>10[11]

Table 2: Anticancer Activity of 2'-Fluoro Modified Nucleosides

Compound/Drug NameCancer Cell LineIC50 (µM)Reference
GemcitabinePancreatic Cancer CellsVaries by cell line[6]
ClofarabineVarious Tumor CellsPotent activity reported[12]
2a (unspecified 2'-fluorinated isonucleoside)L1210 Leukemia10⁻⁴ - 10⁻⁵ M[13]
4b (unspecified 2'-fluorinated isonucleoside)L1210 Leukemia10⁻⁴ - 10⁻⁵ M[13]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of 2'-fluoro modified nucleosides are provided below.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of the compounds on host cells and to calculate the CC50 value.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[5][14][15][16]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 2'-fluoro modified nucleoside for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value (the concentration of the compound that causes 50% reduction in cell viability) using non-linear regression analysis.

In Vitro Antiviral Assays

Several assays can be used to determine the antiviral efficacy (EC50 value) of the compounds.

Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques (localized areas of cell death) in a cell monolayer.[1]

Protocol:

  • Cell Monolayer: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of various concentrations of the test compound.

  • Overlay: After a short incubation period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) that stains viable cells, leaving the plaques unstained.

  • Data Analysis: Count the number of plaques at each compound concentration and calculate the EC50 value (the concentration that reduces the number of plaques by 50% compared to the virus control).

Principle: This assay is used for viruses that cause a visible cytopathic effect (e.g., cell rounding, detachment). The ability of a compound to inhibit CPE is measured.[1][17]

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate.

  • Treatment and Infection: Add serial dilutions of the compound to the wells, followed by the addition of the virus.

  • Incubation: Incubate the plate for a period sufficient to observe significant CPE in the virus control wells.

  • CPE Assessment: Visually score the degree of CPE in each well or use a cell viability assay (e.g., MTT) to quantify the number of viable cells.

  • Data Analysis: Determine the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced CPE.

HCV NS5B Polymerase Inhibition Assay

Principle: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the HCV NS5B RNA-dependent RNA polymerase.[18][19][20][21][22]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified recombinant HCV NS5B polymerase, a suitable RNA template/primer, ribonucleotide triphosphates (rNTPs, including a labeled one like [α-³²P]GTP or a fluorescent analog), and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the polymerase reaction by adding the enzyme or rNTPs.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Product Separation and Detection: Separate the newly synthesized radiolabeled or fluorescently labeled RNA product from the unincorporated nucleotides using methods like gel electrophoresis or filter binding assays.

  • Data Analysis: Quantify the amount of product formed at each compound concentration and calculate the IC50 value (the concentration that inhibits 50% of the polymerase activity).

Gemcitabine DNA Incorporation Assay

Principle: This assay quantifies the amount of gemcitabine that is incorporated into the DNA of treated cells, providing a direct measure of the drug's target engagement.[23][24][25]

Protocol:

  • Cell Treatment: Treat cancer cells with gemcitabine for a specified duration.

  • DNA Isolation: Isolate genomic DNA from the treated cells using a standard DNA extraction kit.

  • DNA Hydrolysis: Enzymatically hydrolyze the DNA to individual nucleosides using a combination of DNase I, nuclease P1, and alkaline phosphatase.

  • LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amount of gemcitabine (dFdC) and a reference nucleoside (e.g., deoxyguanosine, dG) in the hydrolysate.

  • Data Analysis: Express the amount of gemcitabine incorporation as a ratio of dFdC to dG.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the biological activity of 2'-fluoro modified nucleosides.

Gemcitabine_Apoptosis_Pathway cluster_cell Cancer Cell cluster_dna DNA Synthesis cluster_apoptosis Apoptosis Pathway Gemcitabine Gemcitabine dFdC dFdC Gemcitabine->dFdC Uptake dFdCDP dFdCDP dFdC->dFdCDP Phosphorylation dFdCTP dFdCTP dFdCDP->dFdCTP Phosphorylation RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA_syn DNA Replication dFdCTP->DNA_syn Incorporation DNA_damage DNA Damage DNA_syn->DNA_damage Chain Termination AMPK AMPK DNA_damage->AMPK JAK2 JAK2 DNA_damage->JAK2 mTOR mTOR AMPK->mTOR Inhibition Apoptosis Apoptosis AMPK->Apoptosis Induction mTOR->Apoptosis Inhibits STAT3 STAT3 JAK2->STAT3 Activation STAT3->Apoptosis Induction dNTPs dNTP Pool RNR->dNTPs

Caption: Gemcitabine-induced apoptosis signaling pathway.

Sofosbuvir_Antiviral_Mechanism cluster_host_cell Hepatocyte (Host Cell) Sofosbuvir Sofosbuvir (Prodrug) GS_461203 GS-461203 (Active Triphosphate) Sofosbuvir->GS_461203 Intracellular Metabolism HCV_RNA_poly HCV NS5B RNA Polymerase GS_461203->HCV_RNA_poly Substrate Mimic HCV_RNA Viral RNA Replication GS_461203->HCV_RNA Incorporation HCV_RNA_poly->HCV_RNA Chain_Termination Chain Termination HCV_RNA->Chain_Termination No_Replication Inhibition of Viral Replication Chain_Termination->No_Replication

Caption: Mechanism of action of Sofosbuvir.

Experimental_Workflow_Antiviral_Screening start Start: 2'-Fluoro Modified Nucleoside Library cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity antiviral Antiviral Assay (e.g., Plaque Reduction, CPE) start->antiviral cc50 Determine CC50 cytotoxicity->cc50 ec50 Determine EC50 antiviral->ec50 si Calculate Selectivity Index (SI = CC50 / EC50) cc50->si ec50->si hit Hit Identification (High SI) si->hit lead_opt Lead Optimization hit->lead_opt end Preclinical Development lead_opt->end

Caption: General experimental workflow for antiviral screening.

References

Enzymatic Recognition of 2'-Fluoro-2'-deoxyadenosine Triphosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-Fluoro-2'-deoxyadenosine triphosphate (2'-F-dATP) is a synthetic nucleoside triphosphate analog with significant applications in the development of therapeutic oligonucleotides and diagnostic probes. The substitution of a fluorine atom for the hydroxyl group at the 2' position of the deoxyribose sugar confers enhanced nuclease resistance and unique conformational properties to the resulting nucleic acid polymers. Understanding the enzymatic recognition and incorporation of 2'-F-dATP by various polymerases is critical for its effective utilization. This technical guide provides an in-depth analysis of the enzymatic handling of 2'-F-dATP, including a summary of kinetic data, detailed experimental protocols for assessing its incorporation, and a discussion of the structural basis for its recognition by DNA polymerases, RNA polymerases, and reverse transcriptases.

Introduction

The therapeutic potential of nucleic acid-based drugs, such as antisense oligonucleotides, siRNAs, and aptamers, is often limited by their susceptibility to degradation by cellular nucleases. Chemical modifications of the nucleotide building blocks are a key strategy to overcome this limitation. The 2'-fluoro modification is particularly noteworthy as it not only enhances nuclease resistance but also promotes an A-form helical geometry, which can be beneficial for the binding affinity and specificity of therapeutic oligonucleotides.

The successful synthesis of 2'-fluoro-modified nucleic acids relies on the ability of polymerases to efficiently and faithfully incorporate the corresponding 2'-fluoro-2'-deoxynucleoside triphosphates (2'-F-dNTPs). However, polymerases have evolved to be highly selective for their natural substrates, and the presence of a modification at the 2' position can significantly impact recognition and catalysis. This guide focuses specifically on the adenosine (B11128) analog, 2'-F-dATP, and its interaction with various classes of polymerases.

Enzymatic Incorporation of 2'-F-dATP: A Quantitative Overview

The efficiency of 2'-F-dATP incorporation varies significantly among different polymerases. The following tables summarize the available quantitative data on the kinetic parameters for 2'-F-dATP and related analogs. It is important to note that comprehensive kinetic data for 2'-F-dATP is not available for all commonly used polymerases; therefore, data for other 2'-fluoro-modified nucleotides and related analogs are included for comparative purposes.

DNA Polymerases
Enzyme FamilyPolymeraseSubstrateK_m (µM)V_max (relative to dATP)k_cat/K_m (relative to dATP)Reference
BHuman DNA Polymerase α2'-F-dATP-No incorporation-[1]
AHuman DNA Polymerase γ2'-F-dATP1.2 ± 0.20.11 ± 0.010.06[1]
AHuman DNA Polymerase γdATP0.8 ± 0.11.01.0[1]
BVent™ DNA PolymeraseddATP37~0.002~0.001[2]

Note: Data for ddATP with Vent™ DNA Polymerase is provided as a proxy for a 2'-modified nucleotide, highlighting the significant decrease in incorporation efficiency.

Reverse Transcriptases
EnzymeSubstrateK_d (µM)k_pol (s⁻¹)(k_pol/K_d) (µM⁻¹s⁻¹)Reference
HIV-1 Reverse Transcriptase3'-F-dATP1.4 ± 0.20.011 ± 0.0010.0079[3]
HIV-1 Reverse TranscriptasedATP0.2 ± 0.0335 ± 2175[3]

Note: Data for 3'-F-dATP is presented as a close analog to 2'-F-dATP for HIV-1 RT.

RNA Polymerases

Structural Basis of Recognition and Discrimination

The ability of a polymerase to incorporate 2'-F-dATP is largely determined by the architecture of its active site. The primary mechanism for discriminating between ribonucleotides and deoxyribonucleotides is the "steric gate" model. In most DNA polymerases, a bulky amino acid residue occupies a position that would sterically clash with the 2'-hydroxyl group of a ribonucleotide, thereby preventing its proper alignment for catalysis.

In the case of 2'-F-dATP, the fluorine atom is smaller than a hydroxyl group. This allows it to be accommodated in the active site of some polymerases that would otherwise reject a ribonucleotide. However, the high electronegativity of the fluorine atom can alter the sugar pucker conformation and the overall geometry of the nucleotide, which can affect the precise positioning required for efficient catalysis. This often results in a lower incorporation efficiency (k_cat/K_m) compared to the natural dATP.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the enzymatic incorporation of 2'-F-dATP.

Single-Nucleotide Incorporation Assay (Steady-State Kinetics)

This assay is used to determine the kinetic parameters (K_m and k_cat) for the incorporation of a single 2'-F-dATP molecule opposite a templating base.

Materials:

  • 5'-radiolabeled primer (e.g., with [γ-³²P]ATP)

  • DNA template with a specific sequence designed for the incorporation of a single adenosine

  • DNA polymerase of interest and its corresponding reaction buffer

  • Natural dNTPs (dCTP, dGTP, dTTP)

  • 2'-F-dATP

  • Stop solution (e.g., 95% formamide, 20 mM EDTA)

  • Denaturing polyacrylamide gel (e.g., 20%)

Methodology:

  • Primer-Template Annealing: Anneal the 5'-radiolabeled primer to the DNA template by heating the mixture to 95°C for 5 minutes in the polymerase reaction buffer, followed by slow cooling to room temperature.

  • Reaction Setup: Prepare a series of reaction mixtures on ice. Each reaction should contain the annealed primer-template complex, the DNA polymerase, and a varying concentration of 2'-F-dATP. A control set of reactions with varying concentrations of dATP should also be prepared. The concentrations of the other three natural dNTPs should be kept constant and in excess if the experiment is designed to measure extension beyond the single incorporation event.

  • Initiation and Incubation: Initiate the reactions by transferring them to the optimal temperature for the polymerase. Incubate for a time that ensures the reaction is in the linear range (typically less than 20% of the primer is extended).

  • Quenching: Stop the reactions at the designated time by adding an equal volume of stop solution.

  • Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then resolve the products on a denaturing polyacrylamide gel.

  • Analysis: Visualize the gel using a phosphorimager. Quantify the bands corresponding to the unextended primer and the +1 incorporation product. Calculate the initial velocity of the reaction at each substrate concentration.

  • Data Fitting: Plot the initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the K_m and V_max. The k_cat can be calculated from V_max if the enzyme concentration is known.

Pre-Steady-State "Burst" Kinetics (Quench-Flow)

This method is used to measure the rate of the first nucleotide incorporation event (k_pol) and the dissociation constant (K_d) for the nucleotide.

Materials:

  • Rapid quench-flow instrument

  • High concentrations of active polymerase

  • Radiolabeled primer-template complex

  • 2'-F-dATP and dATP

  • Quench solution (e.g., 0.5 M EDTA)

Methodology:

  • Complex Formation: Pre-incubate the polymerase with the radiolabeled primer-template complex to form a binary complex.

  • Rapid Mixing: In the quench-flow instrument, rapidly mix the enzyme-DNA complex with a solution containing 2'-F-dATP (or dATP) and Mg²⁺ to initiate the reaction.

  • Quenching: After a very short and variable time interval (milliseconds to seconds), the reaction is quenched by mixing with a quench solution.

  • Analysis: The quenched samples are analyzed by denaturing polyacrylamide gel electrophoresis as described in the steady-state protocol.

  • Data Fitting: Plot the concentration of the product versus time. The data should fit a burst equation, which consists of a rapid exponential phase (the "burst") followed by a slower linear phase. The rate of the burst phase corresponds to k_pol, and the amplitude of the burst provides information about the concentration of the active enzyme. The K_d can be determined by measuring k_pol at different substrate concentrations and fitting the data to a hyperbolic equation.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key concepts and workflows related to the enzymatic recognition of 2'-F-dATP.

Polymerase_Mechanism cluster_key General Polymerase Catalytic Cycle E_DNA E + DNA (Open Complex) E_DNA_dNTP E-DNA-dNTP (Open Ternary Complex) E_DNA->E_DNA_dNTP + dNTP E_DNA_dNTP->E_DNA - dNTP E_DNA_dNTP_closed E-DNA-dNTP (Closed Ternary Complex) E_DNA_dNTP->E_DNA_dNTP_closed Conformational Change (k_conf) E_DNA_dNTP_closed->E_DNA_dNTP (k_-conf) E_DNA_P E-DNA(n+1)-PPi (Post-catalysis) E_DNA_dNTP_closed->E_DNA_P Chemistry (k_chem) E_DNA_n1 E + DNA(n+1) + PPi E_DNA_P->E_DNA_n1 PPi Release & Translocation

Caption: General mechanism of nucleotide incorporation by a DNA polymerase.

Kinetic_Assay_Workflow start Start prep Prepare Radiolabeled Primer-Template start->prep reactions Set up Reactions with Varying [2'-F-dATP] prep->reactions incubate Incubate at Optimal Temperature reactions->incubate quench Quench Reactions at Timed Intervals incubate->quench gel Denaturing PAGE quench->gel analyze Phosphorimager Analysis & Quantitation gel->analyze plot Plot Velocity vs. [S] analyze->plot fit Fit to Michaelis-Menten Equation plot->fit results Determine Km and Vmax fit->results

Caption: Experimental workflow for a single-nucleotide incorporation assay.

Polymerase_Selection goal Experimental Goal? high_fidelity High-Fidelity PCR goal->high_fidelity High-Fidelity DNA Synthesis rna_synthesis RNA Synthesis goal->rna_synthesis In Vitro Transcription cdna_synthesis cDNA Synthesis goal->cdna_synthesis Reverse Transcription pfu_vent Use Proofreading Polymerase (e.g., Pfu, Vent) high_fidelity->pfu_vent t7 Use Phage RNA Polymerase (e.g., T7, SP6) rna_synthesis->t7 rt Use Reverse Transcriptase (e.g., HIV-1 RT, M-MuLV) cdna_synthesis->rt optimize_pcr Optimize Mg2+ and annealing temperature pfu_vent->optimize_pcr use_mutant Consider engineered polymerase variants t7->use_mutant check_fidelity Assess fidelity of incorporation rt->check_fidelity

Caption: Decision guide for selecting a polymerase for 2'-F-dATP incorporation.

Conclusion and Future Directions

The enzymatic incorporation of 2'-F-dATP is a critical step in the synthesis of nuclease-resistant nucleic acids for therapeutic and diagnostic applications. While several DNA and RNA polymerases, as well as reverse transcriptases, are capable of utilizing 2'-F-dATP as a substrate, the efficiency of incorporation is generally lower than that of the natural dATP. This is primarily due to the steric and electronic effects of the 2'-fluoro modification on the conformation of the nucleotide and its interaction with the polymerase active site.

Future research in this area should focus on several key aspects:

  • Comprehensive Kinetic Analysis: There is a need for more systematic studies to determine the kinetic parameters for 2'-F-dATP incorporation by a wider range of commercially available and therapeutically relevant polymerases.

  • Structural Studies: High-resolution crystal structures of polymerases in complex with 2'-F-dATP would provide invaluable insights into the precise molecular interactions that govern its recognition and incorporation, and would guide the rational design of more efficient polymerases.

  • Engineered Polymerases: The development of engineered polymerases with enhanced activity and fidelity for 2'-fluoro-modified nucleotides will be crucial for the cost-effective and large-scale synthesis of 2'-fluoro-modified nucleic acids.

By addressing these research gaps, the scientific community can further unlock the potential of 2'-fluoro-modified nucleic acids in the development of next-generation therapeutics and diagnostics.

References

The Role of Fluorine in Enhancing Nucleoside Analog Stability and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into nucleoside analogs has become a cornerstone of modern medicinal chemistry, leading to the development of potent antiviral and anticancer therapeutics. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—collectively contribute to significant improvements in the stability, metabolic profile, and biological activity of these modified nucleosides. This in-depth technical guide explores the multifaceted role of fluorine in enhancing the stability and modulating the function of nucleoside analogs, providing detailed experimental protocols and quantitative data to support further research and development in this critical area of drug discovery.

The Physicochemical Impact of Fluorination

The substitution of a hydrogen atom or a hydroxyl group with fluorine imparts profound changes to the electronic and conformational properties of the nucleoside scaffold.[1] These alterations are pivotal to the enhanced therapeutic potential of fluorinated analogs.

Increased Metabolic Stability: One of the most significant advantages of fluorination is the enhanced stability of the nucleoside analog.[2][3] The high strength of the C-F bond makes the molecule more resistant to enzymatic degradation, particularly cleavage of the glycosidic bond that links the nucleobase to the sugar moiety.[2][3] This increased stability translates to a longer plasma half-life and improved bioavailability.[2] For instance, the introduction of fluorine at the C-2' position of the sugar ring, as seen in clofarabine, provides high resistance to enzymatic degradation by purine (B94841) nucleoside phosphorylase and metabolic stability against acid hydrolysis.

Modulation of Sugar Pucker and Conformation: The highly electronegative fluorine atom influences the conformation of the furanose ring, a phenomenon critical for the interaction of the nucleoside analog with its target enzymes.[3] Fluorine substitution can lock the sugar into a specific pucker (either a North (C3'-endo) or South (C2'-endo) conformation), which can be crucial for optimal binding to viral polymerases or other target proteins.[3]

Alteration of Electronic Properties: The electron-withdrawing nature of fluorine can alter the pKa of the nucleobase and the overall electronic distribution of the molecule.[2] This can influence hydrogen bonding interactions with target enzymes and affect the efficiency of intracellular phosphorylation, a critical step for the activation of most nucleoside analog prodrugs.[2]

Quantitative Analysis of Fluorine's Impact

The following tables summarize quantitative data from various studies, highlighting the enhanced stability and activity of fluorinated nucleoside analogs compared to their non-fluorinated counterparts.

Table 1: Comparative Plasma Stability

CompoundNon-fluorinated AnalogHalf-life (t½) in Human Plasma (min)Fluorinated AnalogHalf-life (t½) in Human Plasma (min)Fold Increase in StabilityReference
Deoxycytidine-~5Gemcitabine (B846) (2',2'-difluorodeoxycytidine)~19-493.8 - 9.8[4]
Uridine--Sofosbuvir (2'-deoxy-2'-α-fluoro-β-C-methyluridine derivative)~24 (as the active metabolite GS-331077 has a half-life of 27 hours)-[2]

Table 2: Comparative Inhibitory Activity

Target Enzyme/VirusNon-fluorinated AnalogIC₅₀ / KᵢFluorinated AnalogIC₅₀ / KᵢFold Increase in PotencyReference
HIV-1 Reverse TranscriptaseDideoxythymidine-3'-Fluoro-3'-deoxythymidineMore potent-[5]
Ribonucleotide ReductaseDeoxycytidine Diphosphate (B83284) (dCDP)-Gemcitabine Diphosphate (dFdCDP)Potent inhibitor-[6]
Hepatitis C Virus NS5B PolymeraseUridine Triphosphate (UTP)-Sofosbuvir Triphosphate (GS-461203)Potent inhibitor-[2]

Note: Specific IC₅₀/Kᵢ values for direct comparison are often context-dependent and vary between studies. The table indicates the qualitative improvement in potency.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated nucleoside analogs.

Protocol 1: Plasma Stability Assay

Objective: To determine the in vitro stability of a fluorinated nucleoside analog in plasma.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human plasma (or plasma from other species of interest) at 37°C.

  • Incubation:

    • In a 96-well plate, add the test compound to the plasma to a final concentration of 1 µM.[7] The final DMSO concentration should be ≤ 0.25%.[8]

    • Incubate the plate at 37°C with gentle shaking.

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[8]

  • Reaction Termination:

    • At each time point, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard to precipitate plasma proteins.[7][9]

  • Sample Processing:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) to pellet the precipitated proteins.[10]

    • Collect the supernatant for analysis.[10]

  • LC-MS/MS Analysis:

    • Analyze the concentration of the parent compound in the supernatant using a validated LC-MS/MS method.[9]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the half-life (t½) from the slope of the linear regression.[9]

Protocol 2: Metabolic Stability Assay in Liver Microsomes

Objective: To assess the metabolic stability of a fluorinated nucleoside analog in the presence of liver microsomal enzymes.

Methodology:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).[11]

    • Prepare a NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[11]

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Incubation Mixture Preparation:

    • In a 96-well plate, prepare the incubation mixture containing liver microsomes (final concentration 0.415-0.5 mg/mL), potassium phosphate buffer, and the test compound (final concentration 1-2 µM).[11][12] The final DMSO concentration should be less than 0.5%.[12]

  • Reaction Initiation and Incubation:

    • Pre-incubate the plate at 37°C for a few minutes.[12]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[12]

    • Incubate the plate at 37°C with shaking (e.g., 100 rpm).[11]

    • Collect aliquots at various time points (e.g., 0, 7, 15, 25, and 40 minutes).[11]

  • Reaction Termination and Sample Processing:

    • Stop the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile with an internal standard).[12]

    • Centrifuge the samples to pellet the precipitated proteins.[13]

    • Collect the supernatant for analysis.[13]

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.[12]

Protocol 3: Cellular Uptake Assay using LC-MS/MS

Objective: To quantify the uptake of a fluorinated nucleoside analog into cells.

Methodology:

  • Cell Culture:

    • Plate cells of interest (e.g., cancer cell lines or primary cells) in 24-well plates and grow to confluence.[10]

  • Uptake Experiment:

    • Wash the cells with a pre-warmed transport buffer (e.g., Krebs-Ringer-HEPES).[10]

    • Add the transport buffer containing a known concentration of the fluorinated nucleoside analog.

    • Incubate the cells for a defined period (e.g., ranging from seconds to minutes) at 37°C.[10]

  • Termination of Uptake:

    • Rapidly terminate the uptake by washing the cells with ice-cold transport buffer.[10]

  • Metabolite Extraction:

    • Lyse the cells with a cold extraction solution (e.g., 70:30 methanol:water) to precipitate proteins and extract intracellular metabolites.[14]

  • Sample Preparation:

    • Centrifuge the cell lysate to pellet debris.

    • Collect the supernatant containing the intracellular compounds.

    • Dry the supernatant and reconstitute it in a suitable solvent for LC-MS/MS analysis.[10]

  • LC-MS/MS Analysis:

    • Analyze the concentration of the parent nucleoside analog and its phosphorylated metabolites in the cell extract using a validated LC-MS/MS method.[14]

  • Data Analysis:

    • Normalize the intracellular concentration to the total protein content or cell number.

    • Determine the initial rate of uptake to calculate kinetic parameters such as Km and Vmax.[10]

Protocol 4: Ribonucleotide Reductase Inhibition Assay

Objective: To determine the inhibitory activity of a fluorinated nucleoside analog diphosphate against ribonucleotide reductase (RNR).

Methodology:

  • Reagent Preparation:

    • Purify the RNR subunits (RRM1 and RRM2).

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.6, containing MgCl₂, KCl, and glycerol).[5]

    • Prepare solutions of the substrate (e.g., [5-³H]CDP), allosteric effectors (e.g., ATP), and the test inhibitor (the diphosphate form of the fluorinated nucleoside analog).[5]

    • Prepare a reducing system (e.g., human thioredoxin, human thioredoxin reductase, and NADPH).[5]

  • Enzyme Assay:

    • In a reaction tube, combine the RNR subunits, assay buffer, allosteric effectors, and the reducing system.

    • Add varying concentrations of the inhibitor.

    • Pre-incubate the mixture at 37°C for a few minutes.[5]

    • Initiate the reaction by adding the radiolabeled substrate.

  • Reaction Quenching and Product Separation:

    • After a defined incubation time, quench the reaction (e.g., by adding perchloric acid).

    • Separate the product (deoxycytidine diphosphate) from the substrate using an appropriate method (e.g., HPLC).

  • Quantification and Data Analysis:

    • Quantify the amount of radiolabeled product formed.

    • Determine the initial reaction velocities at different inhibitor concentrations.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of fluorinated nucleoside analogs.

Gemcitabine_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gemcitabine Gemcitabine Gemcitabine_in Gemcitabine Gemcitabine->Gemcitabine_in hENTs, hCNTs dFdCMP dFdCMP (monophosphate) Gemcitabine_in->dFdCMP dCK dFdCDP dFdCDP (diphosphate) dFdCMP->dFdCDP UMP-CMP Kinase dFdCTP dFdCTP (triphosphate) dFdCDP->dFdCTP NDPK RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibition DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporation dCDP dCDP RNR->dCDP Reduction of ribonucleotides DNA_Strand Growing DNA Strand DNA_Polymerase->DNA_Strand Chain_Termination Masked Chain Termination DNA_Strand->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis

Caption: Mechanism of action of Gemcitabine.

Experimental_Workflow Start Start: Design & Synthesis of Fluorinated Nucleoside Analog In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Plasma_Stability Plasma Stability Assay In_Vitro_Screening->Plasma_Stability Metabolic_Stability Metabolic Stability (Liver Microsomes) In_Vitro_Screening->Metabolic_Stability Cellular_Uptake Cellular Uptake Assay In_Vitro_Screening->Cellular_Uptake Enzyme_Inhibition Target Enzyme Inhibition Assay In_Vitro_Screening->Enzyme_Inhibition Lead_Identification Lead Candidate Identification Plasma_Stability->Lead_Identification Metabolic_Stability->Lead_Identification Cellular_Uptake->Lead_Identification Enzyme_Inhibition->Lead_Identification In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Lead_Identification->In_Vivo_Studies Promising Candidates Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials FDA_Approval FDA Approval Clinical_Trials->FDA_Approval

Caption: Drug discovery workflow for nucleoside analogs.

Conclusion

The incorporation of fluorine into nucleoside analogs represents a powerful and validated strategy for enhancing their therapeutic properties. By increasing metabolic stability, modulating conformational preferences, and fine-tuning electronic characteristics, fluorination has yielded a portfolio of highly effective antiviral and anticancer drugs. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for the continued exploration and development of novel fluorinated nucleoside analogs. As our understanding of the intricate interplay between fluorine's properties and biological systems deepens, so too will our ability to design the next generation of life-saving medicines.

References

The Fulcrum of Innovation: 2'-Fluoro-2'-deoxyadenosine as a Pivotal Precursor in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: In the landscape of contemporary antiviral and anticancer drug development, the strategic modification of nucleoside analogues remains a cornerstone of innovation. Among these, 2'-Fluoro-2'-deoxyadenosine (2'-F-2'-dA) has emerged as a critical precursor, underpinning the synthesis of a new generation of potent therapeutic agents. Its unique structural and electronic properties, conferred by the fluorine substitution at the 2'-position of the ribose sugar, enhance metabolic stability and modulate biological activity. This technical guide provides an in-depth exploration of this compound, detailing its synthesis, its role as a versatile building block for complex drug molecules, and its intrinsic biological activities that make it a subject of significant scientific interest.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through several strategic routes, each with its own advantages. The most common approaches start from readily available adenosine (B11128) derivatives or purine (B94841) analogues.

Synthesis from 2-Amino-adenosine

A convenient method for the synthesis of this compound involves the deaminative fluorination of 2-aminoadenosine.[1] This multi-step process includes the protection of hydroxyl groups, deoxygenation at the 2'-position, and subsequent deprotection to yield the final product.

Synthesis from 2-Fluoroadenine (B1664080)

An alternative and efficient pathway utilizes commercially available 2-fluoroadenine.[2][3] This method involves the coupling of silylated 2-fluoroadenine with a protected 2-deoxy-1-thio-D-erythro-pentofuranoside derivative.[2][3][4] The resulting anomeric mixture is then separated and deprotected to afford the desired β-anomer of this compound.[2][3][4]

This compound as a Precursor in Drug Synthesis

The true value of this compound in drug development is realized in its role as a versatile precursor for more complex and potent nucleoside analogues.

Synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (Islatravir)

A prime example of the utility of 2'-F-2'-dA is in the synthesis of Islatravir (MK-8591), a highly potent anti-HIV nucleoside reverse transcriptase translocation inhibitor (NRTTI).[5][6][7] The synthesis of Islatravir involves the strategic introduction of an ethynyl (B1212043) group at the 4'-position of the ribose sugar of a this compound derivative.[5][8]

Synthesis of 2'-Deoxy-2'-fluoro-2'-C-methyl-7-deazapurine Nucleosides

This compound derivatives also serve as foundational scaffolds for the synthesis of novel antiviral agents targeting other viruses, such as the Hepatitis C virus (HCV). By combining the 2'-fluoro-2'-C-methyl ribosyl sugar with a 7-deazapurine base, researchers have developed a series of nucleoside analogues with anti-HCV activity.[9][10][11]

Biological Activity and Mechanism of Action

This compound itself exhibits notable antitumor and antiviral properties.[12] Its mechanism of action is often linked to its role as a prodrug.

Enzymatic Activation and Cytotoxicity

In a key mechanism, particularly relevant for cancer gene therapy, this compound is efficiently cleaved by Escherichia coli purine nucleoside phosphorylase (PNP) to release the toxic metabolite, 2-fluoroadenine.[13] This targeted activation in tumor cells expressing the E. coli PNP gene leads to selective cell death.[13] 2'-F-dAdo is reported to be a significantly better substrate for E. coli PNP than F-araA (Fludarabine).[13]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and biological activity of this compound and its derivatives.

Precursor/Starting MaterialProductKey Reagents/ConditionsYieldReference
2-Amino-adenosineThis compoundDeaminative fluorination, silylation, thiocarbonylation, deoxygenation, desilylationGood yield[1]
2-FluoroadenineThis compoundSilylation, coupling with thioglycoside, separation of anomers, desilylationGood yield[2][3][4]
CompoundVirus/Cell LineActivity MetricValueReference
4'-Ethynyl-2-fluoro-2'-deoxyadenosine (Islatravir)HIV-1 (wild-type)EC50As low as 50 pmol/L[14]
4'-Ethynyl-2-fluoro-2'-deoxyadenosine (Islatravir)HIV-1 IIIb in MT4 cellsEC5073 pM[6]
4'-Ethynyl-2-fluoro-2'-deoxyadenosine (Islatravir)HIV-2 EHOEC5098 pM[6]
7-carbomethoxyvinyl substituted 7-deazapurine nucleoside (α-form)HIV-1EC500.71 ± 0.25 μM[9]
7-carbomethoxyvinyl substituted 7-deazapurine nucleoside (α-form)HIV-1EC909.5 ± 3.3 μM[9]

Experimental Protocols

Synthesis of this compound from 2-Fluoroadenine
  • Silylation of 2-Fluoroadenine: 2-Fluoroadenine is silylated using a suitable silylating agent, such as bis(trimethylsilyl)amine and ammonium (B1175870) sulfate, under reflux conditions to protect the amine group.[2]

  • Glycosylation: The silylated 2-fluoroadenine is coupled with a protected 2-deoxy-1-thio-D-erythro-pentofuranoside derivative, for example, phenyl 3,5-bis[O-(t-butyldimethylsilyl)]-2-deoxy-1-thio-D-erythro-pentofuranoside.[2][3][4] This reaction typically yields a mixture of α and β anomers.[2][4]

  • Anomer Separation: The α and β anomers of the protected this compound derivative are separated using column chromatography.[2][4]

  • Desilylation: The separated β-anomer is treated with a desilylating agent, such as tetrabutylammonium (B224687) fluoride, to remove the silyl (B83357) protecting groups from the 3' and 5' hydroxyl groups, affording this compound.[2]

Enzymatic Cleavage of this compound by E. coli PNP
  • Reaction Setup: A reaction mixture is prepared containing this compound, purified E. coli purine nucleoside phosphorylase, and a phosphate (B84403) buffer (e.g., 2 mM KH2PO4, pH 7.0).[15]

  • Incubation: The reaction is incubated at a controlled temperature, for instance, 50°C.[15]

  • Monitoring: The progress of the reaction, specifically the formation of 2-fluoroadenine, can be monitored over time using techniques such as High-Performance Liquid Chromatography (HPLC).[16]

Visualizations

Synthesis of this compound from 2-Fluoroadenine

G A 2-Fluoroadenine B Silylated 2-Fluoroadenine A->B Silylation D Protected this compound (α/β mixture) B->D Coupling C Protected 2-Deoxy-1-thio-D-erythro-pentofuranoside C->D E Protected β-anomer D->E Chromatographic Separation F This compound E->F Desilylation

Caption: Synthetic pathway of this compound from 2-Fluoroadenine.

Mechanism of Action: Prodrug Activation by E. coli PNP

G cluster_0 Tumor Cell expressing E. coli PNP A This compound (Prodrug) B 2-Fluoroadenine (Toxic Metabolite) A->B E. coli PNP C Deoxyribose-1-phosphate A->C E. coli PNP D Cell Death B->D Induces G A This compound Derivative B Introduction of Ethynyl Group at 4'-position A->B Multi-step Synthesis C Islatravir (MK-8591) B->C

References

Initial In Vitro Studies of 2'-Fluoro-2'-deoxyadenosine Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro-2'-deoxyadenosine is a synthetic purine (B94841) nucleoside analog with demonstrated antitumor and antiviral activities. As a prodrug, it undergoes intracellular conversion to its active triphosphate form, which can then interfere with cellular processes. A key mechanism of its cytotoxicity involves its cleavage by enzymes like E. coli purine nucleoside phosphorylase (PNP) to the toxic agent 2-fluoroadenine (B1664080) (FAde).[1] This conversion is particularly relevant in the context of gene-directed enzyme prodrug therapy (GDEPT). The cytotoxic effects of this compound are largely attributed to the induction of apoptosis, a form of programmed cell death. Understanding the initial in vitro cytotoxic profile of this compound is crucial for its development as a potential therapeutic agent.

Quantitative Cytotoxicity Data

Quantitative data on the in vitro cytotoxicity of this compound is primarily available for specific cell lines. For a broader context, data for the closely related and clinically approved nucleoside analog, clofarabine (B1669196) (2-chloro-2'-arabino-fluoro-2'-deoxyadenosine), is also presented.

CompoundCell LineCell TypeAssayMetricValue (µM)Reference
2'-Deoxy-2'-fluoroadenosineCCRF-CEMHuman T-cell leukemiaNot SpecifiedIC5090[1]
2'-Deoxy-2'-fluoroadenosineTrichomonas vaginalisProtozoan parasiteNot SpecifiedMIC1-3[1]
ClofarabineBxPC-3Human pancreatic cancerMTTIC50Not specified, synergistic with gemcitabine[2]
ClofarabinePANC-1Human pancreatic cancerMTTIC50Not specified, synergistic with gemcitabine[2]
ClofarabineCFPAC-1Human pancreatic cancerMTTIC50Not specified, synergistic with gemcitabine[2]

Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of this compound and related purine nucleoside analogs are mediated through the induction of apoptosis. This programmed cell death is triggered by the triphosphate metabolite of the compound. The key mechanisms include:

  • Inhibition of DNA Synthesis: The triphosphate form of the analog gets incorporated into the DNA of proliferating cells, leading to the termination of DNA chain elongation.

  • Inhibition of Ribonucleotide Reductase: This enzyme, crucial for the production of deoxyribonucleotides for DNA synthesis, is inhibited by the analog's triphosphate form. This depletes the pool of available deoxyribonucleotides.[3][4][5]

  • Mitochondrial Disruption: The compound can induce permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[3]

  • Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspase enzymes, which are the executioners of apoptosis.[3]

The signaling pathway for apoptosis induction by purine nucleoside analogs like this compound is multifaceted, involving both intrinsic (mitochondrial) and potentially extrinsic pathways.

cluster_extracellular Extracellular cluster_intracellular Intracellular 2_Fd_Ado This compound Transport Nucleoside Transporters 2_Fd_Ado_in This compound Transport->2_Fd_Ado_in Phosphorylation Phosphorylation (e.g., dCK) 2_Fd_Ado_in->Phosphorylation 2_Fd_ATP This compound Triphosphate Phosphorylation->2_Fd_ATP RNR_inhibition Ribonucleotide Reductase Inhibition 2_Fd_ATP->RNR_inhibition DNA_synthesis DNA Synthesis 2_Fd_ATP->DNA_synthesis Incorporated into DNA dNTP_pool dNTP Pool Depletion RNR_inhibition->dNTP_pool dNTP_pool->DNA_synthesis Inhibits DNA_incorporation Incorporation into DNA DNA_synthesis->DNA_incorporation DNA_damage DNA Damage DNA_incorporation->DNA_damage Mitochondrion Mitochondrion DNA_damage->Mitochondrion Stress Signal Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway of this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of this compound on cancer cell lines.

1. Cell Seeding:

  • Culture the desired cancer cell line in appropriate media and conditions.

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Include wells with untreated cells (negative control) and cells treated with the vehicle solvent (vehicle control).

  • Incubate the plate for a predetermined period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[6]

  • Add 10-20 µL of the MTT solution to each well.[6]

  • Incubate the plate for 2-4 hours at 37°C.[6]

4. Formazan (B1609692) Solubilization:

  • Carefully remove the medium from each well.

  • Add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[7]

5. Absorbance Measurement:

  • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.[7]

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the untreated control.

  • Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Seed_Cells Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Compound Prepare Serial Dilutions of This compound Incubate_Overnight->Prepare_Compound Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate_Treatment Incubate for 48-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (492nm or 570nm) Solubilize->Read_Absorbance Analyze_Data Calculate Cell Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes a flow cytometry-based method to quantify apoptosis induced by this compound.

1. Cell Treatment:

  • Seed cells in a 6-well plate or T25 flask and treat with this compound at various concentrations for the desired time period.

  • Include an untreated control.

2. Cell Harvesting:

  • Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them.

  • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.[2]

  • Wash the cell pellet twice with cold PBS.[2]

3. Staining:

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (typically 50 µg/mL).

  • Gently vortex the cells.

4. Incubation:

  • Incubate the cells for 15 minutes at room temperature in the dark.[8]

5. Flow Cytometry Analysis:

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[8]

  • Analyze the samples by flow cytometry within one hour.

  • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up the compensation and gates.

6. Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Treat_Cells Treat Cells with This compound Harvest_Cells Harvest Adherent and Floating Cells Treat_Cells->Harvest_Cells Wash_Cells Wash Cells with Cold PBS Harvest_Cells->Wash_Cells Resuspend_Cells Resuspend in 1X Binding Buffer Wash_Cells->Resuspend_Cells Add_Stains Add Annexin V-FITC and Propidium Iodide Resuspend_Cells->Add_Stains Incubate Incubate for 15 min at Room Temperature (Dark) Add_Stains->Incubate Add_Buffer Add 1X Binding Buffer Incubate->Add_Buffer Analyze Analyze by Flow Cytometry Add_Buffer->Analyze Interpret_Data Quantify Viable, Apoptotic, and Necrotic Cells Analyze->Interpret_Data End End Interpret_Data->End

Caption: Experimental workflow for an Annexin V/PI apoptosis assay.

References

Methodological & Application

Protocol for Solid-Phase Synthesis of 2'-F-ANA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2'-Deoxy-2'-fluoro-arabinonucleic acid (2'-F-ANA) is a synthetic nucleic acid analog that has garnered significant interest in the fields of therapeutics and diagnostics. Its unique structural properties, including a C2'-endo sugar pucker similar to DNA, confer favorable characteristics such as high binding affinity to RNA targets, enhanced nuclease resistance, and the ability to elicit RNase H-mediated cleavage of the target RNA strand.[1][2][3][4] These attributes make 2'-F-ANA oligonucleotides promising candidates for antisense therapies, siRNAs, and aptamers.[1][5] This document provides a detailed protocol for the solid-phase synthesis of 2'-F-ANA oligonucleotides using standard phosphoramidite (B1245037) chemistry.

Key Reagents and Equipment

A comprehensive list of necessary reagents and equipment for the synthesis is provided below.

Reagent/Equipment Supplier Notes
2'-F-ANA PhosphoramiditesGlen Research, Bio-Synthesis Inc.Available for A, C, G, and U/T bases.[6]
Controlled Pore Glass (CPG) Solid SupportGlen ResearchDerivatized with the initial 2'-F-ANA nucleoside.[7]
DNA SynthesizerApplied Biosystems, etc.e.g., Applied Biosystems 381A or similar models.[7][8]
Standard Synthesis ReagentsVariousAcetonitrile, Tetrazole, Acetic Anhydride, Iodine, etc.
Deprotection SolutionVariousAmmonium hydroxide (B78521) or AMA (Ammonium hydroxide/Methylamine).
Purification SystemWaters, Agilent, etc.HPLC or PAGE systems.

Experimental Protocols

The solid-phase synthesis of 2'-F-ANA oligonucleotides follows a cyclical four-step process: detritylation, coupling, capping, and oxidation.

Solid Support Preparation

The synthesis begins with a solid support, typically controlled pore glass (CPG), to which the first 2'-F-ANA nucleoside is attached. The loading of the nucleoside on the support typically ranges from 25 to 45 µmol/g.[7]

Synthesis Cycle

The following steps are repeated for each subsequent monomer addition.

Table 1: Standard Synthesis Cycle Parameters

Step Reagents Time Purpose
Detritylation 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)60-90 secRemoves the 5'-DMT protecting group to free the hydroxyl for the next coupling reaction.
Coupling 0.1 M 2'-F-ANA phosphoramidite in Acetonitrile + 0.45 M Tetrazole in Acetonitrile6-10 minCouples the next phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain.[1][5][8] A longer coupling time of 6-10 minutes is recommended for 2'-F-ANA monomers compared to standard DNA monomers.[8][9]
Capping Cap A: Acetic Anhydride/Pyridine/THF; Cap B: 10% N-Methylimidazole/THF30 secAcetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
Oxidation 0.02 M Iodine in THF/Water/Pyridine30 secOxidizes the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

For the synthesis of phosphorothioate (B77711) 2'-F-ANA oligonucleotides, the oxidation step is replaced with a sulfurization step.

Table 2: Sulfurization Step for Phosphorothioate Analogs

Step Reagents Time Purpose
Sulfurization Sulfurizing Reagent (e.g., 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) or Beaucage reagent)5-10 minIntroduces a sulfur atom to create a phosphorothioate linkage, enhancing nuclease resistance. Longer sulfurization times may be required compared to standard DNA synthesis.[9]

Workflow Diagram

G cluster_synthesis_cycle Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (Remove 5'-DMT) Coupling 2. Coupling (Add 2'-F-ANA Phosphoramidite) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Block Unreacted Sites) Coupling->Capping Form Phosphite Triester Oxidation 4. Oxidation / Sulfurization (Stabilize Linkage) Capping->Oxidation Prevent Deletion Mutants Oxidation->Detritylation Repeat for next cycle Cleavage Cleavage from Support & Deprotection Oxidation->Cleavage Final Cycle Complete Start Start: 2'-F-ANA Derivatized Solid Support Start->Detritylation Purification Purification (HPLC or PAGE) Cleavage->Purification Final_Product Final 2'-F-ANA Oligonucleotide Purification->Final_Product

Caption: Solid-phase synthesis workflow for 2'-F-ANA oligonucleotides.

Cleavage and Deprotection

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed.

Table 3: Cleavage and Deprotection Conditions

Method Reagents Temperature Time Notes
Standard Concentrated Ammonium Hydroxide55°C8-12 hoursA widely used and effective method.[8]
Alternative 3:1 Ammonium Hydroxide:EthanolRoom Temp.48 hoursA milder condition that can be used.[10]
UltraFAST AMA (1:1 Ammonium Hydroxide:Aqueous Methylamine)65°C10 minutesRequires acetyl-protected dC to avoid base modification.[11]
Purification

The crude oligonucleotide product is purified to remove truncated sequences and other impurities.

Table 4: Purification Methods

Method Principle Advantages
Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Size-based separationHigh resolution for longer oligonucleotides.
High-Performance Liquid Chromatography (HPLC) Can be Ion-Exchange (charge-based) or Reverse-Phase (hydrophobicity-based)High purity and scalable.[9][10]

Conclusion

The solid-phase synthesis of 2'-F-ANA oligonucleotides is a robust and well-established process that utilizes standard phosphoramidite chemistry with minor modifications to coupling and deprotection times. The resulting oligonucleotides exhibit enhanced biophysical and biological properties, making them valuable tools for a wide range of research and therapeutic applications. Careful adherence to the optimized protocols outlined in this document will ensure the successful synthesis of high-quality 2'-F-ANA oligonucleotides.

References

Application Notes and Protocols: The Use of 2'-Fluoro-2'-deoxyadenosine in Polymerase Chain Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-Fluoro-2'-deoxyadenosine (2'-FdATP) is a modified nucleoside triphosphate that plays a crucial role in the enzymatic synthesis of nuclease-resistant nucleic acids. The substitution of a hydroxyl group with a fluorine atom at the 2' position of the deoxyribose sugar ring imparts significant resistance to degradation by nucleases, a critical feature for in vivo applications. This modification has been instrumental in the development of therapeutic and diagnostic aptamers, single-stranded DNA or RNA molecules that bind to specific targets. The incorporation of 2'-FdATP and other 2'-fluoro modified nucleotides into a growing nucleic acid chain during polymerase chain reaction (PCR) or in vitro transcription is not efficiently catalyzed by wild-type polymerases. Consequently, engineered polymerases with enhanced capabilities for incorporating these modified analogs are essential. These application notes provide a comprehensive overview of the use of 2'-FdATP in PCR, including suitable polymerases, experimental protocols, and key applications.

Principle of Action

The primary advantage of incorporating 2'-fluoro modified nucleotides like 2'-FdATP is the significant increase in the stability of the resulting nucleic acid in biological fluids. This enhanced nuclease resistance is pivotal for the therapeutic application of aptamers, extending their half-life in serum from minutes to hours.[1] The 2'-fluoro modification locks the ribose sugar in a C3'-endo conformation, which is characteristic of A-form RNA helices. This pre-organization of the oligonucleotide backbone can lead to more stable secondary structures and, in some instances, improved binding affinity to the target molecule.[1]

Data Presentation

Polymerase Suitability for 2'-Fluoro-dNTP Incorporation

The selection of an appropriate polymerase is critical for the successful amplification of nucleic acids containing 2'-fluoro modifications. Wild-type polymerases generally exhibit poor incorporation efficiency for modified nucleotides. However, several commercially available and mutant polymerases have been identified as suitable for this purpose.

Polymerase FamilyPolymerase NameSuitability for 2'-Fluoro-dNTP IncorporationKey Characteristics & Notes
A-Family (Taq-like) Taq DNA Polymerase (Wild-Type)LowGenerally inefficient at incorporating 2'-modified nucleotides.[2][3] Elongation can be blocked by 2'-modified residues.[4]
Engineered Taq Mutants (e.g., SFM4-3, SFM4-6, SFP1)HighSpecifically engineered for improved accuracy and efficiency in synthesizing 2'-fluoro modified nucleic acids (XNA).[2][3][5] Show significant improvements in synthesis accuracy over wild-type.[2][3]
B-Family (Pfu-like) Pfu (exo-)Moderate to HighAble to incorporate 2'-fluoronucleotides with reasonable efficiency.[6] The exonuclease minus (exo-) version is preferred to prevent degradation of the modified nucleic acid.
Vent (exo-)Moderate to HighCapable of incorporating 2'-fluoronucleotides.[6][7] The exo- version is recommended.
Deep Vent (exo-)Moderate to HighCan incorporate all four 2'-fluoro-arabino nucleic acid (FANA) analogs to yield full-length products.[6][7] The exo- version is recommended.
KOD DashHighEfficiently incorporates 2'-deoxy-4'-thionucleoside 5'-triphosphates and is a family B polymerase, suggesting good performance with other modified nucleotides.[8]
UlTmaHighIdentified as a suitable DNA polymerase for preparing 2'-fluoro modified DNA in both synthesis and Sanger sequencing.[6]
T7-like RNA Polymerase T7 RNA Polymerase (Wild-Type)ModerateCan accept 2'-fluoro-CTP, 2'-fluoro-ATP, and 2'-fluoro-UTP as substrates.[7]
Y639F T7 RNA PolymeraseHighA mutant T7 RNA polymerase with enhanced ability to synthesize nucleic acids heavily modified with 2'-fluoro groups.[1][9]

Experimental Protocols

Protocol 1: PCR for the Generation of 2'-Fluoro-dATP Modified DNA

This protocol outlines a general procedure for performing PCR to generate a DNA product containing this compound. Optimization of reaction conditions, particularly the annealing temperature and extension time, may be necessary depending on the template, primers, and polymerase used.

Materials:

  • DNA Template (plasmid, genomic DNA, or PCR product)

  • Forward and Reverse Primers

  • Engineered thermostable DNA polymerase (e.g., UlTma, KOD Dash, or an engineered Taq mutant)

  • 10X Polymerase Buffer

  • dNTP mix (containing dGTP, dCTP, TTP)

  • This compound-5'-triphosphate (2'-FdATP)[10][11]

  • Nuclease-free water

Procedure:

  • Reaction Setup:

    • On ice, prepare a master mix for the desired number of reactions. The final reaction volume is typically 25-50 µL.

    • The final concentration of each dNTP and 2'-FdATP is typically 200 µM.[12][13]

    • The final concentration of primers is generally between 0.1 and 0.5 µM.[14]

    • The amount of DNA template will vary depending on its complexity (e.g., 1-10 ng for plasmid DNA, 50-200 ng for genomic DNA).[15]

    • The concentration of the polymerase should be as recommended by the manufacturer.

    Example Reaction Mixture (50 µL):

ComponentVolumeFinal Concentration
10X Polymerase Buffer5 µL1X
10 mM dNTP mix (dGTP, dCTP, TTP)1 µL200 µM each
10 mM 2'-FdATP1 µL200 µM
10 µM Forward Primer2.5 µL0.5 µM
10 µM Reverse Primer2.5 µL0.5 µM
DNA TemplatevariableAs required
Engineered DNA Polymerase0.5 µLAs recommended
Nuclease-free waterto 50 µL-
  • Thermal Cycling:

    • Transfer the reaction tubes to a thermal cycler and perform the following steps.[12][14][16][17][18]

StepTemperatureTimeCycles
Initial Denaturation95°C2-5 minutes1
Denaturation95°C30 seconds25-35
Annealing55-68°C*30-60 seconds
Extension68-72°C**1 minute/kb
Final Extension68-72°C5-10 minutes1
Hold4°C1
  • Analysis:

    • Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the size of the amplicon.

    • The PCR product can be purified using standard methods for downstream applications.

Protocol 2: Generation of 2'-Fluoro Modified RNA Aptamers via SELEX

This protocol provides a general workflow for the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process to generate 2'-fluoro modified RNA aptamers.[1]

Materials:

  • ssDNA Library (e.g., 5'-PrimerA-(N40)-PrimerB-3')

  • PCR Primers (Forward and Reverse)

  • dNTP Mix

  • Thermostable DNA Polymerase (e.g., Taq) and buffer

  • Y639F T7 RNA Polymerase

  • Transcription Buffer

  • Ribonucleotide Mix (ATP, GTP, 2'-F-UTP, 2'-F-CTP)

  • DNase I (RNase-free)

  • Reverse Transcriptase and buffer

  • Target protein immobilized on a solid support (e.g., magnetic beads)

  • Selection, Wash, and Elution Buffers

Procedure:

  • Initial Pool Generation: A single-stranded DNA library is amplified by PCR to generate a double-stranded DNA template pool.

  • In Vitro Transcription with 2'-Fluoro-NTPs: The dsDNA pool is transcribed in vitro using a mutant T7 RNA polymerase (e.g., Y639F) and a mix of standard ATP and GTP, along with 2'-fluoro-modified CTP and UTP, to produce a pool of 2'-fluoro-modified RNA molecules.[1][9]

  • Selection: The 2'-fluoro RNA pool is incubated with the immobilized target protein. Unbound sequences are washed away.

  • Elution: RNA molecules that have bound to the target are eluted.

  • Reverse Transcription: The eluted RNA is reverse transcribed into cDNA using a reverse transcriptase.

  • PCR Amplification: The cDNA is then amplified by PCR to generate a new dsDNA pool enriched with sequences that bind to the target.

  • Iteration: Steps 2-6 are repeated for multiple rounds (typically 8-15) to enrich for high-affinity aptamers.

  • Sequencing and Characterization: The enriched pool is then cloned and sequenced to identify individual aptamer candidates, which are further characterized for their binding affinity and specificity.

Visualizations

PCR_with_2FdATP Experimental Workflow for PCR with 2'-FdATP cluster_setup Reaction Setup cluster_cycling Thermal Cycling cluster_analysis Analysis Template DNA Template Mix Master Mix Preparation Template->Mix Primers Forward & Reverse Primers Primers->Mix Polymerase Engineered DNA Polymerase Polymerase->Mix dNTPs dGTP, dCTP, TTP dNTPs->Mix FdATP 2'-FdATP FdATP->Mix Buffer Reaction Buffer Buffer->Mix Initial_Denaturation Initial Denaturation (95°C, 2-5 min) Mix->Initial_Denaturation Denaturation Denaturation (95°C, 30s) Initial_Denaturation->Denaturation Annealing Annealing (55-68°C, 30-60s) Denaturation->Annealing 25-35 cycles Extension Extension (68-72°C, 1 min/kb) Annealing->Extension Extension->Denaturation Final_Extension Final Extension (68-72°C, 5-10 min) Extension->Final_Extension Hold Hold (4°C) Final_Extension->Hold Gel Agarose Gel Electrophoresis Hold->Gel Purification Product Purification Gel->Purification

Caption: Workflow for PCR incorporation of 2'-FdATP.

Incorporation_Mechanism Mechanism of 2'-FdATP Incorporation cluster_template Template Strand cluster_primer Primer Strand T T Polymerase Engineered DNA Polymerase T->Polymerase Primer_end ...-N-3'OH Primer_end->Polymerase PPi PPi Polymerase->PPi release Incorporated ...-N-2'F-dA-3'OH Polymerase->Incorporated FdATP 2'-FdATP FdATP->Polymerase

Caption: 2'-FdATP incorporation by an engineered polymerase.

SELEX_Workflow SELEX Workflow for 2'-Fluoro Modified Aptamers ssDNA_lib ssDNA Library PCR1 PCR Amplification ssDNA_lib->PCR1 dsDNA_pool dsDNA Template Pool PCR1->dsDNA_pool Transcription In Vitro Transcription (Y639F T7 RNAP, 2'-F-NTPs) dsDNA_pool->Transcription RNA_pool 2'-Fluoro RNA Pool Transcription->RNA_pool Selection Incubation with Target RNA_pool->Selection Wash Wash Unbound RNA Selection->Wash Elution Elute Bound RNA Wash->Elution RT Reverse Transcription Elution->RT cDNA cDNA RT->cDNA PCR2 PCR Amplification cDNA->PCR2 Enriched_pool Enriched dsDNA Pool PCR2->Enriched_pool Enriched_pool->Transcription Repeat 8-15 cycles Sequencing Cloning & Sequencing Enriched_pool->Sequencing Aptamer Characterize Aptamers Sequencing->Aptamer

Caption: SELEX workflow for generating 2'-fluoro aptamers.

References

Application Notes and Protocols for 2'-Fluoro-2'-deoxyadenosine Phosphoramidite in Automated DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of modified nucleosides into synthetic oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. 2'-Fluoro-2'-deoxyadenosine (2'-F-dA) phosphoramidite (B1245037) is a key building block that offers significant advantages over native oligonucleotides. The replacement of the 2'-hydroxyl group with a fluorine atom imparts desirable properties, including enhanced nuclease resistance and increased thermal stability of duplexes, making it a valuable modification for antisense oligonucleotides, siRNAs, and aptamers.[1] This document provides detailed application notes and protocols for the use of this compound phosphoramidite in automated DNA synthesis.

Application Notes

Enhanced Nuclease Resistance

Oligonucleotides modified with 2'-fluoro substitutions exhibit significantly increased resistance to degradation by nucleases present in serum and cellular environments.[2] This enhanced stability is crucial for in vivo applications, as it prolongs the half-life of the oligonucleotide, allowing for a more sustained therapeutic effect. While the 2'-fluoro modification alone provides some protection, its combination with a phosphorothioate (B77711) (PS) backbone results in remarkable stability against nuclease-mediated degradation.[2][3]

Increased Thermal Stability and Binding Affinity

The incorporation of this compound increases the melting temperature (Tm) of oligonucleotide duplexes.[4] This enhanced thermal stability is a result of the fluorine atom's high electronegativity, which influences the sugar pucker to favor an RNA-like C3'-endo conformation. This conformation leads to a higher binding affinity for complementary RNA targets, a critical feature for antisense and siRNA applications.[1] The stabilization is additive, with each 2'-fluoro modification contributing to the overall stability of the duplex.[5]

Mechanism of Action in Gene Silencing

Oligonucleotides containing 2'-fluoro modifications can elicit gene silencing through the RNase H-mediated degradation of target mRNA.[1] The 2'-F-ANA/RNA duplexes adopt a conformation that is recognized by RNase H, leading to the cleavage of the target RNA strand. This mechanism is central to the therapeutic action of many antisense oligonucleotides.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the properties of oligonucleotides modified with this compound.

Table 1: Comparison of Melting Temperatures (Tm) of Modified vs. Unmodified Duplexes

Duplex TypeModificationChange in Tm (°C) per modificationReference
RNA-RNA2'-Fluoro+1 to +2[5]
DNA-RNA2'-Fluoro-N3'→P5' phosphoramidate~+5[6]
DNA-DNA2'-Fluoro-N3'→P5' phosphoramidate~+4[6]
L-DNA-L-DNA2'-Fluoro-L-deoxyuridine+1.7 to +1.9[7]
L-DNA-L-DNA2'-Fluoro-L-cytidine+0.5 to +0.7[8]

Table 2: Serum Stability of Modified Oligonucleotides

Oligonucleotide TypeModification(s)Half-life (t½) in Human SerumReference
Unmodified DNANone~1 hour[9]
DNA with 3' inverted dT cap3' inverted dTSeveral hours[9]
2'-Fluoro RNA (fYrR)2'-Fluoro~5 to 16 hours[9]
2'-Fluoro Phosphorothioate2'-Fluoro + PS backboneSubstantially longer than unmodified[3]
Fully modified (2'-O-Methyl and 2'-Fluoro)2'-OMe and 2'-FluoroLittle degradation after prolonged incubation[9]

Table 3: Coupling Efficiency

Phosphoramidite TypeProtecting GroupCoupling Efficiency (%)Reference
Standard DNAStandard (e.g., Bz, iBu)>99%[10]
This compoundBenzoyl (Bz)Generally lower than standard DNA, requires extended coupling time[11]
Guanosine with bulky protecting groupAcetyl and DPC59[10]
Guanosine without bulky protecting groupAcetyl84[10]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a 2'-Fluoro Modified Oligonucleotide

This protocol outlines the general steps for the automated synthesis of oligonucleotides containing this compound phosphoramidite on a standard DNA synthesizer.

1. Synthesizer Preparation:

  • Ensure the synthesizer is clean and all reagent lines are primed.

  • Install fresh, high-quality reagents:

    • This compound phosphoramidite (and other required phosphoramidites) dissolved in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration.

    • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole).

    • Capping solutions (Cap A and Cap B).

    • Oxidizing solution (e.g., iodine in THF/water/pyridine).

    • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

2. Solid Support:

  • Use a solid support (e.g., CPG) appropriate for the desired synthesis scale and 3'-terminus.

3. Synthesis Cycle:

  • Program the synthesizer to perform the following cycle for each monomer addition. Note the extended coupling time for the 2'-fluoro phosphoramidite.

StepReagent/ActionTypical TimePurpose
1. Deblocking3% TCA in DCM60-90 secondsRemoves the 5'-DMT protecting group.
2. Coupling2'-F-dA phosphoramidite + Activator3-15 minutes Couples the phosphoramidite to the 5'-OH of the growing chain.[11][12]
3. CappingCapping A + Capping B30-60 secondsAcetylates unreacted 5'-hydroxyl groups.
4. OxidationIodine solution30-60 secondsConverts the phosphite (B83602) triester to a stable phosphate (B84403) triester.
5. WashAcetonitrileAs per synthesizer protocolRemoves excess reagents.

4. Final Cleavage and Deprotection:

  • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and deprotected.[11]

Protocol 2: Deprotection of 2'-Fluoro Modified Oligonucleotides

1. Reagent Preparation:

2. Deprotection Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

  • Add the AMA solution to the vial.

  • Heat the vial at 65°C for 10-15 minutes.[11][13]

  • Cool the vial on ice.

  • Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Protocol 3: Purification of 2'-Fluoro Modified Oligonucleotides by HPLC

1. Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Reversed-phase HPLC column (e.g., C18).

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: 0.1 M TEAA in acetonitrile/water.

2. Purification Procedure:

  • Resuspend the dried, deprotected oligonucleotide in Mobile Phase A.

  • Inject the sample onto the equilibrated HPLC column.

  • Elute the oligonucleotide using a gradient of Mobile Phase B.

  • Monitor the elution profile at 260 nm.

  • Collect the fractions containing the full-length product.

  • Analyze the purity of the collected fractions by analytical HPLC or mass spectrometry.

  • Desalt the purified oligonucleotide.

Visualizations

Automated_DNA_Synthesis_Workflow cluster_synthesis Automated Synthesis Cycle (Repeated) Deblocking 1. Deblocking (TCA) Coupling 2. Coupling (2'-F-dA Phosphoramidite + Activator) Capping 3. Capping Oxidation 4. Oxidation (Iodine) Cleavage Cleavage & Deprotection (AMA) Oxidation->Cleavage End of Synthesis Start Start: Solid Support Start->Deblocking Purification Purification (HPLC) Cleavage->Purification QC Quality Control (LC-MS, PAGE) Purification->QC Final Final Product: Purified 2'-Fluoro Oligonucleotide QC->Final

Caption: Workflow for automated synthesis of 2'-fluoro modified oligonucleotides.

Nuclease_Resistance_Assay Oligo_Prep Oligonucleotide Preparation (Modified and Unmodified) Incubation Incubation with Serum (e.g., 37°C) Oligo_Prep->Incubation Sampling Aliquots at Time Intervals Incubation->Sampling Analysis Analysis (PAGE or HPLC) Sampling->Analysis Data_Analysis Data Analysis (Half-life Calculation) Analysis->Data_Analysis

Caption: Experimental workflow for assessing nuclease resistance.

References

Application of 2'-Fluoro-2'-deoxyadenosine in ¹⁹F NMR Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro-2'-deoxyadenosine (2'-Fd-Ado) is a valuable nucleoside analog that has garnered significant interest in the fields of chemical biology and drug discovery. The incorporation of a fluorine atom at the 2'-position of the deoxyribose sugar bestows unique physicochemical properties upon this molecule, making it an exceptional probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus is an ideal NMR probe due to its 100% natural abundance, high gyromagnetic ratio (resulting in a sensitivity of approximately 83% of ¹H), and a wide range of chemical shifts that are exquisitely sensitive to the local molecular environment. This sensitivity allows for the detection of subtle conformational changes in nucleic acids and their interactions with other molecules, such as proteins and small molecule ligands, without the background signal inherent in ¹H NMR of biological macromolecules.[1][2][3]

These application notes provide detailed protocols for the synthesis of 2'-Fd-Ado, its incorporation into oligonucleotides, and its application as a ¹⁹F NMR probe to study the structure and interactions of DNA.

Key Applications

  • Probing DNA Conformation: The ¹⁹F chemical shift of 2'-Fd-Ado is highly sensitive to the local electronic environment, making it an excellent reporter of DNA secondary structure.[1] This allows for the differentiation of single-stranded DNA, duplex DNA, G-quadruplexes, and i-motifs.[1]

  • Studying DNA-Protein Interactions: Changes in the ¹⁹F NMR signal of a 2'-Fd-Ado labeled oligonucleotide upon protein binding can provide valuable information about the binding interface, conformational changes in the DNA, and binding affinity.

  • High-Throughput Screening: ¹⁹F NMR-based screening assays using 2'-Fd-Ado labeled DNA can be employed to identify small molecules that bind to a specific DNA target.

  • Enzymatic Assays: Monitoring the change in the ¹⁹F NMR signal can be used to follow enzymatic reactions involving DNA, such as those catalyzed by polymerases, nucleases, and ligases.

Data Presentation

The following table summarizes the expected ¹⁹F NMR chemical shifts of this compound incorporated into different DNA structures. These values are referenced to an external standard of trifluoroacetic acid (TFA) at -76.55 ppm relative to CFCl₃. The exact chemical shifts can vary depending on the sequence context, buffer conditions, and temperature.

Environment Expected ¹⁹F Chemical Shift Range (ppm) Notes
2'-Fd-Ado Mononucleoside~ -205 to -210Chemical shift is dependent on solvent and pH.
Single-Stranded DNA~ -203 to -206Represents a relatively flexible and solvent-exposed environment.
Duplex DNA (B-form)~ -200 to -203Shift is influenced by base stacking and the more constrained helical structure.
G-Quadruplex~ -198 to -202The unique folded structure of the G-quadruplex results in a distinct chemical shift.
i-Motif~ -201 to -204The chemical shift is sensitive to the intercalated structure of the i-motif.
Protein-Bound DNASignificant shift from the unbound stateThe magnitude and direction of the shift depend on the specific protein-DNA interactions at the labeled site.

Experimental Protocols

Protocol 1: Synthesis of this compound (2'-Fd-Ado)

This protocol is based on a convergent synthesis approach starting from 2-fluoroadenine (B1664080).

Materials:

Procedure:

  • Silylation of 2-Fluoroadenine: In a flame-dried flask under an inert atmosphere (e.g., argon), suspend 2-fluoroadenine in anhydrous acetonitrile. Add a catalytic amount of ammonium sulfate followed by an excess of HMDS. Reflux the mixture until the 2-fluoroadenine is fully silylated (monitor by TLC). Remove the excess HMDS and solvent under reduced pressure.

  • Glycosylation: Dissolve the silylated 2-fluoroadenine and phenyl 3,5-bis[O-(tert-butyldimethylsilyl)]-2-deoxy-1-thio-D-erythro-pentofuranoside in anhydrous acetonitrile. Add a suitable Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).

  • Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to separate the α and β anomers of the protected 2'-Fd-Ado.

  • Desilylation: Dissolve the purified protected 2'-Fd-Ado in tetrahydrofuran (B95107) (THF). Add a solution of TBAF (1M in THF) and stir at room temperature until the desilylation is complete (monitor by TLC).

  • Final Purification: Quench the reaction with water and extract the product. Purify the crude 2'-Fd-Ado by silica gel column chromatography to obtain the final product.

Protocol 2: Synthesis of 2'-Fd-Ado Phosphoramidite (B1245037)

This protocol describes the conversion of the protected 2'-Fd-Ado nucleoside into its phosphoramidite derivative for use in solid-phase oligonucleotide synthesis.

Materials:

  • 5'-O-DMT-N⁶-benzoyl-2'-fluoro-2'-deoxyadenosine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve 5'-O-DMT-N⁶-benzoyl-2'-fluoro-2'-deoxyadenosine in anhydrous dichloromethane.

  • Phosphitylation: Cool the solution to 0 °C and add DIPEA. Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench with saturated sodium bicarbonate solution and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude phosphoramidite by silica gel column chromatography using a solvent system containing a small amount of triethylamine (B128534) to prevent degradation.

Protocol 3: Incorporation of 2'-Fd-Ado into Oligonucleotides

This protocol outlines the solid-phase synthesis of DNA oligonucleotides containing a 2'-Fd-Ado modification using standard phosphoramidite chemistry.

Materials:

  • 2'-Fd-Ado phosphoramidite

  • Standard DNA phosphoramidites (A, C, G, T)

  • Controlled pore glass (CPG) solid support

  • Standard reagents for automated DNA synthesis (deblocking, activation, capping, and oxidation solutions)

  • Ammonium hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) for deprotection

Procedure:

  • Synthesizer Setup: Prepare the 2'-Fd-Ado phosphoramidite solution in anhydrous acetonitrile at the desired concentration (typically 0.1 M). Install the phosphoramidite vial on an automated DNA synthesizer.

  • Synthesis Cycle: Program the DNA synthesizer to perform the standard synthesis cycle (detritylation, coupling, capping, oxidation).

  • Coupling Time: For the incorporation of the 2'-Fd-Ado phosphoramidite, increase the coupling time to at least 6 minutes to ensure high coupling efficiency. Standard DNA phosphoramidites typically require a shorter coupling time.

  • Cleavage and Deprotection: After the synthesis is complete, cleave the oligonucleotide from the CPG support and remove the protecting groups using concentrated ammonium hydroxide or AMA at elevated temperatures.

  • Purification: Purify the crude oligonucleotide by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Protocol 4: ¹⁹F NMR Data Acquisition and Processing

This protocol provides general guidelines for acquiring and processing ¹⁹F NMR spectra of 2'-Fd-Ado labeled oligonucleotides.

NMR Spectrometer and Probe:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuned to the ¹⁹F frequency.

Sample Preparation:

  • Dissolve the purified 2'-Fd-Ado labeled oligonucleotide in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) prepared in 90% H₂O/10% D₂O or 100% D₂O.

  • The final sample concentration should be in the range of 50-200 µM.

  • For protein-DNA interaction studies, prepare samples with and without the target protein at the desired molar ratios.

NMR Experiment Parameters:

  • Pulse Sequence: A standard one-dimensional ¹⁹F NMR experiment with proton decoupling (e.g., zgfhig on Bruker spectrometers).

  • Spectral Width: A spectral width of approximately 50-100 ppm, centered around the expected chemical shift of the 2'-Fd-Ado residue (~ -200 ppm).

  • Acquisition Time: 0.5 - 1.0 seconds.

  • Relaxation Delay: 1.0 - 2.0 seconds.

  • Number of Scans: 1024 to 8192 scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Temperature: 298 K (25 °C), or as required for the specific biological system under investigation.

  • Referencing: Use an external reference standard such as trifluoroacetic acid (TFA) or an internal standard if it does not interact with the sample.

Data Processing:

  • Apply an exponential window function with a line broadening of 5-10 Hz.

  • Perform Fourier transformation.

  • Phase the spectrum manually.

  • Perform baseline correction.

  • Reference the chemical shifts to the external or internal standard.

Visualizations

Synthesis_of_2Fd_Ado 2-Fluoroadenine 2-Fluoroadenine Silylated 2-Fluoroadenine Silylated 2-Fluoroadenine 2-Fluoroadenine->Silylated 2-Fluoroadenine Silylation Protected 2'-Fd-Ado Protected 2'-Fd-Ado Silylated 2-Fluoroadenine->Protected 2'-Fd-Ado Glycosylation Protected Ribose Protected Ribose Protected Ribose->Protected 2'-Fd-Ado 2'-Fd-Ado 2'-Fd-Ado Protected 2'-Fd-Ado->2'-Fd-Ado Desilylation

Caption: Synthesis workflow for this compound.

Oligonucleotide_Synthesis_Workflow cluster_cycle Synthesis Cycle Deblocking Deblocking Coupling Coupling Deblocking->Coupling Expose 5'-OH Capping Capping Coupling->Capping Add 2'-Fd-Ado (6 min coupling) Oxidation Oxidation Capping->Oxidation Block unreacted 5'-OH Next_Cycle Oxidation->Next_Cycle Stabilize phosphate Cleavage_Deprotection Cleavage & Deprotection Oxidation->Cleavage_Deprotection Final Cycle Next_Cycle->Deblocking Start Start CPG_Support CPG Solid Support Start->CPG_Support CPG_Support->Deblocking Purification HPLC or PAGE Purification Cleavage_Deprotection->Purification Final_Oligonucleotide Final_Oligonucleotide Purification->Final_Oligonucleotide

Caption: Workflow for oligonucleotide synthesis with 2'-Fd-Ado.

F19_NMR_Application_Pathway cluster_states Conformational States 2Fd_Ado_Oligo 2'-Fd-Ado Labeled Oligonucleotide Single_Strand Single Strand 2Fd_Ado_Oligo->Single_Strand Duplex Duplex 2Fd_Ado_Oligo->Duplex G_Quadruplex G-Quadruplex 2Fd_Ado_Oligo->G_Quadruplex i_Motif i-Motif 2Fd_Ado_Oligo->i_Motif Enzymatic_Reaction Enzymatic Reaction Single_Strand->Enzymatic_Reaction F19_NMR_Analysis ¹⁹F NMR Analysis (Chemical Shift, Linewidth, Intensity) Single_Strand->F19_NMR_Analysis Protein_Binding Protein Binding Duplex->Protein_Binding Duplex->F19_NMR_Analysis Ligand_Screening Ligand Screening G_Quadruplex->Ligand_Screening G_Quadruplex->F19_NMR_Analysis i_Motif->F19_NMR_Analysis Protein_Binding->F19_NMR_Analysis Ligand_Screening->F19_NMR_Analysis Enzymatic_Reaction->F19_NMR_Analysis

Caption: Application pathways for ¹⁹F NMR with 2'-Fd-Ado.

References

Application Notes and Protocols: Enzymatic Incorporation of 2'-Fluoro-2'-deoxyadenosine into DNA/RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic incorporation of modified nucleotides is a cornerstone of modern molecular biology and therapeutic development. Among these, 2'-Fluoro-2'-deoxyadenosine (2'-FdATP) stands out as a critical analog for the synthesis of nucleic acids with enhanced stability and novel functionalities. The substitution of the 2'-hydroxyl group with a fluorine atom imparts significant resistance to nuclease degradation and can modulate the conformational properties of the resulting DNA or RNA strand. This modification is particularly valuable in the development of antisense oligonucleotides, siRNAs, and aptamers, where in vivo stability is paramount for therapeutic efficacy. These application notes provide a comprehensive overview of the enzymatic incorporation of 2'-FdATP, including the enzymes that facilitate this process, detailed experimental protocols, and the key applications of the resulting modified nucleic acids.

Principle of Enzymatic Incorporation

The enzymatic incorporation of 2'-FdATP into a growing nucleic acid chain is catalyzed by various DNA and RNA polymerases. While not all polymerases can efficiently utilize this modified nucleotide, several have been identified and engineered for this purpose. The core mechanism involves the formation of a phosphodiester bond between the 5'-triphosphate of the incoming 2'-FdATP and the 3'-hydroxyl group of the elongating strand. The selection and efficiency of incorporation are influenced by the specific polymerase, the reaction conditions, and the surrounding template sequence.

Key Enzymes for 2'-FdATP Incorporation:

  • Human DNA Polymerases:

    • Polymerase α (pol α): Capable of incorporating 2'-FdNTPs, including 2'-FdATP, particularly when elongating a primer synthesized by DNA primase.[1]

    • Polymerase γ (pol γ): This mitochondrial DNA polymerase can incorporate all 2'-FdNTPs.[1]

  • Thermostable DNA Polymerases:

    • Mutant Taq Polymerases: Engineered variants of Taq DNA polymerase have been developed to improve the synthesis and accuracy of 2'-fluoro-modified nucleic acids (2'F XNA).[2]

  • RNA Polymerases:

    • Syn5 RNA Polymerase: This marine cyanophage RNA polymerase exhibits a low intrinsic discrimination against the incorporation of 2'-fluoro dNMPs.[3] The efficiency of incorporation can be influenced by the presence of magnesium and manganese ions.[3]

    • T7 RNA Polymerase: Wild-type T7 RNA polymerase has limited ability to incorporate 2'-fluoro nucleotides; however, mutant versions, such as the Y639F variant, show significantly improved efficiency.

Applications of 2'-Fluoro-Modified Nucleic Acids

The unique properties of nucleic acids containing this compound residues have led to their use in a variety of research and therapeutic applications:

  • Antisense Oligonucleotides: The increased nuclease resistance of 2'-fluoro-modified oligonucleotides enhances their stability in biological fluids, making them more effective as antisense agents for gene silencing.

  • siRNA (Small interfering RNA): The incorporation of 2'-fluoro pyrimidines into siRNA duplexes increases their stability and has been shown to enhance their in vivo anti-HBV activity.

  • Aptamers: 2'-fluoro-modified aptamers exhibit enhanced stability and binding affinity to their targets, making them robust tools for diagnostics and therapeutics.

  • XNA (Xeno Nucleic Acids): Fully 2'-fluoro-substituted nucleic acids are a class of XNA with applications in synthetic biology and the development of novel genetic materials.[2]

Quantitative Data on 2'-FdATP Incorporation

Table 1: Kinetic Parameters for 2'-FdATP Incorporation by Human DNA Polymerases

PolymeraseSubstrateKm (µM)Vmax (relative to dATP)Reference
Human DNA Polymerase α2'-FdATPData determined, but specific values not available in the cited abstract.Data determined, but specific values not available in the cited abstract.[1]
Human DNA Polymerase γ2'-FdATPData determined, but specific values not available in the cited abstract.Data determined, but specific values not available in the cited abstract.[1]

Note: While a study by Marquez et al. (2000) determined the Km and Vmax for 2'-FdATP with human DNA polymerases α and γ, the specific values were not available in the publicly accessible abstract.[1]

Table 2: Qualitative Efficiency of 2'-FdATP Incorporation by Other Polymerases

PolymeraseEfficiency of 2'-Fluoro Nucleotide IncorporationNotes
Mutant Taq PolymerasesImproved accuracy and synthesis of 2'F XNA compared to native polymerases.[2]Specific mutations are engineered to enhance performance with modified nucleotides.
Syn5 RNA PolymeraseLow intrinsic discrimination against 2'-fluoro dNMPs.[3]Efficiency is dependent on the specific 2'-fluoro nucleotide and the template sequence.[3]
T7 RNA Polymerase (Y639F mutant)Efficiently incorporates 2'-fluoro modified nucleotides.This mutant is widely used for the synthesis of 2'-fluoro-modified RNA.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 2'-Fluoro-Modified DNA using a Mutant DNA Polymerase

This protocol provides a general guideline for the synthesis of a 2'-fluoro-modified DNA strand using a mutant thermostable DNA polymerase (e.g., an engineered Taq polymerase).

Materials:

  • Mutant DNA Polymerase (e.g., SFM4-3)

  • 10x Polymerase Reaction Buffer

  • DNA Template

  • Forward and Reverse Primers

  • This compound triphosphate (2'-FdATP)

  • dGTP, dCTP, TTP (or dTTP)

  • Nuclease-free water

  • Thermocycler

  • Agarose (B213101) gel electrophoresis system

  • DNA purification kit

Procedure:

  • Reaction Setup: On ice, prepare a 50 µL reaction mixture in a PCR tube as follows:

    • 5 µL of 10x Polymerase Reaction Buffer

    • 1 µL of DNA Template (10-100 ng)

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 1 µL of 2'-FdATP (10 mM)

    • 1 µL each of dGTP, dCTP, TTP (10 mM each)

    • 1 µL of Mutant DNA Polymerase (1-5 U/µL)

    • Nuclease-free water to a final volume of 50 µL

  • Thermocycling: Place the reaction tube in a thermocycler and perform the following program:

    • Initial Denaturation: 95°C for 2 minutes

    • 30 Cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize for primer pair)

      • Extension: 72°C for 1 minute/kb of product length

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

  • Analysis and Purification:

    • Analyze a 5 µL aliquot of the PCR product by agarose gel electrophoresis to confirm the size and yield of the modified DNA.

    • Purify the remaining product using a suitable DNA purification kit to remove primers, unincorporated nucleotides, and the polymerase.

Protocol 2: In Vitro Transcription of 2'-Fluoro-Modified RNA using Syn5 RNA Polymerase

This protocol describes the synthesis of an RNA transcript containing this compound using Syn5 RNA polymerase.

Materials:

  • Syn5 RNA Polymerase

  • 10x Syn5 Transcription Buffer

  • Linearized DNA template with a Syn5 promoter

  • This compound triphosphate (2'-FdATP)

  • GTP, CTP, UTP

  • RNase Inhibitor

  • Nuclease-free water

  • DNase I (RNase-free)

  • RNA purification kit

Procedure:

  • Transcription Reaction Setup: At room temperature, combine the following in a microcentrifuge tube:

    • 2 µL of 10x Syn5 Transcription Buffer

    • 1 µL of Linearized DNA Template (0.5-1 µg)

    • 1 µL of 2'-FdATP (10 mM)

    • 1 µL each of GTP, CTP, UTP (10 mM each)

    • 1 µL of RNase Inhibitor

    • 1 µL of Syn5 RNA Polymerase

    • Nuclease-free water to a final volume of 20 µL

  • Incubation: Incubate the reaction at 37°C for 2 to 4 hours.

  • DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

  • Purification: Purify the 2'-fluoro-modified RNA using an appropriate RNA purification kit. Elute the RNA in nuclease-free water.

  • Analysis: Assess the quality and quantity of the synthesized RNA using a spectrophotometer and by denaturing polyacrylamide gel electrophoresis.

Visualizations

Enzymatic_Incorporation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Template DNA/RNA Template ReactionMix Prepare Reaction Mixture Template->ReactionMix Primer Primer Primer->ReactionMix Polymerase DNA/RNA Polymerase Polymerase->ReactionMix dNTPs dNTPs (dGTP, dCTP, dTTP) dNTPs->ReactionMix FdATP 2'-FdATP FdATP->ReactionMix Thermocycling Thermocycling / Incubation ReactionMix->Thermocycling Enzymatic Reaction Purification Purification Thermocycling->Purification Crude Product ModifiedNucleicAcid 2'-Fluoro-Modified DNA/RNA Purification->ModifiedNucleicAcid Purified Product

Caption: Workflow for the enzymatic incorporation of 2'-FdATP.

Logical_Relationship cluster_properties Enhanced Properties cluster_applications Applications FdATP This compound Triphosphate (2'-FdATP) Enzymatic_Incorporation Enzymatic Incorporation (Polymerases) FdATP->Enzymatic_Incorporation Modified_Nucleic_Acid 2'-Fluoro-Modified DNA/RNA Enzymatic_Incorporation->Modified_Nucleic_Acid Nuclease_Resistance Nuclease Resistance Modified_Nucleic_Acid->Nuclease_Resistance Increased_Stability Increased Thermal Stability Modified_Nucleic_Acid->Increased_Stability Antisense Antisense Oligonucleotides Nuclease_Resistance->Antisense siRNA siRNA Nuclease_Resistance->siRNA Aptamers Aptamers Increased_Stability->Aptamers

Caption: Properties and applications of 2'-fluoro-modified nucleic acids.

References

Purifying 2'-Fluoro-2'-deoxyadenosine Modified Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of 2'-Fluoro-2'-deoxyadenosine (2'-F-dA) into oligonucleotides represents a significant advancement in nucleic acid therapeutics and diagnostics. This modification enhances nuclease resistance, increases binding affinity to target sequences, and improves the overall stability of the oligonucleotide.[1][2] Consequently, 2'-F-dA modified oligonucleotides are promising candidates for a range of applications, including antisense therapy, siRNA, and aptamers.

Following solid-phase synthesis, the crude oligonucleotide product is a heterogeneous mixture containing the desired full-length sequence alongside impurities such as truncated sequences (failure sequences), incompletely deprotected oligonucleotides, and other small molecule contaminants from the synthesis process.[3][4] The removal of these impurities is critical to ensure the safety, efficacy, and batch-to-batch consistency of the final product for downstream applications.[3]

This document provides detailed application notes and protocols for the most common and effective methods for purifying this compound modified oligonucleotides: High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE), and Polyacrylamide Gel Electrophoresis (PAGE). The selection of the optimal purification strategy is dependent on several factors, including the length of the oligonucleotide, the required final purity, the scale of the synthesis, and the intended application.[4][5]

Purification Strategies Overview

A variety of techniques are available for the purification of 2'-F-dA modified oligonucleotides, each with distinct advantages and limitations. The primary methods are summarized below.

G cluster_0 Crude 2'-F-dA Oligonucleotide Synthesis cluster_1 Purification Method Selection cluster_2 Post-Purification Crude Product Crude Product HPLC HPLC Crude Product->HPLC High Resolution & Scalability SPE SPE Crude Product->SPE Rapid Purification & Desalting PAGE PAGE Crude Product->PAGE High Purity for Long Oligos Purity Analysis (LC-MS, CE) Purity Analysis (LC-MS, CE) HPLC->Purity Analysis (LC-MS, CE) SPE->Purity Analysis (LC-MS, CE) PAGE->Purity Analysis (LC-MS, CE) Purified Oligonucleotide Purified Oligonucleotide Purity Analysis (LC-MS, CE)->Purified Oligonucleotide cluster_prep Sample & System Preparation cluster_run Chromatography cluster_post Product Recovery dissolve Dissolve Crude Oligo in Mobile Phase A inject Inject Sample dissolve->inject equilibrate Equilibrate HPLC System and Column equilibrate->inject gradient Gradient Elution inject->gradient collect Collect Fractions gradient->collect pool Pool Fractions collect->pool lyophilize Lyophilize pool->lyophilize desalt Desalt (optional) lyophilize->desalt cluster_prep Cartridge Preparation cluster_purification Purification cluster_recovery Product Recovery condition Condition Cartridge (Acetonitrile) equilibrate Equilibrate Cartridge (Aqueous Buffer) condition->equilibrate load Load Crude 'Trityl-on' Oligo equilibrate->load wash Wash (Remove Failure Sequences) load->wash detritylate Detritylate (Cleave DMT Group) wash->detritylate elute Elute Purified Oligo detritylate->elute neutralize Neutralize Eluate elute->neutralize lyophilize Lyophilize neutralize->lyophilize cluster_prep Sample & Gel Preparation cluster_electrophoresis Electrophoresis & Visualization cluster_recovery Product Recovery prepare_sample Prepare & Denature Sample load_sample Load Sample onto Gel prepare_sample->load_sample cast_gel Cast Denaturing Polyacrylamide Gel cast_gel->load_sample run_gel Run Electrophoresis load_sample->run_gel visualize Visualize Bands (UV Shadowing) run_gel->visualize excise Excise Gel Slice visualize->excise elute Elute Oligo from Gel excise->elute desalt Desalt & Concentrate elute->desalt

References

Application Notes and Protocols for Testing 2'-Fluoro-2'-deoxyadenosine Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro-2'-deoxyadenosine is a synthetic nucleoside analog that has demonstrated potential as an antiviral agent. As a member of the nucleoside analog class of drugs, its mechanism of action is predicated on the inhibition of viral replication through interference with viral nucleic acid synthesis. This document provides detailed protocols for cell culture-based assays to evaluate the antiviral efficacy and cytotoxicity of this compound. It also includes a summary of available quantitative data and a visualization of its proposed mechanism of action.

Data Presentation

The antiviral activity and cytotoxicity of this compound and its derivatives are crucial parameters for determining its therapeutic potential. The following tables summarize the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values reported in the literature.

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
2'-Deoxy-2'-fluoroadenosineRespiratory Syncytial Virus (RSV)HEp-2> 50[1]Not ReportedNot Applicable
2'-Deoxy-2'-fluoroadenosineNot Applicable (Cytotoxicity)CCRF-CEMNot Applicable90[1]Not Applicable

Note: Data for this compound is limited. The table includes available data and will be updated as more research becomes available.

Mechanism of Action

The antiviral activity of this compound, like other nucleoside analogs, is initiated by its phosphorylation within the host cell to its active triphosphate form. This process is carried out by host cell kinases. The resulting this compound triphosphate (2'-FdATP) then acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for the viral DNA polymerase or reverse transcriptase.

Upon incorporation into the growing viral DNA chain, the presence of the 2'-fluoro group on the sugar moiety can lead to chain termination, thus halting viral replication. This selective targeting of viral polymerases over host cell polymerases is a key factor in the therapeutic window of nucleoside analogs.

Antiviral_Mechanism cluster_cell Host Cell 2_FdATP This compound Triphosphate (2'-FdATP) Viral_Polymerase Viral DNA Polymerase / Reverse Transcriptase 2_FdATP->Viral_Polymerase Competitive Inhibition dATP Deoxyadenosine Triphosphate (dATP) dATP->Viral_Polymerase Natural Substrate Viral_DNA_Synthesis Viral DNA Elongation Viral_Polymerase->Viral_DNA_Synthesis Incorporation Chain_Termination Chain Termination Viral_DNA_Synthesis->Chain_Termination Inhibition of Elongation 2_FdA_ext This compound (extracellular) 2_FdA_int This compound (intracellular) 2_FdA_ext->2_FdA_int Cellular Uptake Phosphorylation Host Cell Kinases 2_FdA_int->Phosphorylation Phosphorylation->2_FdATP Phosphorylation (x3) Experimental_Workflow Start Start Cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine CC₅₀ Start->Cytotoxicity Antiviral_Screening Primary Antiviral Screening (e.g., CPE Inhibition Assay) Start->Antiviral_Screening Dose_Response Dose-Response Antiviral Assays Determine EC₅₀ Cytotoxicity->Dose_Response Antiviral_Screening->Dose_Response Confirmation Confirmatory Assays (Plaque Reduction or Viral Yield Reduction) Dose_Response->Confirmation Data_Analysis Data Analysis Calculate Selectivity Index (SI) Confirmation->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for the Synthesis and Enzymatic Use of 2'-Fluoro-2'-deoxyadenosine-triphosphate (2'-F-dATP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro-2'-deoxyadenosine-5'-triphosphate (2'-F-dATP) is a crucial analog of deoxyadenosine (B7792050) triphosphate (dATP) utilized in a wide array of biochemical and therapeutic applications. The strategic placement of a fluorine atom at the 2' position of the deoxyribose sugar imparts unique chemical and biological properties. This modification enhances the stability of nucleic acids against nuclease degradation and can modulate the substrate specificity of polymerases, making 2'-F-dATP an invaluable tool in the development of therapeutic oligonucleotides, antiviral agents, and diagnostic probes.[1][2] This document provides detailed protocols for the chemical synthesis of 2'-F-dATP and its subsequent application in enzymatic studies, along with relevant quantitative data and workflow visualizations.

Chemical Synthesis of this compound-triphosphate

The synthesis of 2'-F-dATP is a multi-step process that begins with the synthesis of the nucleoside, 2'-deoxy-2'-fluoroadenosine, followed by its triphosphorylation.

Synthesis of 2'-Deoxy-2'-fluoroadenosine

A common route to synthesize 2'-deoxy-2'-fluoroadenosine involves the fluorination of a suitably protected adenosine (B11128) precursor. One convenient method starts from 2-aminoadenosine (B16350), which undergoes deaminative fluorination, followed by silylation of the hydroxyl groups, deoxygenation at the 2' position, and subsequent desilylation.[3][4]

Experimental Protocol: Synthesis of 2'-Deoxy-2'-fluoroadenosine

  • Deaminative Fluorination of 2-aminoadenosine: 2-aminoadenosine is treated with a fluorinating agent (e.g., hydrogen fluoride-pyridine) to yield 2-fluoroadenosine (B10117).

  • Silylation: The 3' and 5'-hydroxyl groups of 2-fluoroadenosine are protected using a silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) to yield the corresponding silylated derivative.

  • Thiocarbonylation: The protected 2-fluoroadenosine is then subjected to thiocarbonylation.

  • Deoxygenation: The thiocarbonyl derivative undergoes radical deoxygenation at the 2' position using a reagent such as tris(trimethylsilyl)silane (B43935) (TTMSS).

  • Desilylation: The silyl (B83357) protecting groups are removed using a fluoride (B91410) source like tetraethylammonium (B1195904) fluoride (Et4NF) to afford 2'-deoxy-2'-fluoroadenosine.[3]

Triphosphorylation of 2'-Deoxy-2'-fluoroadenosine

The final step in the synthesis of 2'-F-dATP is the phosphorylation of the 5'-hydroxyl group of 2'-deoxy-2'-fluoroadenosine. A widely used method is the Yoshikawa procedure, which employs phosphoryl chloride (POCl₃) in a trimethyl phosphate (B84403) solvent.

Experimental Protocol: Triphosphorylation

  • Monophosphorylation: 2'-deoxy-2'-fluoroadenosine is reacted with phosphoryl chloride in trimethyl phosphate at a low temperature (e.g., 0 °C) to yield the 5'-monophosphate.

  • Conversion to Triphosphate: The resulting 5'-monophosphate is then activated and reacted with pyrophosphate to form the 5'-triphosphate, 2'-F-dATP.[5]

  • Purification: The crude 2'-F-dATP is purified by ion-exchange chromatography (e.g., using a DEAE-Sephadex column) followed by reverse-phase high-performance liquid chromatography (HPLC) to achieve high purity (≥95%).[6][7]

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of 2'-Deoxy-2'-fluoroadenosine cluster_phosphorylation Triphosphorylation A 2-Aminoadenosine B Deaminative Fluorination A->B C 2-Fluoroadenosine B->C D Silylation C->D E Protected 2-Fluoroadenosine D->E F Deoxygenation E->F G Protected 2'-Deoxy-2'-fluoroadenosine F->G H Desilylation G->H I 2'-Deoxy-2'-fluoroadenosine H->I J 2'-Deoxy-2'-fluoroadenosine K Triphosphorylation (Yoshikawa Method) J->K L Crude 2'-F-dATP K->L M Purification (Ion-Exchange & HPLC) L->M N Purified 2'-F-dATP (≥95%) M->N

Caption: Chemical synthesis pathway for 2'-F-dATP.

Physicochemical Properties of 2'-F-dATP

A summary of the key physicochemical properties of commercially available 2'-F-dATP is provided in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₅FN₅O₁₂P₃ (free acid)[6]
Molecular Weight 509.17 g/mol (free acid)[6]
Purity (HPLC) ≥ 95%[6][7]
Form Solution in water[6]
Concentration 100 mM - 110 mM[6][7]
pH 7.5 ± 0.5[6][7]
λmax 259 nm[6]
Storage Conditions -20 °C[6]

Enzymatic Studies using 2'-F-dATP

2'-F-dATP serves as a substrate for various DNA and RNA polymerases, enabling the enzymatic synthesis of 2'-fluoro-modified nucleic acids. The efficiency and fidelity of incorporation are dependent on the specific polymerase used.

Polymerase Substrate Specificity

Different polymerases exhibit varying degrees of tolerance for 2'-F-dATP. For instance, Tgo (exo-) DNA polymerase can incorporate 2'-fluoro-modified nucleotides with an efficiency comparable to their natural deoxy counterparts.[8] In contrast, 2'-F-ATP can be utilized by DNA polymerase α and γ, but not by DNA polymerase β.[9]

PolymeraseSubstrate Activity with 2'-F-dATPReference
Tgo (exo-) DNA Polymerase Incorporation rate for fATP is ~1.1–2 fold that of dATP.[8]
Human DNA Polymerase α Can substitute for dATP.[9]
Human DNA Polymerase γ Can substitute for dATP.[9]
Human DNA Polymerase β Does not substitute for dATP.[9]
E. coli RNA Polymerase Inhibited by 2'-F-dATP (Ki = 200 µM).[10]
T7 RNA Polymerase Mutants Can synthesize chimeric DNA containing 2'-F-dGTP.[11]
Experimental Protocol: Enzymatic Incorporation of 2'-F-dATP via Primer Extension

This protocol describes a typical primer extension assay to evaluate the incorporation of 2'-F-dATP by a DNA polymerase.

Materials:

  • Template DNA

  • Primer (fluorescently or radioactively labeled for detection)

  • Thermostable DNA polymerase (e.g., Taq, Vent(exo-), KOD Dash)

  • Reaction buffer (supplied with the polymerase)

  • dNTP mix (dGTP, dCTP, TTP)

  • 2'-F-dATP solution (100 mM)

  • Nuclease-free water

Procedure:

  • Reaction Setup: Prepare the reaction mixture on ice in a PCR tube. For a 20 µL reaction, the components are typically assembled as follows:

    • 10 ng template DNA

    • 0.4 µM primer

    • 1x reaction buffer

    • 200 µM each of dGTP, dCTP, TTP

    • 200 µM 2'-F-dATP (or dATP for positive control)

    • 0.025 U/µL DNA polymerase

    • Nuclease-free water to 20 µL

  • Thermal Cycling: Perform the primer extension reaction in a thermal cycler. A typical program includes:

    • Initial denaturation: 95°C for 1 minute

    • 20 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 52°C for 30 seconds

      • Extension: 74°C for 1 minute

    • Final extension: 74°C for 5 minutes

  • Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) to separate the extended primer from the unextended primer. The incorporation of 2'-F-dATP is confirmed by the presence of a band corresponding to the full-length product.

Enzymatic Incorporation Workflow

Enzymatic_Workflow cluster_setup Reaction Setup cluster_reaction Primer Extension Reaction cluster_analysis Product Analysis A Combine: - Template DNA - Labeled Primer - Polymerase & Buffer - dNTPs (G, C, T) - 2'-F-dATP B Thermal Cycling: 1. Denaturation 2. Annealing 3. Extension A->B Incubate C Denaturing PAGE B->C Load sample D Visualization of labeled products C->D Image gel E Data Interpretation: - Full-length product indicates incorporation - Compare efficiency vs. dATP control D->E

Caption: Workflow for enzymatic incorporation of 2'-F-dATP.

Applications in Research and Drug Development

The unique properties of 2'-F-dATP make it a valuable reagent in various applications:

  • Synthesis of Modified Oligonucleotides: 2'-F-dATP is a building block for the synthesis of 2'-fluoroarabino nucleic acid (FANA) and other modified oligonucleotides with enhanced nuclease resistance and binding affinity to target RNA.[8][12]

  • Aptamer Selection: The incorporation of 2'-fluoro-modified nucleotides can improve the stability and binding properties of aptamers, which are structured nucleic acids that bind to specific targets.[6]

  • Antiviral and Antitumor Research: 2'-Deoxy-2'-fluoroadenosine, the nucleoside precursor to 2'-F-dATP, has demonstrated antitumor and antiviral activities by interfering with viral or cancer cell replication upon incorporation into DNA.[2]

  • Enzyme Mechanism Studies: As a modified substrate, 2'-F-dATP is used to probe the active sites and mechanisms of polymerases and other nucleotidyl transferases.[9][10]

Conclusion

This compound-triphosphate is a versatile analog of dATP with significant applications in molecular biology, diagnostics, and therapeutic development. The protocols and data presented here provide a comprehensive guide for the synthesis and enzymatic use of 2'-F-dATP, enabling researchers to leverage its unique properties in their studies. Careful consideration of polymerase choice is critical for the successful enzymatic incorporation of this modified nucleotide.

References

Applications of FANA Modified siRNAs in Gene Silencing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNAs (siRNAs) have emerged as powerful tools for sequence-specific gene silencing. However, their therapeutic application has been hindered by challenges such as poor metabolic stability, off-target effects, and inefficient cellular uptake.[1][2] 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (FANA) modification of siRNAs represents a significant advancement in overcoming these hurdles.[1][2] FANA-modified siRNAs demonstrate enhanced nuclease resistance, increased potency, and prolonged gene silencing effects compared to their unmodified counterparts.[1][2][3] This document provides detailed application notes and protocols for utilizing FANA-modified siRNAs in gene silencing research and development.

Key Advantages of FANA Modified siRNAs

  • Enhanced Serum Stability: FANA modifications substantially increase the half-life of siRNAs in serum, making them more suitable for in vivo applications.[1][2]

  • Increased Potency: FANA-modified siRNAs can be more potent than unmodified siRNAs, allowing for effective gene silencing at lower concentrations.[1][2]

  • Compatibility with RNAi Machinery: FANA-containing siRNAs are recognized by the RNA-induced silencing complex (RISC) and effectively trigger the RNAi pathway for target mRNA degradation.[1][3]

  • Reduced Off-Target Effects: Strategic placement of FANA modifications can help mitigate off-target effects, a common challenge with RNAi therapeutics.[4][5]

  • Versatile Modification Strategies: FANA units can be incorporated throughout the sense strand and at the 5' or 3' ends of the antisense strand, offering flexibility in design to optimize performance.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on FANA-modified siRNAs, providing a clear comparison of their properties.

Modification StrategyTarget GeneHalf-life in SerumPotency (IC50)Fold Improvement vs. Unmodified siRNAReference
Fully FANA-modified sense strandLuciferase~6 hoursNot specified4-fold more potent[1][2]
Unmodified siRNALuciferase<15 minutesNot specified-[1][2]
FANA-modified sense and antisense strandsLuciferaseNot specifiedMaintained or improvedMaintained activity[1]
FANA Modification LocationEffect on Gene Silencing
Throughout sense strandWell tolerated, minimal loss of activity
5' or 3' ends of antisense strandWell tolerated

Signaling Pathways

FANA-modified oligonucleotides can function through two distinct gene silencing pathways depending on their design: the RNA interference (RNAi) pathway for double-stranded siRNAs and the RNase H-mediated pathway for single-stranded antisense oligonucleotides (ASOs).

FANA-modified siRNA: RISC-Mediated Gene Silencing

FANA-modified siRNAs, designed as double-stranded molecules, are processed by the cellular RNAi machinery. The antisense strand is loaded into the RISC, which then guides the complex to the complementary target mRNA, leading to its cleavage and subsequent degradation.

FANA_siRNA_Pathway cluster_cytoplasm Cytoplasm FANA_siRNA FANA-modified siRNA duplex Dicer Dicer FANA_siRNA->Dicer Processing (optional) RISC_loading RISC Loading Complex FANA_siRNA->RISC_loading Dicer->RISC_loading Active_RISC Active RISC (with antisense strand) RISC_loading->Active_RISC Passenger strand cleavage & release mRNA Target mRNA Active_RISC->mRNA Target Recognition & Binding Cleaved_mRNA Cleaved mRNA Fragments mRNA->Cleaved_mRNA Slicer-mediated Cleavage Degradation mRNA Degradation Cleaved_mRNA->Degradation Gene_Silencing Gene Silencing Degradation->Gene_Silencing Results in

Caption: FANA-siRNA RISC-mediated gene silencing pathway.

FANA ASO: RNase H-Mediated Gene Silencing

FANA Antisense Oligonucleotides (ASOs) are single-stranded molecules that bind to target RNA. The resulting FANA/RNA duplex is recognized by RNase H, an endogenous enzyme that cleaves the RNA strand of the hybrid, leading to gene silencing.[6]

FANA_ASO_Pathway cluster_nucleus_cytoplasm Nucleus / Cytoplasm FANA_ASO FANA ASO FANA_ASO->FANA_ASO Target_RNA Target RNA (mRNA, lncRNA, etc.) FANA_ASO->Target_RNA Hybridization FANA_RNA_duplex FANA/RNA Hybrid Duplex Target_RNA->FANA_RNA_duplex RNaseH RNase H FANA_RNA_duplex->RNaseH Recruitment Cleaved_RNA Cleaved RNA Fragments FANA_RNA_duplex->Cleaved_RNA RNaseH->FANA_RNA_duplex Cleavage of RNA strand Degradation RNA Degradation Cleaved_RNA->Degradation Gene_Silencing Gene Silencing Degradation->Gene_Silencing Results in

Caption: FANA ASO RNase H-mediated gene silencing pathway.

Experimental Protocols

Protocol 1: In Vitro Gene Silencing with FANA-modified siRNA using Lipid-based Transfection

This protocol describes a general procedure for transfecting mammalian cells with FANA-modified siRNAs to achieve target gene knockdown.

Materials:

  • FANA-modified siRNA duplex

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Opti-MEM® I Reduced Serum Medium (or equivalent)

  • Lipofectamine® 2000 Transfection Reagent (or equivalent)

  • 24-well tissue culture plates

  • Nuclease-free water

  • Reagents for downstream analysis (e.g., qRT-PCR, Western blot)

Workflow:

Transfection_Workflow A 1. Cell Seeding Seed 1.0 x 10^5 cells/well in a 24-well plate the day before transfection. B 2. Prepare siRNA Solution Dilute FANA-siRNA in serum-free medium. A->B C 3. Prepare Transfection Reagent Dilute Lipofectamine 2000 in serum-free medium and incubate for 5 min. B->C D 4. Form Complexes Combine diluted siRNA and diluted transfection reagent. Incubate for 20 min at RT. C->D E 5. Transfect Cells Add siRNA-lipid complexes to cells. Incubate for 24-72 hours. D->E F 6. Analyze Gene Expression Harvest cells and analyze mRNA or protein levels. E->F

Caption: Workflow for lipid-based transfection of FANA-siRNA.

Procedure:

  • Cell Seeding: The day before transfection, seed 1.0 x 10^5 cells per well in a 24-well plate with complete growth medium. Ensure cells are 70-90% confluent at the time of transfection.[1]

  • siRNA Preparation: On the day of transfection, dilute the FANA-modified siRNA to the desired final concentration (e.g., 60 nM) in serum-free medium (e.g., Opti-MEM®).[1]

  • Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine® 2000) in serum-free medium according to the manufacturer's instructions (a common ratio is 1 µg of siRNA to 2 µl of reagent).[1] Incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to each well containing cells and medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically for the specific gene and cell line.

  • Analysis: After incubation, harvest the cells and analyze the target gene expression by qRT-PCR for mRNA levels or Western blot for protein levels.

Protocol 2: Gymnotic (Transfection Reagent-Free) Delivery of FANA Oligonucleotides

FANA oligonucleotides, particularly ASOs, have been shown to enter cells without the need for transfection reagents, a process termed "gymnotic delivery".[7][8][9] This method is particularly useful for difficult-to-transfect cells.

Materials:

  • FANA ASO or potentially FANA-modified siRNA

  • Cell line of interest (adherent or suspension)

  • Complete cell culture medium

  • Nuclease-free water or buffer for reconstitution

  • Tissue culture plates or flasks

Workflow:

Gymnotic_Delivery_Workflow A 1. Reconstitute FANA Oligo Reconstitute lyophilized FANA oligo in sterile water or buffer to create a stock solution. B 2. Cell Preparation Plate adherent cells or prepare suspension cells in culture vessels. A->B C 3. Add FANA Oligo Add FANA oligo directly to the culture medium to the desired final concentration (e.g., 0.5-5 µM). B->C D 4. Incubation Incubate cells for 24-72 hours. C->D E 5. Analysis Analyze gene knockdown by qRT-PCR or Western blot. D->E

Caption: Workflow for gymnotic delivery of FANA oligonucleotides.

Procedure:

  • Reconstitution: Reconstitute the lyophilized FANA oligonucleotide in an appropriate volume of sterile, nuclease-free water or buffer to create a stock solution.[8] It is recommended to prepare aliquots to avoid multiple freeze-thaw cycles.[8]

  • Cell Preparation:

    • Adherent Cells: Plate cells in your desired culture vessel and allow them to adhere.

    • Suspension Cells: Prepare cells in a culture flask or tube.

  • FANA Addition: Add the FANA oligonucleotide stock solution directly to the cell culture medium to achieve the desired final concentration. Working concentrations for silencing experiments can range from 500 nM to 5 µM.[8] It is highly recommended to perform a dose-response experiment to determine the optimal concentration.[8]

    • For adherent cells: Add the FANA stock directly to the medium overlaying the cells and mix gently.[8]

    • For suspension cells: Add the FANA stock directly to the cell suspension and mix gently.[8]

  • Incubation: Incubate the cells for 24-72 hours. The optimal time for knockdown should be determined empirically, but effects are typically observed within this timeframe.[8]

  • Analysis: Harvest the cells and assess target gene knockdown using appropriate molecular biology techniques.

Protocol 3: Serum Stability Assay of FANA-modified siRNA

This protocol outlines a method to assess the stability of FANA-modified siRNAs in the presence of serum.

Materials:

  • FANA-modified siRNA

  • Unmodified siRNA (as a control)

  • Fetal Bovine Serum (FBS) or human plasma

  • Phosphate-Buffered Saline (PBS)

  • Incubator at 37°C

  • Loading buffer (e.g., 0.5x TBE, 6% Ficoll)

  • Polyacrylamide gel electrophoresis (PAGE) equipment

  • Nucleic acid stain (e.g., SYBR Gold)

  • Gel imaging system

Workflow:

Stability_Assay_Workflow A 1. Prepare siRNA Samples Resuspend FANA-siRNA and control siRNA in serum (e.g., 10% FBS or plasma). B 2. Incubation Incubate samples at 37°C. A->B C 3. Time-course Sampling Collect aliquots at various time points (e.g., 0, 0.25, 1, 4, 8, 24h) and stop the reaction. B->C D 4. PAGE Analysis Separate intact siRNA from degraded fragments by polyacrylamide gel electrophoresis. C->D E 5. Visualization & Quantification Stain the gel, visualize bands, and quantify band intensity using densitometry. D->E

Caption: Workflow for siRNA serum stability assay.

Procedure:

  • Sample Preparation: Resuspend a known amount of FANA-modified siRNA and unmodified siRNA (e.g., 2 µg) in serum (e.g., 10% FBS or human plasma).[1]

  • Incubation: Incubate the samples at 37°C.[1]

  • Time-course Sampling: At designated time points (e.g., 0, 15 min, 1 hr, 4 hrs, 8 hrs, 24 hrs), collect aliquots of the reaction and immediately add them to a loading buffer that stops nuclease activity and prepares the sample for electrophoresis.[1] Freeze samples at -20°C until all time points are collected.[1]

  • PAGE Analysis: Separate the siRNA samples on a native polyacrylamide gel to resolve intact double-stranded siRNA from degraded single-stranded products.[1]

  • Visualization and Quantification: Stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize the bands using a gel imaging system.[1] Quantify the intensity of the band corresponding to the intact siRNA at each time point using densitometry.[1] The percentage of intact siRNA can be calculated relative to the 0-hour time point.[1]

Troubleshooting and Considerations

  • Off-Target Effects: While FANA modifications can reduce off-target effects, it is crucial to include proper controls in all experiments. These include non-targeting (scrambled) siRNA controls and testing multiple siRNAs targeting different regions of the same gene.

  • Delivery Efficiency: For lipid-based transfection, optimize the siRNA-to-lipid ratio and cell confluency for each cell line. For gymnotic delivery, a dose-response curve is essential to find the optimal concentration that balances efficacy and potential toxicity.

  • Duration of Silencing: FANA-modified siRNAs can exhibit prolonged gene silencing.[1] Time-course experiments are recommended to determine the duration of the knockdown effect for your specific application.

Conclusion

FANA-modified siRNAs offer a significant improvement over conventional siRNAs for gene silencing applications. Their enhanced stability, potency, and compatibility with the RNAi machinery make them valuable tools for both in vitro and in vivo research. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize FANA-modified siRNAs in their gene silencing studies.

References

Troubleshooting & Optimization

solubility issues of 2'-Fluoro-2'-deoxyadenosine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2'-Fluoro-2'-deoxyadenosine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

There is conflicting information regarding the aqueous solubility of this compound. While some suppliers state that it is soluble in water, a patent describing its purification notes that both this compound and the impurity adenine (B156593) have similar, poor solubility, making them difficult to separate by washing with water.[1] This suggests that its solubility in aqueous buffers may be limited.

For comparison, the parent compound, 2'-deoxyadenosine (B1664071), is reported to be soluble in water at a concentration of 25 mg/mL. The introduction of the fluorine atom at the 2' position can alter the physicochemical properties of the molecule, including its solubility.

Q2: What are the recommended solvents for preparing stock solutions of this compound?

Due to potential limited aqueous solubility, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[2] These stock solutions can then be diluted into the desired aqueous buffer for the final experimental concentration.

Q3: What factors can influence the solubility of this compound?

Several factors can affect the solubility of this compound in aqueous solutions:

  • pH: The ionization state of the molecule, which is pH-dependent, can significantly impact its solubility.

  • Temperature: Solubility often increases with temperature, although the stability of the compound at elevated temperatures should be considered.

  • Buffer composition and ionic strength: The type of buffer and the concentration of salts can influence solubility.

  • Presence of co-solvents: The addition of organic co-solvents can enhance solubility.

Q4: How can I improve the dissolution of this compound in my aqueous buffer?

If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Prepare a stock solution in DMSO: Dissolve the compound in DMSO at a high concentration first, then dilute this stock solution into your aqueous buffer.

  • Adjust the pH: Modifying the pH of the buffer may improve solubility.

  • Gentle heating: Warming the solution may aid dissolution.

  • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.[3]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Issue: Precipitate forms when dissolving this compound directly in an aqueous buffer.

  • Possible Cause: The aqueous solubility of this compound is limited.

  • Solution:

    • Prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO.

    • Vortex or sonicate the stock solution until the compound is fully dissolved.

    • Add the DMSO stock solution dropwise to your aqueous buffer while vortexing to achieve the desired final concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically <1%).

Issue: The compound precipitates out of the aqueous buffer after dilution from a DMSO stock.

  • Possible Cause: The final concentration in the aqueous buffer exceeds the solubility limit, even with a small percentage of DMSO.

  • Solution:

    • Decrease the final concentration: Your target concentration may be too high for the chosen buffer system.

    • Increase the percentage of co-solvent: If your experimental system allows, a slightly higher percentage of DMSO may be required.

    • Use a different co-solvent system: For in vivo applications, formulations containing DMSO, PEG300, and Tween-80 in saline have been used for similar compounds.[2][3] A mixture of DMSO and SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline is another option.[2][3]

Data Presentation

Table 1: Solubility Data for 2'-deoxyadenosine (Parent Compound)

SolventSolubilityReference
Water25 mg/mL

Note: This data is for the non-fluorinated parent compound and should be used as a general guideline. The solubility of this compound may differ.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out a precise amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Determining Aqueous Solubility

This protocol provides a general workflow for assessing the solubility of this compound in a specific aqueous buffer.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a series of microcentrifuge tubes, add increasing amounts of the DMSO stock solution.

  • Add the desired aqueous buffer to each tube to a final volume of 1 mL, ensuring the final DMSO concentration is constant (e.g., 1%).

  • Vortex each tube for 1 minute.

  • Incubate the tubes at a constant temperature (e.g., room temperature or 37°C) for 1-2 hours to allow the solution to equilibrate.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • The highest concentration at which no precipitate is observed is the approximate solubility.

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues start Start: This compound Powder + Aqueous Buffer dissolved Is the compound fully dissolved? start->dissolved precipitate Precipitate forms or solution is cloudy dissolved->precipitate No success Success: Homogeneous Solution dissolved->success Yes prepare_stock Prepare a concentrated stock solution in DMSO precipitate->prepare_stock additional_steps Consider: - Gentle heating - Sonication precipitate->additional_steps dilute Dilute stock solution into aqueous buffer prepare_stock->dilute check_precipitate Does a precipitate form upon dilution? dilute->check_precipitate check_precipitate->success No troubleshoot_dilution Troubleshoot Dilution: - Lower final concentration - Adjust co-solvent percentage - Modify buffer pH check_precipitate->troubleshoot_dilution Yes troubleshoot_dilution->dilute G cluster_1 Factors Affecting Solubility solubility Solubility of This compound ph pH solubility->ph temperature Temperature solubility->temperature buffer Buffer Composition (Ionic Strength) solubility->buffer cosolvent Co-solvents (e.g., DMSO) solubility->cosolvent physical Physical Methods (Sonication, Stirring) solubility->physical

References

Technical Support Center: Chemical Synthesis of 2'-Fluoro Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of 2'-fluoro nucleosides.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2'-fluoro nucleosides, offering potential causes and solutions to help you navigate these complex experimental procedures.

Problem Possible Cause(s) Solution(s)
Low yield during fluorination - Choice of fluorinating agent: Some reagents may not be effective for specific substrates. For example, while DAST is a versatile reagent, it can fail or give low yields in certain reactions.[1][2] - Steric hindrance: Bulky protecting groups on the sugar moiety can hinder the approach of the fluorinating agent. - Side reactions: Formation of elimination byproducts or rearrangement products can reduce the yield of the desired fluorinated product.[3] - Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or reagent stoichiometry.- Optimize fluorinating agent: Consider alternative reagents such as Deoxo-Fluor® or Pyfluor. For specific transformations, electrophilic fluorinating agents like Selectfluor® may be more suitable.[2] - Modify protecting group strategy: Use smaller protecting groups or a strategy that minimizes steric hindrance around the reaction center. - Control reaction conditions: Carefully control the temperature and reaction time to minimize side reactions. The use of non-polar solvents can sometimes suppress elimination. - Monitor reaction progress: Use TLC or NMR to monitor the reaction and ensure it has gone to completion before workup.
Poor stereoselectivity (formation of undesired anomers) - Neighboring group participation: For pyrimidine (B1678525) nucleosides, the C2-carbonyl can participate in the reaction, leading to the formation of 2,2'-anhydronucleoside intermediates and affecting stereochemical outcomes.[4] - Sugar pucker conformation: The conformation of the furanose ring (North vs. South) influences the facial selectivity of the fluorination and glycosylation steps.[5][6] - Nature of the nucleobase and sugar: The inherent electronic and steric properties of the specific nucleobase and fluorinated sugar can favor the formation of one anomer over the other.[2]- Protect the nucleobase: For pyrimidine nucleosides, protection of the N3-position can prevent the formation of the 2,2'-anhydro intermediate and favor an SN2 reaction.[4] - Utilize bulky protecting groups: Introducing bulky protecting groups at the 3' and 5' positions can influence the sugar conformation to favor the desired stereochemical outcome.[2] - Optimize glycosylation conditions: Vary the Lewis acid catalyst, solvent, and temperature to improve the stereoselectivity of the glycosylation reaction. - Employ enzymatic glycosylation: In some cases, glycosyltransferases can offer high stereoselectivity.[7][8]
Difficulty in purification of the final product - Co-elution of anomers: The α and β anomers often have very similar polarities, making their separation by column chromatography challenging.[2] - Presence of closely related impurities: Side products from the synthesis can be difficult to separate from the desired product. - Hydrolysis of protecting groups: Some protecting groups may be partially cleaved during purification, leading to a mixture of compounds.- Optimize chromatographic conditions: Use high-performance liquid chromatography (HPLC) with different stationary and mobile phases. For phosphoramidites, adding a small amount of triethylamine (B128534) to the elution solvent can prevent hydrolysis.[9] - Crystallization: If the product is crystalline, recrystallization can be a highly effective purification method. - Derivatization: In some cases, derivatizing the mixture to improve the separation of the components, followed by removal of the derivatizing group, can be a viable strategy.
Glycosidic bond cleavage - Acidic conditions: The glycosidic bond of nucleosides, particularly 2',3'-dideoxynucleosides, can be unstable in acidic media.[2] The presence of a 2'-fluoro substituent is known to increase the stability of the glycosidic bond to acid hydrolysis.[2]- Use neutral or basic conditions: During deprotection and purification steps, avoid strongly acidic conditions. - Careful selection of protecting groups: Choose protecting groups that can be removed under conditions that do not cleave the glycosidic bond.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing 2'-fluoro nucleosides?

A1: There are two primary approaches for the synthesis of 2'-fluoro nucleosides: the divergent approach and the convergent approach .[3][10]

  • Divergent (or linear) synthesis: This method involves the direct fluorination of a pre-formed nucleoside. This strategy is often more direct but can be challenging due to the influence of the nucleobase on the stereochemical outcome of the fluorination reaction.[3]

  • Convergent synthesis: This approach involves the synthesis of a fluorinated sugar moiety which is then coupled (glycosylated) with a heterocyclic base. While this method can be longer, it often allows for better control over the stereochemistry at the 2'-position.[3][10]

Q2: Which fluorinating agents are commonly used, and what are their advantages and disadvantages?

A2: Several fluorinating agents are used in the synthesis of 2'-fluoro nucleosides.

  • (Diethylamino)sulfur trifluoride (DAST): DAST is a widely used and versatile reagent for converting hydroxyl groups to fluorine with inversion of configuration (SN2).[2][11] However, it can be thermally unstable and may lead to side reactions like elimination.[12]

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): This is a more thermally stable alternative to DAST, offering similar reactivity with improved safety.

  • Selectfluor® (F-TEDA-BF4): This is an electrophilic fluorinating agent, often used for the fluorination of enol ethers or silyl (B83357) enol ethers derived from sugar lactones.[2]

  • Hydrogen fluoride (B91410) (HF): Often used in the form of HF-pyridine or anhydrous HF, it is a classical reagent for the fluorination of 2,2'-anhydronucleosides.[2] It is highly corrosive and requires special handling precautions.

Q3: How does the stereochemistry at the 2'-position (arabino vs. ribo) impact the synthesis?

A3: The desired stereochemistry at the 2'-position significantly influences the synthetic strategy.

  • 2'-Deoxy-2'-fluoro-arabinonucleosides (2'F-araN, "up" fluoro): These are often synthesized from a ribonucleoside precursor where the 2'-hydroxyl group is in the "up" position. Direct SN2 fluorination of a 2'-"down" hydroxyl group (xylo configuration) can also yield the arabino product. The synthesis of pyrimidine 2'F-araN can be complicated by the formation of a 2,2'-anhydronucleoside intermediate.[2][4]

  • 2'-Deoxy-2'-fluoro-ribonucleosides (2'F-riboN, "down" fluoro): These are typically synthesized from an arabinonucleoside precursor with a 2'-"up" hydroxyl group via an SN2 fluorination reaction.[6]

The choice of starting material and fluorination method is critical for achieving the desired stereoisomer.

Q4: What is the role of protecting groups in the synthesis of 2'-fluoro nucleosides?

A4: Protecting groups are essential for a successful synthesis and serve several purposes:

  • Preventing side reactions: They mask reactive functional groups (hydroxyls and amines) on the sugar and the nucleobase, preventing them from interfering with the desired reactions.[13]

  • Influencing stereoselectivity: Bulky protecting groups at the 3'- and 5'-positions can control the conformation of the sugar ring, thereby directing the stereochemical outcome of the fluorination and glycosylation steps.[2]

  • Improving solubility: They can enhance the solubility of the nucleoside intermediates in organic solvents.

Commonly used protecting groups include benzoyl (Bz), silyl ethers (e.g., TBDMS, TIPS), and dimethoxytrityl (DMT). The choice of protecting groups must be compatible with the reaction conditions of subsequent steps.

Q5: What are the key challenges in the glycosylation step with a fluorinated sugar?

A5: The glycosylation of a 2'-fluorinated sugar with a nucleobase presents several challenges:

  • Anomeric control: The formation of a mixture of α and β anomers is a common problem. The desired β-anomer, which is the naturally occurring configuration, often needs to be separated from the undesired α-anomer by chromatography.[2]

  • Reactivity of the fluorinated sugar: The electron-withdrawing nature of the fluorine atom can decrease the reactivity of the anomeric center, requiring harsher reaction conditions or more potent Lewis acid catalysts.

  • Stability of the fluorinated sugar: The fluorinated sugar donor must be stable under the glycosylation conditions.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis of 2'-fluoro nucleosides.

Table 1: Yields of 2'-Fluorination Reactions

Starting MaterialFluorinating AgentProductYield (%)Reference
1,3,5-tri-O-benzoyl-α-D-ribofuranoseDAST1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose71%[1]
3',5'-di-O-TIPS-2'-deoxyribonolactone enolateNFSI2'-deoxy-2'-fluoro-arabino-lactone72%[14]
2'-O-triflyl-N3-benzoyl-5'-O-DMT-thymidineTBAF2'-deoxy-2'-fluoro-β-D-arabinofuranosylthymineLow[4]
N6-Trityl-9-[2-O-(4-methoxybenzyl)-5-O-trityl-β-d-xylofuranosyl]adenineDASTN6-Trityl-9-[3-deoxy-3-fluoro-2-O-(4-methoxybenzyl)-5-O-trityl-β-d-ribofuranosyl]adenine61%[6]

Table 2: Diastereoselectivity in 2'-Fluorination

SubstrateConditionsProduct Ratio (arabino:ribo)Reference
3',5'-di-O-TIPS-2'-deoxyribonolactone silyl enol etherNFSI, -78 °COnly arabino isomer observed[14]
3',5'-di-O-TBS-2'-deoxyribonolactone silyl enol etherNFSI, -78 °C1:1.6 (arabino:ribo)[14]

Experimental Protocols

Protocol 1: Synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose [1]

  • Dissolve 1,3,5-tri-O-benzoyl-D-ribose in anhydrous dichloromethane (B109758) in a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add (diethylamino)sulfur trifluoride (DAST) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC).

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure fluorinated sugar.

Protocol 2: Phosphoramidite (B1245037) Preparation of Protected 2'F-ara-Nucleosides [9]

  • Dry the protected 2'F-ara-nucleoside (e.g., 5'-O-DMT-N-acyl-2'-deoxy-2'-fluoro-arabinonucleoside) by co-evaporation with anhydrous pyridine (B92270) or by drying under high vacuum.

  • Dissolve the dried nucleoside in anhydrous dichloromethane under an inert atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA) to the solution.

  • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the stirred solution at room temperature.

  • Stir the reaction for the specified time, monitoring its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude phosphoramidite by silica gel chromatography, using a solvent system containing a small amount of triethylamine (e.g., 0.5%) to prevent hydrolysis.

Visualizations

Experimental_Workflow cluster_sugar Fluorinated Sugar Synthesis cluster_base Nucleobase Preparation cluster_coupling Glycosylation and Final Steps start Starting Sugar (e.g., Ribose) protect Protection of Hydroxyls start->protect fluorinate 2'-Fluorination protect->fluorinate deprotect Selective Deprotection fluorinate->deprotect glycosylation Glycosylation (Coupling) deprotect->glycosylation base Nucleobase silylate Silylation base->silylate silylate->glycosylation deprotection Final Deprotection glycosylation->deprotection purification Purification deprotection->purification final_product 2'-Fluoro Nucleoside purification->final_product

Caption: General experimental workflow for the convergent synthesis of 2'-fluoro nucleosides.

Stereocontrol_Challenges cluster_pathways Fluorination Pathways cluster_outcomes Stereochemical Outcomes start 2'-Hydroxyl Precursor path_sn2 SN2 Pathway (Inversion) start->path_sn2 Ideal path_ngp Neighboring Group Participation (NGP) (Retention) start->path_ngp Pyrimidines desired Desired Stereoisomer (e.g., arabino) path_sn2->desired anhydro 2,2'-Anhydro Intermediate path_ngp->anhydro undesired Undesired Stereoisomer (e.g., ribo) anhydro->undesired Hydrolysis

Caption: Logical relationships in stereocontrol during 2'-fluorination.

Troubleshooting_Tree start Problem in Synthesis? low_yield Low Yield? start->low_yield Yes poor_stereo Poor Stereoselectivity? start->poor_stereo No reagent Check Fluorinating Agent low_yield->reagent purification_issue Purification Difficulty? poor_stereo->purification_issue No ngp Consider NGP (Pyrimidines) poor_stereo->ngp Yes chromatography Optimize Chromatography (HPLC, Additives) purification_issue->chromatography Yes end Problem Solved purification_issue->end No conditions Optimize Reaction Conditions (Temp, Time) reagent->conditions protecting_group Re-evaluate Protecting Groups conditions->protecting_group protecting_group->end protect_base Protect Nucleobase (N3) ngp->protect_base pucker Alter Sugar Pucker (Bulky Groups) protect_base->pucker pucker->end crystallize Attempt Crystallization chromatography->crystallize crystallize->end

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Troubleshooting Low Yield in 2'-F-ANA Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2'-F-ANA oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis of 2'-Fluoro-Arabinonucleic Acid (2'-F-ANA) modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower than expected yields for our 2'-F-ANA oligonucleotide synthesis compared to standard DNA/RNA synthesis. What are the primary causes?

A1: Low yields in 2'-F-ANA synthesis are a common challenge and can often be attributed to suboptimal coupling efficiency of the 2'-F-ANA phosphoramidites. Several factors can contribute to this:

  • Steric Hindrance: The 2'-fluoroarabinose sugar conformation can present steric challenges, slowing down the kinetics of the coupling reaction compared to standard DNA or RNA monomers.

  • Reagent Quality and Handling: 2'-F-ANA phosphoramidites are highly sensitive to moisture and oxidation. Degraded reagents or the presence of water in solvents (especially acetonitrile) can significantly reduce coupling efficiency.

  • Suboptimal Synthesis Protocol: Standard DNA/RNA synthesis protocols may not be optimal for 2'-F-ANA monomers. Adjustments to coupling time, activator type, and activator concentration are often necessary.

  • Phosphorothioate (B77711) Synthesis: If preparing phosphorothioate (PS) 2'-F-ANA oligonucleotides, the sulfurization step requires longer reaction times compared to standard PS DNA synthesis. Incomplete sulfurization can lead to yield loss.

Q2: How can we determine if low coupling efficiency is the cause of our low yield?

A2: The most direct way to assess coupling efficiency is by monitoring the trityl cation release during the detritylation step of each cycle. The orange-colored dimethoxytrityl (DMT) cation has a strong absorbance around 498 nm. A consistent and strong signal for each cycle indicates high coupling efficiency. A significant drop in absorbance after the addition of a 2'-F-ANA monomer points to a coupling problem with that specific monomer.

Q3: What are the initial and most critical troubleshooting steps to take when experiencing low yield?

A3: Always start by verifying the integrity of your reagents and system:

  • Check Reagent Quality: Ensure your 2'-F-ANA phosphoramidites are fresh and have been stored under anhydrous conditions. Use fresh, anhydrous acetonitrile (B52724) (ACN) with a water content below 30 ppm (preferably <10 ppm). Consider using molecular sieves to dry your ACN.

  • Prepare Fresh Activator: Activator solutions can degrade over time. Prepare a fresh solution of your chosen activator at the recommended concentration.

  • Inspect the Synthesizer: Check for leaks in reagent lines and ensure there are no blockages. Verify that the synthesizer is delivering the correct reagent volumes.

Q4: We've confirmed our reagents and synthesizer are in good order, but the yield is still low. What protocol modifications can we implement?

A4: If the issue persists, the next step is to optimize the synthesis cycle parameters for the 2'-F-ANA monomers. Key modifications include:

  • Increase Coupling Time: This is often the most effective initial change. A standard coupling time for 2'-F-ANA monomers is 6 minutes, but this can be extended. For problematic couplings, consider doubling the standard time.

  • Use a Stronger Activator: If you are using a standard activator like 1H-Tetrazole, switching to a more potent activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) can improve coupling efficiency for sterically hindered monomers.

  • Increase Phosphoramidite (B1245037) Concentration: Using a higher concentration of the 2'-F-ANA phosphoramidite solution (e.g., 0.15 M instead of 0.1 M) can help drive the reaction to completion.

  • Perform a Double Coupling: Program the synthesizer to perform two consecutive coupling steps for the 2'-F-ANA monomer. This can help to drive the reaction to completion and cap any unreacted 5'-hydroxyl groups.

Q5: Are there specific considerations for the deprotection and cleavage of 2'-F-ANA oligonucleotides?

A5: 2'-F-ANA oligonucleotides are generally stable under standard deprotection conditions using ammonium (B1175870) hydroxide, even at elevated temperatures. However, if your oligonucleotide contains other sensitive modifications (e.g., certain dyes), a milder deprotection strategy may be required. Always consult the deprotection recommendations for all modifications in your sequence.

Q6: What are the common challenges in purifying crude 2'-F-ANA oligonucleotides?

A6: The primary challenge in purification is the presence of failure sequences (shortmers) resulting from incomplete coupling. These can be difficult to separate from the full-length product, especially for longer oligonucleotides. Additionally, side-products from incomplete deprotection or cleavage can co-elute with the desired product. High-performance liquid chromatography (HPLC) is often recommended for purifying 2'-F-ANA oligonucleotides to ensure high purity.

Data Summary Tables

Table 1: Recommended Starting Conditions for 2'-F-ANA Synthesis

ParameterRecommendationRationale
Phosphoramidite Concentration 0.1 M - 0.15 M in anhydrous ACNHigher concentration can improve coupling kinetics.
Activator 0.25 M 5-Ethylthiotetrazole (ETT) in ACNA potent activator suitable for modified monomers.
Coupling Time 6 - 10 minutesLonger time to account for potential steric hindrance.
Sulfurization Time (for PS) 10 minutesLonger time needed for efficient sulfur transfer.

Table 2: Troubleshooting Protocol Modifications for Low Coupling Efficiency

ModificationLevel 1 AdjustmentLevel 2 Adjustment
Coupling Time Increase to 10 minutesIncrease to 15 minutes
Activator Switch to 0.25 M ETTSwitch to 0.5 M DCI
Phosphoramidite Concentration Increase to 0.15 MMaintain 0.15 M
Coupling Protocol Single CoupleDouble Couple

Experimental Protocols

Protocol 1: Real-Time Monitoring of Coupling Efficiency via Trityl Cation Assay

This protocol describes the general procedure for monitoring coupling efficiency on an automated oligonucleotide synthesizer equipped with a UV detector for trityl cation monitoring.

Methodology:

  • Ensure the synthesizer's UV detector is set to monitor absorbance at approximately 498 nm.

  • Initiate the oligonucleotide synthesis program.

  • During each detritylation step, the acidic reagent will cleave the DMT protecting group from the 5'-hydroxyl of the growing oligonucleotide chain.

  • The released DMT cation is orange and will pass through the detector.

  • The synthesizer's software will record the peak absorbance for each detritylation step.

  • After the synthesis is complete, review the trityl report.

  • A consistent peak absorbance throughout the synthesis indicates high and uniform coupling efficiency.

  • A sudden drop in absorbance after the addition of a 2'-F-ANA monomer indicates a problem with that specific coupling step. A gradual decrease in absorbance over the course of the synthesis may indicate a more systemic issue, such as reagent degradation.

Visual Diagrams

Navigating Specificity: A Technical Guide to Minimizing Off-Target Effects of FANA Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals employing 2'-Deoxy-2'-fluoro-arabinonucleic acid (FANA) antisense oligonucleotides (ASOs) now have access to a comprehensive technical support center designed to mitigate the risk of off-target effects. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the specificity and efficacy of FANA ASO-based experiments.

FANA-modified ASOs are powerful tools for gene silencing, prized for their high binding affinity to target mRNA and resistance to nuclease degradation.[1][2][3] These characteristics, driven by the 2'-fluoro modification in the arabinose sugar ring, also necessitate a thorough understanding and proactive management of potential off-target binding to ensure data integrity and therapeutic safety. This technical support center addresses these critical needs directly.

Troubleshooting Guide & FAQs

This section provides solutions to common issues encountered during FANA ASO experiments, focusing on the identification and reduction of off-target effects.

Question/Issue Potential Cause(s) Recommended Solution(s)
High off-target knockdown observed in initial screening (e.g., microarray, RNA-seq). 1. Suboptimal ASO sequence design with partial complementarity to unintended transcripts. 2. ASO concentration is too high, leading to non-specific binding. 3. The FANA ASO is too long, increasing the likelihood of partial matches across the transcriptome.1. Redesign ASO: Use bioinformatics tools to perform a thorough off-target analysis against relevant transcriptome databases before synthesis. 2. Dose-Response Experiment: Determine the lowest effective concentration that maximizes on-target knockdown while minimizing off-target effects. 3. Optimize ASO Length: Consider designing shorter ASOs (e.g., 16-18 nucleotides) which can sometimes improve specificity.[4]
Mismatch control ASO shows significant gene knockdown. 1. The mismatch control may have inadvertently created a new binding site for an off-target transcript. 2. The phenotype is a result of hybridization-independent (non-specific) effects.1. Design Multiple Controls: Use at least two different mismatch controls and a scrambled control with the same length and chemical composition.[5] 2. Sequence Analysis of Controls: Perform a bioinformatics check on all control sequences to ensure they do not have significant complementarity to any known transcripts.
In silico predictions do not correlate with experimental off-target results. 1. The prediction algorithm may not fully account for the thermodynamic properties of FANA modifications. 2. The RNA database used for prediction may be incomplete (e.g., lacking certain pre-mRNAs or non-coding RNAs). 3. Cellular factors (e.g., RNA secondary structure, protein binding) can influence ASO accessibility to target sites.1. Use Multiple Prediction Tools: Employ different algorithms (e.g., BLAST, RNAhybrid, GGGenome) to generate a more comprehensive list of potential off-targets.[6][7] 2. Expand Search to pre-mRNA: Include intronic sequences in your in silico analysis, as ASOs can target pre-mRNAs in the nucleus.[8] 3. Experimental Validation is Key: Rely on global transcriptome analysis (RNA-seq or microarray) for a definitive assessment of off-target effects in your specific experimental model.
Observed toxicity in cell culture or in vivo models. 1. High-affinity binding of the FANA ASO to an essential off-target gene. 2. Hybridization-independent toxicity related to the chemical modification or sequence motifs (e.g., G-tracts).[5]1. Thorough Off-Target Validation: Identify and validate the off-target gene(s) responsible for the toxicity. Redesign the ASO to avoid these interactions. 2. Chemical Modification Strategy: Consider a mixed-chemistry ASO design, which has been shown to reduce the off-target events of uniformly modified ASOs. 3. Sequence Motif Analysis: Screen ASO sequences for known toxicity-associated motifs.

Comparative Data on ASO Chemistries

The choice of chemical modification significantly influences both the potency and off-target profile of an ASO. While direct head-to-head comparisons of off-target events across different chemistries in a single study are limited, the following table summarizes key performance characteristics based on available literature.

ASO Chemistry Binding Affinity (ΔTm per modification) Potency Known Off-Target/Toxicity Profile
2'-FANA HighHighCan increase potency when placed in the gap region.[7] Potential for hybridization-dependent off-target effects.
LNA (Locked Nucleic Acid) Very High (+4 to +8°C)[9]Very HighIncreased risk of hepatotoxicity, often linked to off-target hybridization.[10] Shorter LNA gapmers may have lower toxicity.
2'-MOE (Methoxyethyl) Moderate (+0.9 to +1.7°C)[9]GoodGenerally considered to have a favorable safety profile with a lower incidence of off-target-related toxicity compared to LNA.[9]

Experimental Protocols & Workflows

A systematic approach is crucial for the identification and validation of FANA ASO off-target effects.

Logical Workflow for Off-Target Assessment

The following diagram illustrates a comprehensive workflow for assessing the specificity of FANA ASOs.

G cluster_0 In Silico Design & Prediction cluster_1 In Vitro Screening cluster_2 Validation cluster_3 Final Assessment a ASO Sequence Design b Off-Target Prediction (e.g., RNAhybrid, GGGenome) a->b c Global Transcriptome Analysis (RNA-seq or Microarray) b->c Synthesize & Test d Identify Potential Off-Targets c->d e RT-qPCR of Top Hits d->e Prioritize Candidates f Dose-Response Validation e->f g Mismatch & Scrambled Controls f->g h Lead Candidate Selection g->h Confirm Specificity i Redesign if Necessary g->i High Off-Targeting

Caption: Workflow for FANA ASO Off-Target Assessment.

Detailed Experimental Protocol: Global Off-Target Analysis via RNA-Sequencing

This protocol outlines the steps for a comprehensive, unbiased assessment of FANA ASO off-target effects using RNA-sequencing.

  • Cell Culture and Transfection:

    • Plate cells at a density that will result in 70-80% confluency at the time of transfection.

    • Transfect cells with the FANA ASO at a predetermined optimal concentration and a high concentration (e.g., 5-10x the optimal dose) to exacerbate potential off-target effects.

    • Include the following controls: untreated cells, mock-transfected cells (transfection reagent only), and cells transfected with a scrambled control ASO.

    • Use a minimum of three biological replicates for each condition.

  • RNA Isolation:

    • Harvest cells 24-48 hours post-transfection.

    • Isolate total RNA using a TRIzol-based method or a column-based kit, including a DNase I treatment step to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer). Ensure RNA Integrity Number (RIN) is > 8.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from 100-1000 ng of total RNA using a standard mRNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA).

    • Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq) to a depth of at least 20 million reads per sample.

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Alignment: Align reads to the appropriate reference genome using a splice-aware aligner such as STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated in the FANA ASO-treated samples compared to the scrambled control.

    • Off-Target Identification: Cross-reference the list of significantly downregulated genes with the in silico predicted off-target list. Investigate genes with 1-3 mismatches to the ASO sequence.

Signaling Pathway: RNase H-Mediated Cleavage

FANA ASOs primarily function through the recruitment of RNase H to the ASO:RNA duplex, leading to the cleavage of the target RNA. This mechanism is central to both on-target and hybridization-dependent off-target effects.

G ASO FANA ASO Duplex ASO:mRNA Duplex ASO->Duplex mRNA Target or Off-Target mRNA mRNA->Duplex RNaseH RNase H Duplex->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Catalysis Degradation mRNA Degradation Cleavage->Degradation

Caption: RNase H-Mediated Cleavage Pathway.

Detailed Experimental Protocol: RT-qPCR Validation of Potential Off-Targets

This protocol provides a targeted method to validate the findings from a global transcriptome analysis.

  • Primer Design:

    • Design qPCR primers for the top 5-10 downregulated genes identified from the RNA-seq analysis that are potential off-targets.

    • Also, design primers for 2-3 stable housekeeping genes to be used for normalization.

    • Ensure primers span an exon-exon junction to avoid amplification of genomic DNA.

  • cDNA Synthesis:

    • Use 1 µg of the same RNA samples from the RNA-seq experiment.

    • Synthesize cDNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.

  • qPCR Reaction Setup:

    • Prepare a master mix for each primer set containing a SYBR Green-based qPCR master mix, forward and reverse primers, and nuclease-free water.

    • Aliquot the master mix into a 96- or 384-well qPCR plate.

    • Add diluted cDNA to each well. Include no-template controls (NTC) for each primer set.

    • Run each sample in triplicate.

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each reaction.

    • Normalize the Cq value of each potential off-target gene to the geometric mean of the housekeeping genes (ΔCq).

    • Calculate the fold change in gene expression relative to the scrambled control using the ΔΔCq method.

    • A significant and dose-dependent reduction in the mRNA level of a predicted off-target gene validates it as an off-target.

By leveraging the resources provided in this technical support center, researchers can more effectively design and validate FANA ASOs with improved specificity, leading to more reliable experimental outcomes and safer therapeutic candidates.

References

Technical Support Center: Improving Cellular Uptake of 2'-Fluoro-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2'-Fluoro-2'-deoxyadenosine (2'-Fd-Ado). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and answering frequently asked questions related to improving the cellular uptake of this potent nucleoside analog.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cellular uptake for this compound?

A1: The cellular uptake of this compound, like other hydrophilic nucleoside analogs, is primarily mediated by specialized membrane proteins known as nucleoside transporters (NTs).[1][2][3][4] There are two main families of NTs: Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs).[1][4][5] ENTs transport nucleosides down their concentration gradient, while CNTs actively transport them into the cell against a concentration gradient, driven by a sodium gradient.[1][2] The specific transporter involved can vary depending on the cell type and its expression profile of these transporters.

Q2: Why is the cellular uptake of 2'-Fd-Ado sometimes inefficient?

A2: The efficiency of 2'-Fd-Ado uptake can be limited by several factors. As a hydrophilic molecule, it has poor passive diffusion across the lipid bilayer of the cell membrane.[6][7] Inefficient uptake may be due to low expression levels of the necessary nucleoside transporters (ENTs or CNTs) on the target cells.[6] Additionally, competition for these transporters with endogenous nucleosides can also reduce the uptake of 2'-Fd-Ado.

Q3: What are the main strategies to improve the cellular uptake of 2'-Fd-Ado?

A3: The two primary strategies to enhance the cellular uptake of 2'-Fd-Ado are the use of prodrugs and nanoparticle-based delivery systems.[8][9][10]

  • Prodrug Approach: This involves chemically modifying 2'-Fd-Ado to create a more lipophilic derivative that can more easily cross the cell membrane.[8][10][11] Once inside the cell, the modifying group is cleaved by intracellular enzymes to release the active 2'-Fd-Ado.

  • Nanoparticle Delivery: Encapsulating 2'-Fd-Ado within nanoparticles, such as liposomes or polymeric nanoparticles, can facilitate its entry into cells.[12][13] These nanoparticles can protect the drug from degradation and can be surface-modified with ligands to target specific cells.

Q4: Can combination therapy improve the uptake or efficacy of 2'-Fd-Ado?

A4: Yes, combination therapy can potentially enhance the efficacy of 2'-Fd-Ado. For instance, co-administration with drugs that upregulate the expression of nucleoside transporters could increase its uptake. While specific studies on 2'-Fd-Ado are limited, this approach has been explored for other nucleoside analogs.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with 2'-Fd-Ado.

Issue 1: Low or Variable Cellular Uptake in In Vitro Assays
Potential Cause Troubleshooting Step Rationale
Low expression of nucleoside transporters in the cell line. 1. Screen different cell lines for their expression of ENT and CNT transporters. 2. Consider transiently or stably overexpressing the relevant transporter in your cell line of choice.The abundance of nucleoside transporters is a key determinant of uptake for hydrophilic nucleoside analogs.[2][5]
Competition with nucleosides in the culture medium. 1. Perform uptake assays in a buffer free of nucleosides. 2. If serum is required, use dialyzed fetal bovine serum to remove small molecules like nucleosides.Endogenous nucleosides present in the medium can compete with 2'-Fd-Ado for transporter binding, thereby reducing its uptake.
Incorrect incubation time for uptake assay. Optimize the incubation time for your specific cell line and experimental conditions. Perform a time-course experiment to determine the linear range of uptake.Uptake is a dynamic process. Short incubation times might not allow for sufficient accumulation, while long incubations can lead to saturation of transporters and efflux of the compound.[14][15]
Compound degradation. Ensure the purity and integrity of your 2'-Fd-Ado stock. Store aliquots at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[16][17]The stability of nucleoside analogs in solution can vary. Degradation can lead to a loss of activity and inconsistent results.[16][17]
Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Activity
Potential Cause Troubleshooting Step Rationale
Poor bioavailability due to low membrane permeability. 1. Synthesize and test lipophilic prodrugs of 2'-Fd-Ado. 2. Formulate 2'-Fd-Ado in a nanoparticle delivery system.Enhancing the lipophilicity of 2'-Fd-Ado can improve its absorption and distribution in vivo.[6][8][10] Nanoparticles can protect the drug and improve its pharmacokinetic profile.[12][13]
Rapid metabolism or clearance. 1. Co-administer with inhibitors of relevant metabolic enzymes (if known). 2. Modify the 2'-Fd-Ado structure to reduce susceptibility to metabolic enzymes.Rapid breakdown or excretion of the compound can prevent it from reaching therapeutic concentrations at the target site.
Inefficient delivery to the target tissue. 1. For nanoparticle formulations, add targeting ligands (e.g., antibodies, peptides) to the surface.Targeted delivery can increase the concentration of 2'-Fd-Ado at the desired site of action and reduce off-target toxicity.[13]

Experimental Protocols

Protocol 1: Cellular Uptake Assay Using Radiolabeled 2'-Fd-Ado

This protocol provides a general method for measuring the cellular uptake of 2'-Fd-Ado using a radiolabeled version (e.g., [³H]-2'-Fd-Ado).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Radiolabeled [³H]-2'-Fd-Ado

  • Unlabeled 2'-Fd-Ado

  • Ice-cold stop buffer (e.g., PBS with 10 mM unlabeled thymidine)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Multi-well cell culture plates (e.g., 24-well)

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Grow cells in complete medium to 70-90% confluency.

  • Seeding: Seed cells into multi-well plates at a predetermined density and allow them to adhere overnight.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with PBS.

  • Pre-incubation: Add assay buffer to each well and incubate at 37°C for 15 minutes to equilibrate.

  • Uptake Initiation: Aspirate the pre-incubation buffer and add assay buffer containing a range of concentrations of radiolabeled [³H]-2'-Fd-Ado. For competition assays, include a high concentration of unlabeled 2'-Fd-Ado.

  • Incubation: Incubate for a predetermined time course (e.g., 1, 5, 10, 15 minutes) at 37°C.

  • Uptake Termination: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold stop buffer.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Protein Quantification: In a parallel set of wells, determine the protein concentration using a standard method (e.g., BCA assay) to normalize the uptake data.

  • Data Analysis: Express the uptake as pmol of 2'-Fd-Ado per mg of protein per minute.

Visualizations

experimental_workflow Experimental Workflow for Cellular Uptake Assay cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis culture Culture cells to 70-90% confluency seed Seed cells in multi-well plates culture->seed adhere Allow cells to adhere overnight seed->adhere wash_pbs Wash cells with PBS adhere->wash_pbs preincubate Pre-incubate with assay buffer wash_pbs->preincubate add_radiolabel Incubate with radiolabeled 2'-Fd-Ado preincubate->add_radiolabel stop_wash Stop uptake and wash with cold buffer add_radiolabel->stop_wash lyse Lyse cells stop_wash->lyse scintillation Scintillation counting lyse->scintillation protein_quant Protein quantification lyse->protein_quant normalize Normalize uptake data scintillation->normalize protein_quant->normalize signaling_pathway Strategies to Enhance 2'-Fd-Ado Cellular Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fd_Ado 2'-Fd-Ado ENT ENT Fd_Ado->ENT CNT CNT Fd_Ado->CNT Prodrug Lipophilic Prodrug Passive Passive Diffusion Prodrug->Passive Nanoparticle Nanoparticle (e.g., Liposome) Endocytosis Endocytosis Nanoparticle->Endocytosis Fd_Ado_in 2'-Fd-Ado ENT->Fd_Ado_in CNT->Fd_Ado_in Prodrug_in Prodrug Passive->Prodrug_in Increased Permeability Nanoparticle_in Nanoparticle Endocytosis->Nanoparticle_in Enzymes Enzymatic Cleavage Prodrug_in->Enzymes Nanoparticle_in->Fd_Ado_in Drug Release Enzymes->Fd_Ado_in Release of Active Drug

References

stability of 2'-Fluoro-2'-deoxyadenosine in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the long-term storage and stability of 2'-Fluoro-2'-deoxyadenosine (2'-Fd-A).

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For optimal long-term stability, solid this compound should be stored at -20°C.[1][2] Some suppliers also suggest storage at 2-8°C for long-term use.[3] To prevent degradation, the compound should be kept in a tightly sealed container, protected from moisture and light.[3][4][5]

Q2: How should I store this compound once it is dissolved in a solvent?

Stock solutions of this compound, for example in DMSO, should be stored at -80°C for long-term stability, which can be up to one year.[2] For in vivo experiments, it is recommended to prepare fresh working solutions and use them on the same day.[6]

Q3: My experiment requires the use of an acidic buffer. How will this affect the stability of this compound?

The stability of nucleoside analogs like 2'-Fd-A is often pH-dependent.[7] While specific data for 2'-Fd-A is limited, similar compounds such as 2-chloro-2'-deoxyadenosine are stable at neutral and basic pH but degrade significantly under acidic conditions.[8] The primary degradation pathway in acidic conditions is the hydrolysis of the N-glycosidic bond.[9] It is advisable to minimize the exposure of 2'-Fd-A to acidic environments and to prepare such solutions immediately before use.

Q4: What are the primary degradation pathways for this compound?

There are two main degradation pathways for this compound:

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the N-glycosidic bond can be cleaved, resulting in the formation of 2-fluoroadenine (B1664080) and 2-deoxyribose.[7][9]

  • Enzymatic Degradation: While the 2'-fluoro modification generally enhances resistance to nucleases and adenosine (B11128) deaminase, certain enzymes can still metabolize the compound.[10][11][12][13] For instance, E. coli purine (B94841) nucleoside phosphorylase (PNP) can cleave 2'-Fd-A to produce the toxic compound 2-fluoroadenine.[2][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound activity in a stored stock solution. Improper storage temperature.Ensure stock solutions are stored at -80°C. Avoid repeated freeze-thaw cycles.
Exposure to light or moisture.Store solutions in amber vials and ensure the container is tightly sealed.
Inconsistent experimental results. Degradation of working solutions.Prepare fresh working solutions for each experiment, especially if the buffer is acidic.[6]
Contamination of stock solution.Use sterile filtration for aqueous stock solutions and always use aseptic techniques when handling.
Unexpected peaks in analytical chromatography (e.g., HPLC). Compound degradation.The primary degradation product is likely 2-fluoroadenine resulting from hydrolysis. Adjust the pH of your solutions to be neutral or slightly basic if the experimental conditions allow.
Impurities in the initial material.Always check the certificate of analysis for the purity of the compound.

Quantitative Stability Data

Table 1: Stability of 2-chloro-2'-deoxyadenosine in solution at 37°C [8]

pHRemaining Compound after 6 hours
213%
12% (after 2 hours)

Experimental Protocols

Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the stability of 2'-Fd-A under specific experimental conditions (e.g., different pH, temperature).

Materials:

  • This compound

  • Buffers of desired pH

  • HPLC system with a UV detector and a C18 reversed-phase column

  • High-purity water and acetonitrile (B52724)

  • Temperature-controlled incubator

Procedure:

  • Solution Preparation: Prepare a stock solution of 2'-Fd-A in a suitable solvent (e.g., DMSO, water).

  • Incubation: Dilute the stock solution to the desired final concentration in the buffers to be tested. Incubate the solutions at a constant temperature.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching (for acidic/basic samples): Immediately neutralize the aliquot with a suitable acid or base to stop further degradation.

  • HPLC Analysis:

    • Inject the samples into the HPLC system.

    • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in a phosphate (B84403) buffer) to separate 2'-Fd-A from its potential degradation products.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 260 nm).

  • Data Analysis:

    • Identify and quantify the peak corresponding to intact 2'-Fd-A.

    • Plot the concentration or peak area of 2'-Fd-A against time to determine the degradation rate.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) prep_working Prepare Working Solutions (in test buffers) prep_stock->prep_working incubate Incubate at Constant Temperature prep_working->incubate sampling Sample at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Degradation Rate) hplc->data_analysis

Caption: Workflow for assessing the stability of this compound.

degradation_pathway Primary Degradation Pathways of 2'-Fd-A cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_enzymatic Enzymatic Cleavage Fd_A This compound hydrolysis_product_1 2-Fluoroadenine Fd_A->hydrolysis_product_1 H+ hydrolysis_product_2 2-Deoxyribose Fd_A->hydrolysis_product_2 H+ enzymatic_product_1 2-Fluoroadenine Fd_A->enzymatic_product_1 enzyme E. coli Purine Nucleoside Phosphorylase (PNP) enzyme->Fd_A enzymatic_product_2 Deoxyribose-1-phosphate

Caption: Degradation of this compound via hydrolysis and enzymatic cleavage.

References

Technical Support Center: Optimizing Hybridization with 2'-F-ANA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing hybridization conditions for oligonucleotides containing 2'-Deoxy-2'-fluoro-D-arabinonucleic acid (2'-F-ANA). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using 2'-F-ANA modified oligonucleotides in hybridization assays?

A1: 2'-F-ANA modified oligonucleotides exhibit a significantly higher binding affinity for both RNA and DNA targets compared to standard DNA or phosphorothioate (B77711) DNA probes.[1][2] This increased affinity, evidenced by a higher melting temperature (Tm), allows for more stringent hybridization and washing conditions, leading to improved specificity and reduced off-target effects. The enhancement in Tm can be up to approximately 1.2°C to 1.5°C per 2'-F-ANA modification.[3][4][5]

Q2: How does a mismatch affect the stability of a 2'-F-ANA duplex?

A2: Duplexes involving 2'-F-ANA oligonucleotides are highly sensitive to base mismatches, which further enhances their specificity. A single mismatch in a 2'-F-ANA/RNA duplex can lead to a significant decrease in the melting temperature (ΔTm) of approximately -7.2°C to -6.6°C.[1][3][5] For a 2'-F-ANA/DNA duplex, a single mismatch results in a ΔTm of about -3.9°C to -8.0°C.[1][3][5] This high degree of discrimination is crucial for applications requiring allele-specific detection.

Q3: What is the recommended starting salt concentration for hybridization with 2'-F-ANA probes?

A3: A common starting point for hybridization buffers is a salt concentration similar to physiological conditions. A widely used buffer composition includes 140 mM KCl, 1 mM MgCl₂, and 5 mM Na₂HPO₄ at pH 7.2. The presence of monovalent cations (like K⁺ or Na⁺) and divalent cations (like Mg²⁺) is crucial for screening the negative charges of the phosphate (B84403) backbones, thereby facilitating hybridization.[6] Salt concentrations can be adjusted to optimize the stringency of the hybridization and subsequent washes.

Q4: How do I calculate the theoretical melting temperature (Tm) for a 2'-F-ANA oligonucleotide?

A4: While standard Tm calculators for DNA and RNA are readily available, calculators specifically designed for 2'-F-ANA modifications are less common.[7][8][9] As a general guideline, you can calculate the Tm of the corresponding DNA sequence and then add an empirical correction factor of +1.2°C to +1.5°C for each 2'-F-ANA nucleotide incorporated.[3][4][5] For a more accurate determination, it is recommended to perform experimental Tm analysis via UV thermal melting curves.[1][2]

Q5: Can 2'-F-ANA/RNA hybrids activate RNase H?

A5: Yes, a key feature of 2'-F-ANA/RNA duplexes is their ability to recruit and activate RNase H, an enzyme that cleaves the RNA strand of a DNA/RNA hybrid.[1][3][4] This property is particularly valuable in antisense applications for targeted RNA degradation. The 2'-F-ANA/RNA hybrid adopts an 'A-like' helical structure, which is recognized by RNase H.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Hybridization Signal Hybridization temperature is too high. Decrease the hybridization temperature in increments of 2-5°C. Empirically determine the optimal temperature based on a temperature gradient experiment.
Insufficient salt concentration in the hybridization buffer. Increase the monovalent cation (e.g., NaCl or KCl) concentration. A higher salt concentration stabilizes the duplex.[10][6] Consider starting with a buffer containing at least 150 mM NaCl.
Probe concentration is too low. Increase the concentration of the 2'-F-ANA oligonucleotide probe.
Secondary structure in the target or probe. Perform hybridization at a higher temperature (if possible without compromising specificity) or include additives like betaine (B1666868) or DMSO (typically 1-5%) in the hybridization buffer to disrupt secondary structures.
Degraded probe or target. Verify the integrity of your oligonucleotides and target nucleic acids using gel electrophoresis.
High Background or Non-Specific Binding Hybridization or washing temperature is too low. Increase the temperature of the hybridization and/or washing steps to increase stringency.
Salt concentration is too high. Decrease the salt concentration in the washing buffers. Lower salt concentrations increase the stringency of the washes, helping to remove non-specifically bound probes.[10]
Probe concentration is too high. Reduce the concentration of the 2'-F-ANA probe.
Insufficient blocking. For solid-phase hybridizations (e.g., microarrays, blots), ensure adequate blocking of the surface with agents like BSA or commercially available blocking buffers to prevent non-specific probe adherence.[11]
Presence of repetitive sequences. Include blocking agents like Cot-1 DNA in the hybridization buffer to suppress signal from repetitive elements.
Inconsistent Results Variability in buffer preparation. Ensure consistent and accurate preparation of all buffers, especially with respect to pH and salt concentrations.
Inconsistent temperature control. Calibrate and monitor incubators and water baths to ensure accurate and stable temperature control during hybridization and washing steps.
Pipetting errors. Use calibrated pipettes and proper technique to ensure accurate and reproducible volumes.

Quantitative Data Summary

Table 1: Impact of 2'-F-ANA Modification on Melting Temperature (Tm)

Duplex TypeTm Increase per Modification (°C)Reference
2'-F-ANA/RNA~1.2 - 3.0[3]
2'-F-ANA/DNA~1.2[3][5]

Table 2: Effect of a Single Mismatch on Duplex Stability (ΔTm)

Duplex Type with MismatchΔTm (°C)Reference
2'-F-ANA/RNA-6.6 to -7.2[1][3][5]
2'-F-ANA/DNA-3.9 to -8.0[1][3][5]
DNA/DNA-3.9[1]
RNA/DNA-7.2[1]

Experimental Protocols

Protocol 1: General Hybridization of 2'-F-ANA Oligonucleotides in Solution

This protocol provides a starting point for hybridization in solution, for example, for subsequent analysis by gel electrophoresis or enzymatic assays.

  • Reagent Preparation:

    • 10x Hybridization Buffer: 1.4 M KCl, 10 mM MgCl₂, 50 mM Na₂HPO₄, pH 7.2.

    • 2'-F-ANA Oligonucleotide Probe: Resuspend in nuclease-free water or TE buffer to a stock concentration of 100 µM.

    • Target Nucleic Acid (RNA or DNA): Resuspend in nuclease-free water or TE buffer to a known concentration.

  • Hybridization Reaction Setup:

    • In a nuclease-free microcentrifuge tube, combine the following:

      • 2 µL of 10x Hybridization Buffer

      • x µL of 2'-F-ANA Probe (final concentration typically 10-100 nM)

      • y µL of Target Nucleic Acid (final concentration typically 10-100 nM)

      • Nuclease-free water to a final volume of 20 µL.

  • Denaturation and Annealing:

    • Heat the reaction mixture to 95°C for 3-5 minutes to denature any secondary structures.

    • Allow the mixture to cool slowly to the desired hybridization temperature. This can be done by transferring the tube to a heat block or water bath set at the hybridization temperature and incubating for 1-2 hours. A good starting point for the hybridization temperature is 5-10°C below the calculated Tm of the duplex.

  • Analysis:

    • The hybridized sample can now be analyzed, for instance, by native polyacrylamide gel electrophoresis (PAGE) to observe the formation of the duplex.

Protocol 2: Stringent Washing for Solid-Phase Hybridization (e.g., Microarrays)

This protocol outlines washing steps to remove non-specifically bound probes from a solid support.

  • Reagent Preparation:

    • High Stringency Wash Buffer: 0.1x SSC (15 mM NaCl, 1.5 mM Sodium Citrate), 0.1% SDS.

    • Medium Stringency Wash Buffer: 1x SSC (150 mM NaCl, 15 mM Sodium Citrate), 0.1% SDS.

    • Low Stringency Wash Buffer: 2x SSC (300 mM NaCl, 30 mM Sodium Citrate), 0.1% SDS.

  • Washing Procedure:

    • Following hybridization, perform a series of washes with increasing stringency.

    • Wash 1 (Low Stringency): Rinse the slide/membrane twice with Low Stringency Wash Buffer at room temperature for 5 minutes each. This removes excess unbound probe.

    • Wash 2 (Medium Stringency): Wash the slide/membrane with pre-warmed Medium Stringency Wash Buffer at the hybridization temperature for 10-15 minutes.

    • Wash 3 (High Stringency): Wash the slide/membrane with pre-warmed High Stringency Wash Buffer at a temperature 5-10°C above the hybridization temperature for 10-15 minutes. The optimal temperature may need to be determined empirically.

  • Final Rinse and Drying:

    • Briefly rinse the slide/membrane with nuclease-free water.

    • Dry the slide/membrane (e.g., by centrifugation or under a stream of nitrogen) before imaging or analysis.

Visualizations

Hybridization_Workflow Prep Prepare Hybridization Mix (Probe, Target, Buffer) Denature Denature (95°C, 3-5 min) Prep->Denature Heat Hybridize Hybridize (T_m - 5-10°C, 1-2 hr) Denature->Hybridize Cool Slowly Wash_Low Low Stringency Wash (e.g., 2x SSC) Hybridize->Wash_Low Post-Hybridization Wash_High High Stringency Wash (e.g., 0.1x SSC) Wash_Low->Wash_High Increase Stringency Analyze Signal Detection and Analysis Wash_High->Analyze Final Step

Caption: General experimental workflow for hybridization using 2'-F-ANA oligonucleotides.

Troubleshooting_Tree Start Low Signal? High_Bg High Background? Start->High_Bg No Temp_Too_High Decrease Hybridization Temp Start->Temp_Too_High Yes Temp_Too_Low Increase Wash Temp High_Bg->Temp_Too_Low Yes OK Signal OK High_Bg->OK No Salt_Too_Low Increase Salt Conc. Temp_Too_High->Salt_Too_Low Probe_Too_Low Increase Probe Conc. Salt_Too_Low->Probe_Too_Low Salt_Too_High Decrease Wash Salt Conc. Temp_Too_Low->Salt_Too_High Probe_Too_High Decrease Probe Conc. Salt_Too_High->Probe_Too_High

Caption: A decision tree for troubleshooting common hybridization issues.

References

Technical Support Center: Purification of Long 2'-Fluoro Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities associated with the purification of long 2'-fluoro (2'-F) modified oligonucleotides. Here you will find troubleshooting guidance and answers to frequently asked questions to help you optimize your purification workflows and achieve high-purity products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying long 2'-fluoro modified oligonucleotides?

The purification of long 2'-F modified oligonucleotides presents several challenges stemming from both the length of the molecule and the chemical properties of the 2'-fluoro modification. As the length of the oligonucleotide increases, the resolution of standard purification methods like HPLC and PAGE can decrease, making it difficult to separate the full-length product from closely related failure sequences (n-1, n-2, etc.).[1] The 2'-fluoro modification itself can alter the oligonucleotide's hydrophobicity and susceptibility to degradation under certain conditions, requiring careful optimization of purification protocols.[1] Additionally, long oligonucleotides, especially those with high GC content, are prone to forming stable secondary structures that can interfere with the purification process and lead to lower yields.[1]

Q2: How does the 2'-fluoro modification affect the properties of an oligonucleotide relevant to purification?

The 2'-fluoro modification imparts several key properties that influence purification strategy:

  • Increased Nuclease Resistance: The fluorine atom at the 2' position enhances stability against nuclease degradation.[1]

  • Enhanced Binding Affinity: 2'-F modified oligonucleotides exhibit a higher binding affinity for their complementary RNA targets.[1]

  • A-form Helix: The modification encourages a C3'-endo sugar conformation, characteristic of an A-form helix similar to RNA.[1]

  • Hydrophobicity: The 2'-fluoro modification can slightly increase the hydrophobicity of the oligonucleotide compared to a 2'-hydroxyl group, which can affect its retention in reverse-phase chromatography.[2]

Q3: Which purification method is most suitable for long 2'-fluoro modified oligonucleotides?

The optimal purification method depends on the desired purity, yield, and the length of the oligonucleotide.

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Often considered the "gold standard" for purifying long oligonucleotides (≥50 bases), PAGE offers the highest resolution for separating strands that differ by only a single nucleotide.[1][3] However, it is generally a lower-throughput method and can result in lower product yields compared to HPLC.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for oligonucleotide purification, offering high resolution and scalability.[4] The two primary modes are:

    • Ion-Exchange (IEX) HPLC: Separates based on the net negative charge of the phosphate (B84403) backbone. It is highly effective at separating failure sequences from the full-length product.[4][5]

    • Ion-Pair Reverse-Phase (IP-RP) HPLC: Separates based on hydrophobicity. This method is also highly effective and is compatible with mass spectrometry analysis.[2]

  • Solid-Phase Extraction (SPE): SPE is a rapid method primarily used for desalting and basic cleanup of crude oligonucleotides.[4] It is not typically used for high-purity applications of long oligonucleotides.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of long 2'-fluoro modified oligonucleotides.

Issue 1: Poor Peak Resolution in Reverse-Phase HPLC (RP-HPLC)

  • Possible Cause: Suboptimal separation conditions for the specific oligonucleotide sequence and length. The hydrophobicity of the 2'-F oligo may differ from standard DNA or RNA, and longer oligos present a greater challenge for separation from closely related impurities.[3]

  • Troubleshooting Steps:

    • Optimize the Gradient: A shallower gradient of the organic mobile phase (e.g., acetonitrile) can improve the separation of species with similar hydrophobicities.[3]

    • Adjust the Temperature: Increasing the column temperature (e.g., to 60°C) can help disrupt secondary structures that may cause peak broadening.[3][6]

    • Change the Ion-Pairing Reagent: The choice and concentration of the ion-pairing reagent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA) significantly impact resolution. Consider using a different reagent like hexafluoroisopropanol (HFIP) for potentially better separation.[3][7]

Issue 2: Low Yield of Purified Oligonucleotide after PAGE Purification

  • Possible Cause: Inefficient extraction of the oligonucleotide from the polyacrylamide gel matrix is a known drawback of the PAGE method.[1][3]

  • Troubleshooting Steps:

    • Optimize Elution Conditions: Ensure the crushed gel slice is incubated for a sufficient duration in an appropriate elution buffer (e.g., 0.5 M ammonium (B1175870) acetate or TE buffer) with agitation to maximize the diffusion of the oligonucleotide out of the gel.[3]

    • Improve Visualization: Use a non-destructive visualization method like UV shadowing to minimize potential damage to the oligonucleotide that can occur with staining methods.[3]

    • Consider an Alternative Method: If a higher yield is critical and the required purity can be achieved, HPLC is a viable alternative that generally offers better recovery rates.[3]

Issue 3: Multiple Peaks on Ion-Exchange HPLC (IEX-HPLC) for a Hydrophobically Modified 2'-F Oligonucleotide

  • Possible Cause: Hydrophobic interactions between the modified oligonucleotide (e.g., with a fluorescent dye) and the stationary phase of the ion-exchange column can interfere with the charge-based separation.[3]

  • Troubleshooting Steps:

    • Add Organic Solvent to the Mobile Phase: Including an organic solvent like acetonitrile (B52724) in the mobile phase can reduce hydrophobic interactions and improve peak shape.[8]

    • Increase Column Temperature: Raising the temperature can also help to minimize secondary interactions and improve separation.[6]

    • Optimize pH: Operating at a high pH can disrupt secondary structures and ensure full deprotonation of the phosphate backbone, leading to a more uniform charge distribution.[4][5]

Data Presentation

Table 1: Comparison of Common Purification Methods for Long 2'-Fluoro Modified Oligonucleotides

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Limitations
Denaturing PAGE >95%30-50%Highest resolution for long oligonucleotides.[1][3]Lower yield, labor-intensive, not easily scalable.[1][3]
Ion-Exchange (IEX) HPLC >90%60-80%Excellent for separating failure sequences, scalable.[4]Can be less effective for same-length modified oligos.[4]
Ion-Pair Reverse-Phase (IP-RP) HPLC >90%70-90%High resolution, scalable, MS compatible.[2][4]Requires careful optimization of ion-pairing reagents.[3]
Solid-Phase Extraction (SPE) Variable>90%Rapid desalting and cleanup.[4]Not suitable for high-purity applications.[4]

Experimental Protocols

Protocol 1: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification

  • Gel Preparation: Prepare a high-percentage (e.g., 10-20%) polyacrylamide gel containing 7 M urea (B33335) as a denaturant.[3]

  • Sample Preparation: Dissolve the crude 2'-F oligonucleotide in a formamide-based loading buffer. Heat the sample at 95°C for 5 minutes and then immediately place it on ice to denature any secondary structures.[1]

  • Electrophoresis: Load the denatured sample onto the gel and run the electrophoresis at a constant power in 1X TBE buffer until the tracking dyes have migrated to the desired position.[4]

  • Visualization: Visualize the oligonucleotide bands using UV shadowing. The slowest-migrating, most intense band typically corresponds to the full-length product.[3]

  • Extraction: a. Carefully excise the gel slice containing the full-length product.[3] b. Crush the gel slice and soak it in an elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA) overnight with agitation.[3] c. Separate the eluate from the gel fragments by filtration or centrifugation.[3] d. Desalt the purified oligonucleotide using ethanol (B145695) precipitation or a desalting column.[3]

Protocol 2: Ion-Pair Reverse-Phase (IP-RP) HPLC Purification

  • Column and Mobile Phases:

    • Column: A C18 reverse-phase HPLC column is commonly used.[1]

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.[1]

    • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.[1]

  • System Equilibration: Equilibrate the HPLC system and column with a low percentage of Mobile Phase B.

  • Sample Injection: Dissolve the crude, deprotected oligonucleotide in Mobile Phase A and inject it into the system.[1]

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. A typical gradient might be 5-50% Buffer B over 30 minutes.[1]

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the full-length product.[1]

  • Analysis and Pooling: Analyze the purity of the collected fractions (e.g., by analytical HPLC or mass spectrometry) and pool the pure fractions.[1]

  • Solvent Removal: Remove the volatile mobile phase by vacuum centrifugation.[1]

Visualizations

Purification_Workflow Crude_Oligo Crude 2'-F Oligo Synthesis Purification_Method Select Purification Method Crude_Oligo->Purification_Method HPLC HPLC Purification_Method->HPLC High Resolution & Scalability PAGE PAGE Purification_Method->PAGE High Purity for Long Oligos SPE SPE Purification_Method->SPE Rapid Cleanup & Desalting Analysis Purity & Identity Analysis (e.g., LC-MS) HPLC->Analysis PAGE->Analysis SPE->Analysis Purified_Oligo Purified 2'-F Oligonucleotide Analysis->Purified_Oligo

Caption: General workflow for the purification of 2'-fluoro modified oligonucleotides.[4]

HPLC_Troubleshooting Start Poor Peak Resolution in RP-HPLC Check_Gradient Is Gradient Optimized? Start->Check_Gradient Adjust_Gradient Optimize Gradient (shallower slope) Check_Gradient->Adjust_Gradient No Check_Temp Is Temperature Optimized? Check_Gradient->Check_Temp Yes Adjust_Gradient->Check_Temp Adjust_Temp Increase Temperature (e.g., 60°C) Check_Temp->Adjust_Temp No Check_IPR Is Ion-Pairing Reagent Optimal? Check_Temp->Check_IPR Yes Adjust_Temp->Check_IPR Change_IPR Change Ion-Pairing Reagent (e.g., HFIP) Check_IPR->Change_IPR No Success Improved Resolution Check_IPR->Success Yes Change_IPR->Success

Caption: Troubleshooting workflow for poor peak resolution in RP-HPLC.

References

avoiding secondary structure formation in FANA oligo synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-deoxy-2'-fluoro-D-arabinonucleic acid (FANA) oligonucleotide synthesis. Our aim is to help you overcome common challenges, with a particular focus on preventing and mitigating the formation of secondary structures that can impede synthesis efficiency and final product purity.

Troubleshooting Guide: Secondary Structure Formation

Secondary structures, such as hairpin loops and G-quadruplexes, can form in the growing oligonucleotide chain during solid-phase synthesis, leading to reduced coupling efficiency, truncated sequences, and difficult purification. This guide provides solutions to these common issues.

Q1: My FANA oligo synthesis is showing low coupling efficiency, especially with G-rich sequences. What could be the cause and how can I fix it?

A1: Low coupling efficiency in G-rich sequences is often a primary indicator of secondary structure formation, specifically G-quadruplexes. These structures can block the 5'-hydroxyl group of the growing chain, making it inaccessible to the incoming phosphoramidite (B1245037).

Recommended Solutions:

  • Incorporate 7-deaza-dG Phosphoramidite: The most effective method to disrupt G-quadruplex formation is to substitute a portion of the guanosine (B1672433) (dG) phosphoramidites with 7-deaza-dG phosphoramidites. The nitrogen at the 7-position of guanine (B1146940) is crucial for the Hoogsteen base pairing required for G-quadruplexes; replacing it with a carbon atom prevents this interaction without affecting standard Watson-Crick pairing.[1][2][3]

  • Elevated Temperature Synthesis: Increasing the temperature of the synthesis chamber can help to denature nascent secondary structures. While specific data for FANA is limited, for standard DNA synthesis, elevating the temperature during the coupling step can improve yields by destabilizing hairpins and other secondary structures.[4]

  • Use of Chemical Denaturants: While less common during the synthesis phase itself, the principle of using denaturing agents is well-established. For particularly stubborn sequences, exploring synthesis platforms that allow for the introduction of additives like betaine (B1666868) could be beneficial, though this is not a standard feature on most synthesizers. Betaine helps to equalize the melting temperatures of GC and AT base pairs, reducing the stability of GC-rich secondary structures.[2]

Q2: I am observing a significant number of truncated sequences (n-1, n-2, etc.) in my final product analysis. Could this be related to secondary structures?

A2: Yes, the formation of secondary structures is a common cause of truncated sequences. When the 5'-end of the growing oligo is sequestered in a hairpin or quadruplex, the coupling reaction cannot proceed efficiently, leading to a "failed" sequence at that cycle. The subsequent capping step then permanently blocks that chain from further extension.

Recommended Solutions:

  • Optimize Coupling Time: For sequences prone to secondary structures, increasing the coupling time can provide more opportunity for the phosphoramidite to access the 5'-hydroxyl, potentially improving the yield of the full-length product.

  • Implement High-Efficiency Coupling Reagents: Ensure that your activator (e.g., DCI or ETT) is fresh and anhydrous. A highly efficient activator can help drive the coupling reaction to completion even in the presence of transient secondary structures.

  • Sequence Redesign: If possible, consider redesigning the oligonucleotide to break up long stretches of G's or self-complementary regions. Even small changes can have a significant impact on the propensity to form secondary structures.

Q3: My FANA oligo is difficult to purify by HPLC, showing broad or multiple peaks. What is the likely cause and what purification strategy should I use?

A3: The presence of stable secondary structures at room temperature is a frequent cause of poor HPLC purification profiles. The oligonucleotide can exist in multiple conformations that interact differently with the stationary phase, leading to peak broadening or splitting.

Recommended Solutions:

  • High-Temperature HPLC: Performing the HPLC purification at an elevated temperature (e.g., 60-65°C) can denature the secondary structures, resulting in a single, sharper peak for the full-length product.[4]

  • Denaturing PAGE Purification: Polyacrylamide gel electrophoresis (PAGE) under denaturing conditions (using urea) is an excellent method for purifying oligonucleotides with strong secondary structures. It separates based on size and is not affected by conformation.[5]

  • Anion-Exchange HPLC at High pH: For oligonucleotides that can withstand high pH, anion-exchange HPLC at pH 12 can be very effective. The high pH denatures secondary structures by disrupting hydrogen bonds.[4]

  • Pre-Purification Heat Treatment: Before loading the crude oligo onto a purification cartridge or column, heating the sample in the loading buffer to over 65°C can significantly improve the yield and purity by dissolving secondary structures.

Frequently Asked Questions (FAQs)

Q1: What is FANA and why is it used in oligonucleotide synthesis?

A1: FANA stands for 2'-deoxy-2'-fluoro-D-arabinonucleic acid. It is a synthetic nucleic acid analog where the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom in the "up" or arabino configuration. This modification confers several advantageous properties to oligonucleotides, including high binding affinity to complementary RNA, enhanced stability against nuclease degradation, and the ability to support RNase H activity, which is crucial for antisense applications.

Q2: Are FANA oligos more prone to secondary structure formation than standard DNA or RNA?

A2: The 2'-fluoro modification in FANA influences its conformational properties, favoring a structure that is somewhat intermediate between A-form (typical for RNA) and B-form (typical for DNA) helices. While there isn't extensive literature directly comparing the propensity for secondary structure formation during synthesis, the high binding affinity of FANA could potentially stabilize intramolecular interactions. G-rich FANA sequences, in particular, have been shown to form stable G-quadruplexes.

Q3: How can I predict if my FANA sequence will form a secondary structure?

A3: You can use standard oligonucleotide design software to predict the likelihood of secondary structure formation. These tools can identify potential hairpin loops by finding regions of self-complementarity and can also flag sequences with a high potential for forming G-quadruplexes (typically sequences with four or more runs of at least three consecutive guanines).

Q4: What is the impact of phosphorothioate (B77711) (PS) modification on secondary structure in FANA oligos?

A4: Phosphorothioate linkages are often used in antisense FANA oligonucleotides to further increase nuclease resistance. While the primary role of PS modification is not to alter secondary structure, the introduction of a chiral center at the phosphorus atom can sometimes slightly destabilize the duplex. However, this effect is generally minor and should not be relied upon as a primary method for disrupting strong secondary structures.

Data on Synthesis Interventions

The following table summarizes the expected impact of various interventions on the synthesis of oligonucleotides prone to secondary structures. While much of the quantitative data comes from DNA synthesis, the principles are directly applicable to FANA synthesis.

InterventionProblem AddressedExpected Impact on YieldExpected Impact on PurityKey Considerations
7-deaza-dG Substitution G-quadruplex formationSignificant IncreaseSignificant IncreaseSubstitute 1 in every 3-4 G residues.[1]
High-Temperature Synthesis Hairpins, G-quadruplexesModerate to Significant IncreaseModerate IncreaseRequires a synthesizer with a heated chamber.[4]
Betaine/DMSO Additives (in PCR) GC-rich secondary structuresSignificant Increase (in PCR)Significant Increase (in PCR)Not a standard option in solid-phase synthesis.[2]
Increased Coupling Time All secondary structuresMinor to Moderate IncreaseMinor IncreaseMay slightly increase the chance of side reactions.
High-Temperature HPLC Conformation-based peak splittingNo impact on synthesis yieldSignificant ImprovementColumn must be stable at elevated temperatures.[4]
Denaturing PAGE All secondary structuresYield depends on recovery from gelHighest Purity AchievableCan be lower throughput than HPLC.[5]

Experimental Protocol: Synthesis of a G-Rich FANA Oligo with 7-Deaza-dG

This protocol outlines the key modifications to a standard FANA oligonucleotide synthesis protocol to incorporate 7-deaza-dG and mitigate G-quadruplex formation.

Objective: To synthesize a G-rich FANA oligonucleotide with improved yield and purity.

Materials:

  • Standard FANA phosphoramidites (A, C, T)

  • FANA dG phosphoramidite

  • FANA 7-deaza-dG phosphoramidite

  • Standard solid-phase synthesis reagents (activator, capping, oxidation, deblocking solutions)

  • Automated DNA/RNA synthesizer

Methodology:

  • Sequence Analysis:

    • Identify all guanosine positions in the target FANA sequence.

    • Determine the substitution strategy. A common approach is to replace every third or fourth 'G' with a '7-deaza-G'. For example, in a GGGGGGG segment, the sequence could be modified to GG(7dG)GG(7dG)G.

  • Reagent Preparation:

    • Prepare all standard FANA phosphoramidites and synthesis reagents according to the instrument manufacturer's protocols.

    • Dissolve the FANA 7-deaza-dG phosphoramidite in anhydrous acetonitrile (B52724) to the same concentration as the other phosphoramidites.

  • Synthesizer Setup:

    • Assign the standard FANA phosphoramidites to their respective ports on the synthesizer.

    • Assign the FANA 7-deaza-dG phosphoramidite to an unused, available port.

    • Program the modified sequence into the synthesizer, specifying the use of the 7-deaza-dG monomer at the predetermined positions.

  • Synthesis Cycle:

    • Run the synthesis using the standard phosphoramidite cycle. No changes to the standard timings for coupling, capping, oxidation, and deblocking are typically required for the 7-deaza-dG monomer.

    • Coupling: The activator solution (e.g., 0.25 M DCI) is delivered to the column, followed by the phosphoramidite solution.

    • Capping: Unreacted 5'-hydroxyl groups are acetylated using capping reagents.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to the stable phosphate (B84403) triester.

    • Deblocking: The 5'-DMT group is removed with acid to prepare for the next cycle.

  • Cleavage and Deprotection:

    • Follow the standard cleavage and deprotection protocol recommended for the FANA chemistry being used. 7-deaza-dG is compatible with standard deprotection conditions (e.g., AMA or aqueous ammonia).

  • Purification and Analysis:

    • Purify the crude oligonucleotide using denaturing PAGE or high-temperature HPLC to ensure separation based on size rather than conformation.

    • Analyze the final product by mass spectrometry to confirm the correct mass, which will be slightly different from the all-G-containing sequence due to the N-to-C change in the modified bases.

Visual Workflow

// Node Definitions start [label="Low Yield or Purity in\nFANA Oligo Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sequence [label="Analyze Sequence for\nSecondary Structure Potential\n(G-rich, self-complementary)", fillcolor="#FBBC05", fontcolor="#202124"]; is_g_rich [label="Is the sequence G-rich?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; is_hairpin [label="Does it have self-\ncomplementarity?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// G-Rich Path use_7_deaza [label="Synthesize with\n7-deaza-dG phosphoramidite", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Hairpin Path increase_temp [label="Increase Synthesis Temperature\n(if instrument supports)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_coupling [label="Increase Coupling Time", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Common Path purification_issue [label="Difficulty in Purification\n(Broad/Split HPLC Peaks)", fillcolor="#FBBC05", fontcolor="#202124"]; denaturing_purification [label="Use Denaturing Purification Method", fillcolor="#34A853", fontcolor="#FFFFFF"]; ht_hplc [label="High-Temperature HPLC", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; page [label="Denaturing PAGE", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

end_success [label="High Purity FANA Oligo", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_sequence; check_sequence -> is_g_rich;

is_g_rich -> use_7_deaza [label=" Yes"]; is_g_rich -> is_hairpin [label=" No / Also check"];

is_hairpin -> increase_temp [label=" Yes"]; increase_temp -> increase_coupling; is_hairpin -> purification_issue [label=" No / Proceed to Check Purification"];

use_7_deaza -> purification_issue; increase_coupling -> purification_issue;

purification_issue -> denaturing_purification; denaturing_purification -> ht_hplc [style=dashed]; denaturing_purification -> page [style=dashed];

ht_hplc -> end_success; page -> end_success; } end_dot

Caption: Troubleshooting workflow for secondary structures in FANA oligo synthesis.

References

Technical Support Center: Understanding and Mitigating Non-Specific Protein Reduction by 2'-F-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for non-specific protein reduction associated with the use of 2'-Fluoro (2'-F) modified oligonucleotides. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific protein reduction observed with 2'-F-modified oligonucleotides?

A1: Research indicates that 2'-F-modified phosphorothioate (B77711) (PS) oligonucleotides can cause a sequence-independent reduction of specific cellular proteins.[1][2][3] This is not primarily due to on- or off-target hybridization to RNA. Instead, it is linked to the increased binding affinity of these modified oligonucleotides for certain proteins, leading to their subsequent degradation.[4][5]

Q2: Which proteins are most commonly affected by this non-specific reduction?

A2: The most prominently affected proteins belong to the Drosophila behavior/human splicing (DBHS) family, which includes p54nrb (NONO), PSF (SFPQ), and PSPC1.[1][2][3][5] Transfection of cells with 2'-F-modified oligonucleotides has been shown to lead to the rapid, proteasome-mediated degradation of these proteins.[1][3][6]

Q3: What are the downstream consequences of this non-specific protein reduction?

A3: The depletion of DBHS proteins, which are involved in critical cellular processes like DNA double-strand break (DSB) repair, can lead to significant adverse effects.[1][3] Observed consequences include elevated DSBs, activation of the p53 pathway, and subsequent cytotoxicity, including apoptosis and liver necrosis in animal models.[3][4][5]

Q4: Is this effect dependent on the oligonucleotide sequence or delivery method?

A4: The reduction of DBHS proteins by 2'-F-modified oligonucleotides has been observed to be independent of the oligonucleotide sequence, the positions of the 2'-F modifications, the method of delivery, and the intended mechanism of action of the oligonucleotide (e.g., antisense, siRNA).[1][2] Even a small number of 2'-F-modified nucleotides (as few as four) can be sufficient to induce this effect.[1][2]

Q5: Do other 2'-modifications cause similar non-specific protein reduction?

A5: Studies have shown that other 2'-modifications, such as 2'-O-methoxyethyl (2'-MOE) or 2',4'-constrained 2'-O-ethyl (cEt), do not typically cause the same level of non-specific protein reduction and associated toxicity as 2'-F modifications.[3][4] In fact, 2'-F PS-ASOs have been found to associate with more intracellular proteins compared to their 2'-MOE or cEt counterparts.[4]

Troubleshooting Guide

Issue 1: Unexpected cytotoxicity or altered cellular phenotype observed after treatment with a 2'-F-modified oligonucleotide.

Potential Cause Troubleshooting/Validation Steps
Non-specific reduction of DBHS proteins. 1. Western Blot Analysis: Perform a western blot to quantify the protein levels of p54nrb, PSF, and PSPC1 in treated versus control cells.[3] 2. Dose-Response Experiment: Conduct a dose-response study to determine if the cytotoxicity is dependent on the concentration of the 2'-F-modified oligonucleotide.[7] 3. Control Oligonucleotides: Include control oligonucleotides with different 2'-modifications (e.g., 2'-MOE) but the same sequence to see if the effect is specific to the 2'-F modification.[3]
On- or off-target hybridization effects. 1. Mismatch Control: Synthesize and test a mismatch control oligonucleotide to rule out sequence-specific off-target effects.[8] 2. Second Target Site: Use a second oligonucleotide targeting a different region of the same target RNA to confirm that the observed phenotype is due to the intended target knockdown.[8] 3. Transcriptome Analysis: Perform microarray or RNA-seq analysis to identify potential off-target transcripts that are being downregulated.[9][10]

Issue 2: Difficulty in synthesizing and purifying high-quality 2'-F-modified oligonucleotides.

Potential Cause Troubleshooting/Optimization Steps
Low coupling efficiency during solid-phase synthesis. 1. Extended Coupling Time: The electronegativity of the fluorine atom can reduce the reactivity of the phosphoramidite (B1245037). Extend the coupling time for 2'-fluoro phosphoramidites, typically to 2-5 minutes.[11][12] 2. Fresh Reagents: Ensure all synthesis reagents, especially the 2'-fluoro phosphoramidite monomers and activator, are fresh and anhydrous.[12]
Formation of secondary structures in long oligonucleotides. 1. Sequence Design: Where possible, design sequences to minimize self-complementarity and GC-rich regions.[12] 2. Modified Bases: Consider incorporating modified bases that can disrupt stable secondary structures.[12]
Loss of product during purification. 1. Optimize Purification Protocol: Adjust the HPLC gradient or the polyacrylamide gel percentage in PAGE to improve the separation of the full-length product from shorter failure sequences.[12] 2. Minimize Handling: Reduce the number of transfer and handling steps to prevent sample loss.[12]

Quantitative Data Summary

Table 1: Impact of 2'-Modifications on Antisense Oligonucleotide (ASO) Activity and Toxicity

2'-ModificationTarget mRNA ReductionHepatotoxicity (in vivo)Non-Specific Protein Binding
2'-F Less effective than 2'-MOE and cEt for the tested sequence[4]Significant hepatotoxicity observed[4][5]Higher affinity and more promiscuous binding to cellular proteins[3][4]
2'-MOE Effective target reduction[4]No significant hepatotoxicity observed[4]Lower protein binding compared to 2'-F[3][4]
cEt Effective target reduction[4]No significant hepatotoxicity observed[4]Lower protein binding compared to 2'-F[3][4]

Table 2: Concentration-Dependent Effects of a 2'-F-PS-ASO on Cell Viability

2'-F-PS-ASO ConcentrationCell Viability (% of control)
6.25 nMModerate reduction in protein levels observed[7]
30 nMApproximately 50% cell death in HeLa cells[7]
50 nMAlmost complete loss of DBHS proteins[7]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-F-Modified Oligonucleotides

This protocol outlines the general steps for the automated solid-phase synthesis of oligonucleotides containing 2'-fluoro modifications using the phosphoramidite method.[11][12]

Materials:

  • 2'-Fluoro phosphoramidite monomers (A, C, G, U) in anhydrous acetonitrile (B52724) (0.1 M)

  • Standard DNA/RNA phosphoramidites (for chimeric sequences)

  • Solid support (e.g., Controlled Pore Glass - CPG)

  • Activator solution (e.g., 0.25 M ETT or 0.5 M DCI in anhydrous acetonitrile)

  • Capping solutions

  • Oxidizing solution

  • Deblocking solution

Procedure:

  • Synthesizer Preparation: Ensure the DNA/RNA synthesizer is clean and all reagents are fresh and correctly installed.

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution.

  • Coupling: The 2'-fluoro phosphoramidite is activated and delivered to the synthesis column to couple with the free 5'-hydroxyl group of the growing oligonucleotide chain. Note: Extend coupling times to 2-5 minutes for 2'-F monomers.[12]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

  • Oxidation: The phosphite (B83602) triester linkage is converted to a more stable phosphate (B84403) triester using an oxidizing solution.

  • Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired sequence is synthesized.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and base and phosphate protecting groups are removed using appropriate deprotection solutions (e.g., aqueous methylamine (B109427) or ammonium (B1175870) hydroxide/ethanol).[12]

  • Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[11]

Protocol 2: Western Blot Analysis of DBHS Protein Levels

This protocol describes the steps to assess the levels of p54nrb and PSF proteins in cells treated with 2'-F-modified oligonucleotides.[3]

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against p54nrb, PSF, and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a standard assay (e.g., BCA).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p54nrb, PSF, and the loading control overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize to the loading control to determine the relative protein levels.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_downstream Purification & Analysis start Start Synthesis deblocking Deblocking start->deblocking coupling Coupling deblocking->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation repeat Repeat Cycle oxidation->repeat repeat->deblocking Next Nucleotide end_synthesis Synthesis Complete repeat->end_synthesis Final Nucleotide cleavage Cleavage & Deprotection end_synthesis->cleavage purification Purification (HPLC/PAGE) cleavage->purification analysis Quality Control (MS/CE) purification->analysis experiment Cellular Experiments analysis->experiment signaling_pathway oligo 2'-F-Modified Oligonucleotide dbhs DBHS Proteins (p54nrb, PSF, PSPC1) oligo->dbhs Binds to proteasome Proteasome-Mediated Degradation dbhs->proteasome Targeted for depletion DBHS Protein Depletion proteasome->depletion dsb DNA Double-Strand Breaks (DSBs) depletion->dsb Leads to p53 p53 Pathway Activation dsb->p53 cytotoxicity Cytotoxicity (Apoptosis, Necrosis) p53->cytotoxicity

References

Validation & Comparative

2'-F-ANA Duplexes Exhibit Enhanced Thermal Stability Compared to DNA/RNA Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and nucleic acid chemistry, the thermal stability of oligonucleotides is a critical parameter for therapeutic efficacy and diagnostic accuracy. Emerging evidence demonstrates that 2'-Deoxy-2'-fluoroarabinonucleic acid (2'-F-ANA), a synthetic nucleic acid analog, forms duplexes with RNA and DNA targets that exhibit significantly greater thermal stability than their natural DNA/RNA counterparts.

The enhanced binding affinity of 2'-F-ANA is a key attribute for its application in antisense and siRNA technologies. This heightened stability is primarily attributed to the conformational pre-organization of the fluorinated sugar and a favorable enthalpy of hybridization. The electronegative fluorine atom at the 2' position influences the sugar pucker, contributing to a structure that is favorable for duplex formation.

Comparative Thermal Stability: A Quantitative Overview

The melting temperature (Tm), the temperature at which half of the duplex DNA denatures to single strands, is a direct measure of duplex stability. Extensive studies have shown that the incorporation of 2'-F-ANA into an oligonucleotide significantly increases the Tm of its duplex with a complementary RNA or DNA strand.

The following tables summarize the melting temperatures of various duplexes, providing a direct comparison of the thermal stability of 2'-F-ANA-containing duplexes against standard DNA and RNA duplexes.

Oligonucleotide Strand 1Complementary StrandDuplex TypeMelting Temperature (Tm) in °C
2'-F-ANARNA2'-F-ANA/RNAGenerally higher than DNA/RNA and RNA/RNA
DNARNADNA/RNABaseline for comparison
RNARNARNA/RNAGenerally more stable than DNA/RNA
2'-F-ANADNA2'-F-ANA/DNAGenerally higher than DNA/DNA
DNADNADNA/DNABaseline for comparison

Note: Absolute Tm values are sequence and buffer dependent. The table illustrates general trends.

Studies have quantified this increase in stability, noting that each 2'-F-ANA modification can increase the Tm by approximately 1.0 to 1.5°C per substitution when hybridized with RNA. For instance, a 2'-F-ANA/RNA duplex can be significantly more stable than the corresponding DNA/RNA duplex. The general trend for the stability of heteroduplexes with RNA is: 2'-F-ANA > RNA > DNA > PS-DNA ≫ ANA.

The stability of 2'-F-ANA/DNA duplexes is also enhanced, with Tm increases ranging from 4 to 17°C relative to the unmodified DNA/DNA duplex, depending on the sequence.

Impact of Mismatches on Duplex Stability

High base-pairing specificity is crucial for therapeutic applications. 2'-F-ANA-containing oligonucleotides demonstrate excellent mismatch discrimination. A single mismatch in a 2'-F-ANA/RNA duplex can lead to a significant decrease in Tm of about -7.2°C. In a 2'-F-ANA/DNA duplex, a single mismatch results in a Tm decrease of approximately -3.9°C.

Duplex TypeMismatchΔTm (°C per mismatch)
2'-F-ANA/RNAA/G-7.2
2'-F-ANA/DNAA/G-8.0
RNA/DNAA/G-7.2
DNA/DNAA/G-3.9

This data underscores the high specificity of 2'-F-ANA oligonucleotides, a desirable feature for minimizing off-target effects.

Experimental Protocols

The thermal stability of the duplexes is determined by UV thermal denaturation analysis.

UV Thermal Denaturation Analysis:

This method measures the change in absorbance of a nucleic acid solution at 260 nm as the temperature is increased. As the duplex denatures into single strands, the absorbance increases (hyperchromic effect). The melting temperature (Tm) is determined from the midpoint of this transition.

  • Instrumentation: A spectrophotometer equipped with a Peltier temperature controller is used.

  • Sample Preparation: Equimolar amounts of the oligonucleotide and its complementary strand are mixed in a buffer solution. A common buffer used is 140 mM KCl, 1 mM MgCl2, and 5 mM Na2HPO4, at pH 7.2. The duplex concentration is typically in the range of 1-2.5 µM.

  • Procedure:

    • The sample is heated to a high temperature to ensure complete denaturation and then slowly cooled to allow for duplex formation.

    • The absorbance at 260 nm is monitored as the temperature is increased at a controlled rate (e.g., 0.5°C/min).

    • The Tm is calculated as the temperature at which the first derivative of the melting curve is at its maximum.

Logical Relationship of Thermal Stability

The following diagram illustrates the general hierarchy of thermal stability among the different duplex types.

Illuminating the Incorporation of 2'-Fluoro-2'-deoxyadenosine: A Comparative Guide to Mass Spectrometry Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of modified nucleotides is paramount to the efficacy and safety of oligonucleotide therapeutics. This guide provides an objective comparison of mass spectrometry-based methods for validating the incorporation of 2'-Fluoro-2'-deoxyadenosine (2'-F-dA), a critical modification for enhancing nuclease resistance and binding affinity. We present supporting experimental data, detailed protocols, and a look at alternative analytical techniques.

The landscape of oligonucleotide analysis is dominated by mass spectrometry (MS), a powerful tool for confirming the molecular weight and sequence of these complex biomolecules. Two primary MS techniques, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF), are the workhorses for characterizing modified oligonucleotides. This guide delves into a head-to-head comparison of these methods for the specific challenge of validating 2'-F-dA incorporation.

Mass Spectrometry Approaches: A Head-to-Head Comparison

The choice between LC-MS and MALDI-TOF for validating 2'-F-dA incorporation depends on several factors, including the desired level of detail, sample throughput requirements, and the length of the oligonucleotide.

FeatureLC-MS (ESI)MALDI-TOF
Resolution & Accuracy High to Very HighModerate to High
Coupling to Separation Yes (LC)No (direct analysis)
Information Provided Intact mass, fragmentation (sequence), impurity profilePrimarily intact mass
Throughput LowerHigher
Salt Tolerance Moderate (requires desalting)Low (sensitive to salts)
Typical Mass Range Up to ~100,000 DaUp to ~300,000 Da (lower resolution for >50-mers)[1]
Instrumentation Cost HigherLower
Ease of Use More complexSimpler
Quantitative Data Summary

The following table summarizes typical performance metrics for different mass spectrometry platforms in the analysis of modified oligonucleotides.

ParameterIon-Pair Reversed-Phase LC-MS (IP-RP-LC-MS)Hydrophilic Interaction Liquid Chromatography-MS (HILIC-MS)MALDI-TOF MS
Mass Accuracy < 5 ppm (with high-resolution MS)< 5 ppm (with high-resolution MS)0.01% - 0.1%
Limit of Detection (LOD) Low fmol to pmol range[2]Low fmol to pmol range100 fmol to 2 pmol[1]
Limit of Quantification (LOQ) Low pmol rangeLow pmol range0.25 pmol (for a specific assay)[2]
Dynamic Range WideWideNarrower
Analysis Time per Sample 10-30 minutes10-30 minutes< 5 minutes

In-Depth Look at Mass Spectrometry Techniques

Ion-Pair Reversed-Phase Liquid Chromatography-Mass Spectrometry (IP-RP-LC-MS)

IP-RP-LC-MS is a widely adopted and robust method for oligonucleotide analysis, offering excellent separation of the target oligonucleotide from its impurities, such as failure sequences (n-1, n+1). The use of an ion-pairing agent neutralizes the negative charge of the phosphate (B84403) backbone, allowing for retention on a C18 stationary phase.

Key Advantages:

  • Excellent resolution of impurities.

  • High sensitivity and mass accuracy when coupled with high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap).[3]

  • Provides both molecular weight confirmation and impurity profiling in a single run.

Considerations:

  • Ion-pairing reagents can suppress the MS signal and require dedicated LC systems to avoid contamination.

  • Method development can be complex.

Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)

HILIC is an emerging alternative to IP-RP, particularly valued for its compatibility with MS-friendly mobile phases that are free of ion-pairing reagents.[4][5] Separation is based on the partitioning of the analyte between a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Key Advantages:

  • Avoids the use of ion-pairing reagents, leading to better MS sensitivity and less instrument contamination.[6][7]

  • Offers different selectivity compared to IP-RP, which can be advantageous for separating certain impurities.[5]

Considerations:

  • Can be less robust than IP-RP, with retention times sensitive to mobile phase composition.

  • May not provide the same resolution for all types of impurities compared to IP-RP.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF is a high-throughput technique that provides rapid molecular weight confirmation of oligonucleotides.[1][8] The sample is co-crystallized with a matrix and ionized by a laser, with the time it takes for the ions to reach the detector being proportional to their mass-to-charge ratio.

Key Advantages:

  • Fast analysis time, making it suitable for high-throughput screening.[1]

  • Simple sample preparation and data interpretation.

  • Tolerant of a wider range of sample buffers than ESI-MS.

Considerations:

  • Lower resolution and mass accuracy compared to high-resolution LC-MS.[1]

  • Limited ability to separate and identify impurities without prior chromatographic separation.

  • Performance can be affected by the quality of the sample-matrix co-crystallization.[9]

Experimental Protocols

Protocol 1: IP-RP-HPLC-MS for 2'-F-dA Oligonucleotide Analysis

This protocol is a representative method for the analysis of a 2'-fluoro modified oligonucleotide.

1. Sample Preparation:

  • Dissolve the lyophilized oligonucleotide in nuclease-free water to a final concentration of 10 µM.

2. LC Conditions:

  • Column: C18 column suitable for oligonucleotide analysis (e.g., 2.1 x 50 mm, 1.7 µm particle size).[4]

  • Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP), 15 mM Triethylamine (TEA) in water.

  • Mobile Phase B: 100 mM HFIP, 15 mM TEA in 50:50 Methanol:Water.

  • Gradient: A linear gradient from 30% to 60% B over 15 minutes.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 60°C.

3. MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Mass Analyzer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Mass Range: m/z 500-2500.

  • Data Analysis: Deconvolution of the resulting charge state envelope to determine the intact molecular weight.

Protocol 2: MALDI-TOF MS for 2'-F-dA Oligonucleotide Analysis

1. Sample Preparation:

  • Prepare a 10 mg/mL solution of 3-hydroxypicolinic acid (3-HPA) in 50:50 acetonitrile:water as the matrix.

  • Mix the oligonucleotide sample (10 pmol/µL) with the matrix solution in a 1:1 ratio.

2. Spotting:

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

3. MS Acquisition:

  • Instrument: MALDI-TOF Mass Spectrometer.

  • Mode: Linear, negative or positive ion mode.

  • Laser Intensity: Optimized for the specific instrument and matrix.

  • Data Analysis: Direct measurement of the singly charged ion to determine the molecular weight.

Alternative Validation Methods

While mass spectrometry is the gold standard, other techniques can provide complementary information about the integrity and conformation of 2'-F-dA modified oligonucleotides.

UV Thermal Melting (Tm) Analysis

This technique measures the temperature at which 50% of the oligonucleotide duplex dissociates into single strands.[10] The incorporation of 2'-F-dA is known to increase the thermal stability of duplexes, and a shift in the melting temperature compared to an unmodified control can indicate successful incorporation.[11]

Protocol:

  • Anneal the 2'-F-dA modified oligonucleotide with its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).[12]

  • Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 1°C/min).[13]

  • The melting temperature (Tm) is determined from the midpoint of the sigmoidal melting curve.[14]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure of the oligonucleotide. The 2'-fluoro modification influences the sugar pucker, which in turn affects the helical geometry of the duplex. A 2'-F modification in an RNA-like context will favor an A-form helix, which has a distinct CD spectrum compared to the B-form of DNA.[12]

Protocol:

  • Prepare the annealed duplex as for Tm analysis.[12]

  • Record the CD spectrum from 200 to 350 nm in a spectropolarimeter.[12]

  • Compare the resulting spectrum to that of known A-form and B-form duplexes.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described mass spectrometry techniques.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Oligo 2'-F-dA Oligonucleotide Dissolve Dissolve in Nuclease-Free Water Oligo->Dissolve Inject Inject onto LC Column Dissolve->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Mass Analysis (Q-TOF/Orbitrap) Ionize->Analyze Deconvolute Deconvolution of Charge States Analyze->Deconvolute Result Intact Mass & Impurity Profile Deconvolute->Result

Caption: Workflow for LC-MS analysis of 2'-F-dA oligonucleotides.

experimental_workflow_maldi cluster_prep Sample Preparation cluster_spot Target Spotting cluster_ms Mass Spectrometry cluster_data Data Analysis Oligo 2'-F-dA Oligonucleotide Mix Mix Sample and Matrix Oligo->Mix Matrix Matrix Solution (e.g., 3-HPA) Matrix->Mix Spot Spot onto MALDI Plate Mix->Spot Dry Air Dry to Co-crystallize Spot->Dry Ionize Laser Desorption/ Ionization Dry->Ionize Analyze Time-of-Flight Mass Analysis Ionize->Analyze Detect Detect Singly Charged Ion Analyze->Detect Result Intact Mass Confirmation Detect->Result

Caption: Workflow for MALDI-TOF MS analysis of 2'-F-dA oligonucleotides.

Conclusion

The validation of this compound incorporation is a critical step in the development of oligonucleotide therapeutics. Mass spectrometry, particularly LC-MS and MALDI-TOF, provides the necessary tools for confident characterization. IP-RP-LC-MS offers high-resolution separation and detailed impurity profiling, while HILIC-MS presents a promising alternative with enhanced MS sensitivity. MALDI-TOF excels in high-throughput screening for rapid molecular weight confirmation. The choice of technique will ultimately depend on the specific analytical needs of the researcher. Complementary techniques such as UV thermal melting and circular dichroism can further corroborate the successful incorporation and structural integrity of these modified oligonucleotides, providing a comprehensive analytical package for advancing novel nucleic acid-based therapies.

References

comparative analysis of antiviral efficacy with other adenosine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Antiviral Efficacy of Adenosine (B11128) Analogs

Adenosine analogs represent a cornerstone in the development of antiviral therapeutics, primarily by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1][2][3] These molecules mimic the natural adenosine nucleoside, allowing them to be incorporated into the growing viral RNA chain, which ultimately leads to the termination of replication.[3] This guide provides a comparative analysis of the antiviral efficacy of several key adenosine analogs, including Remdesivir (B604916) (and its parent nucleoside GS-441524), Favipiravir (B1662787), Galidesivir, NITD008, and newer investigational compounds like ATV006 and HNC-1664.

Beyond direct polymerase inhibition, recent studies have uncovered a dual mechanism of action for some adenosine analogs, involving immunomodulatory effects through the adenosine A2A receptor (A2AR) pathway, which can enhance the host's antiviral immune response.[4][5] This comparison will delve into both their direct antiviral activities, supported by quantitative in vitro data, and their mechanisms of action.

Mechanism of Action

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

The primary antiviral mechanism for most adenosine analogs is the inhibition of the viral RdRp.[2] As prodrugs, these compounds enter the host cell and are metabolized into their active triphosphate form.[2][3] This active metabolite then competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the RdRp. The incorporation of the analog can lead to premature chain termination or introduce mutations that render the viral genome non-functional.[2]

RdRp_Inhibition cluster_cell Host Cell Prodrug Adenosine Analog (Prodrug) ActiveTP Active Analog Triphosphate (TP) Prodrug->ActiveTP Metabolism RdRp Viral RNA-Dependent RNA Polymerase (RdRp) ActiveTP->RdRp Competes with ATP ATP Adenosine Triphosphate (ATP) ATP->RdRp RNA Viral RNA Replication RdRp->RNA Termination Replication Termination RdRp->Termination Virus RNA Virus Virus->Prodrug Enters Cell

Caption: General mechanism of RdRp inhibition by adenosine analogs.
Immunomodulation via Adenosine A2A Receptor (A2AR)

Select adenosine analogs, such as the active metabolite of Remdesivir (GS-441524), have been shown to possess immunomodulatory properties by acting as antagonists to the Adenosine A2A Receptor (A2AR).[4][5] In certain viral infections like COVID-19, excess adenosine is produced, which can suppress CD8+ T-cell responses by activating the A2AR pathway.[4] By blocking this receptor, adenosine analogs can reverse this immunosuppression, boosting the host's T-cell effector functions and promoting viral clearance.[4]

A2AR_Pathway cluster_T_Cell CD8+ T-Cell A2AR A2A Receptor Suppression Immune Suppression (Reduced Effector Function) A2AR->Suppression Activation Response Enhanced Antiviral Immune Response Suppression->Response Reversal Adenosine Extracellular Adenosine (from infected tissue) Adenosine->A2AR Analog Adenosine Analog (e.g., GS-441524) Analog->A2AR Antagonism

Caption: Immunomodulatory effect of adenosine analogs via A2AR antagonism.

Comparative Antiviral Efficacy Data

The in vitro efficacy of adenosine analogs is typically evaluated by determining the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀). The ratio of these values (CC₅₀/EC₅₀) provides the selectivity index (SI), a measure of the compound's therapeutic window.

Table 1: Efficacy Against Coronaviruses (SARS-CoV-2)
CompoundVirus StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Remdesivir SARS-CoV-2 (B.1)Vero E60.44>50>113.6[6]
GS-441524 SARS-CoV-2 (B.1)Vero E60.33>50>151.5[6]
ATV006 SARS-CoV-2 (Omicron)Vero E60.04>50>1207.5[6]
Favipiravir HCoV-NL63LLC-MK2~10-100 (approx.)>1000~10-100[7]
HNC-1664 SARS-CoV-2Vero E6Varies by strain>100N/A[8]
Nitazoxanide MERS-CoVVero E60.92N/AN/A[2]
Nitazoxanide SARS-CoV-2Vero E62.12N/AN/A[2]
Table 2: Efficacy Against Flaviviruses and Other RNA Viruses
CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
NITD008 Dengue Virus (DENV)A5490.16 - 2.6>10>3.8 - >62.5[9]
NITD008 Tick-borne Encephalitis Virus (TBEV)A5490.14 - 9.2>10>1.1 - >71.4[9]
NITD008 Murine Norovirus (MNV)RAW264.70.9415.816.8[10]
NITD008 Feline Calicivirus (FCV)CRFK0.91>25>27.5[10]
Galidesivir Marburg Virus (MARV)N/AEffective in vivoN/AN/A[11]
Favipiravir Marburg Virus (MARV)N/AAdvantageous in NHPsN/AN/A[11]
Remdesivir Marburg Virus (MARV)N/AAdvantageous in NHPsN/AN/A[11]

N/A: Not available in the cited sources. NHP: Non-human primates.

Experimental Protocols

The data presented above are derived from various in vitro antiviral assays. Understanding the methodologies is crucial for interpreting and comparing the results.

General Antiviral Efficacy Assay Workflow

A common workflow to determine the EC₅₀ and CC₅₀ values involves infecting a suitable cell culture with the virus, applying serial dilutions of the antiviral compound, and measuring the outcomes after a set incubation period.

Assay_Workflow cluster_workflow In Vitro Antiviral Assay A 1. Cell Seeding (e.g., Vero E6, A549) B 2. Virus Infection (at specific MOI) A->B C 3. Compound Treatment (Serial Dilutions) B->C D 4. Incubation (e.g., 48-72 hours) C->D E 5. Endpoint Measurement D->E F Viral Yield Reduction (qPCR, Plaque Assay) E->F G Cytopathic Effect (CPE) Inhibition Assay E->G H Cell Viability Assay (e.g., MTS, CCK-8) E->H I 6. Data Analysis (Non-linear Regression) F->I G->I H->I J Calculate EC₅₀, CC₅₀, SI I->J

Caption: A generalized experimental workflow for antiviral drug testing.
Key Methodologies

  • Cell Lines and Viruses:

    • Vero E6 cells: An African green monkey kidney epithelial cell line, commonly used for SARS-CoV-2 and other viral studies due to its deficient interferon production.[2][6][12]

    • A549 cells: A human lung adenocarcinoma cell line used for studying respiratory viruses like flaviviruses.[9]

    • Huh-7 cells: A human liver carcinoma cell line used for studying coronaviruses.[8]

    • Virus Infection: Cells are typically infected at a specific multiplicity of infection (MOI), which is the ratio of infectious virus particles to the number of cells.[12]

  • Antiviral Activity Assays:

    • Cytopathic Effect (CPE) Inhibition Assay: This method measures the ability of a compound to prevent the virus-induced damage or death of host cells. The EC₅₀ is the concentration at which 50% of the CPE is inhibited.[9]

    • Viral Yield Reduction Assay: The supernatant from infected and treated cells is collected, and the amount of progeny virus is quantified using methods like RT-qPCR (to measure viral RNA) or plaque assays (to measure infectious virus particles). The EC₅₀ is the concentration that reduces the viral yield by 50%.[10]

    • Replicon Systems: For highly pathogenic viruses, non-infectious replicon systems that contain the viral replication machinery but lack structural proteins are used. Antiviral activity is often measured by a reporter gene (e.g., luciferase).[6][10]

  • Cytotoxicity Assays:

    • MTS/CCK-8 Assays: These are colorimetric assays that measure cell metabolic activity, which is proportional to the number of viable cells. Compounds are added to uninfected cells in serial dilutions to determine the concentration that reduces cell viability by 50% (CC₅₀).[6][12]

  • Data Analysis:

    • EC₅₀ and CC₅₀ values are typically calculated from dose-response curves generated by plotting the percentage of inhibition or viability against the logarithm of the compound concentration. A non-linear regression analysis is used to fit the data and determine these values.[9]

References

RNase H Activity: A Comparative Analysis of 2'-F-ANA/RNA and DNA/RNA Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interaction of modified oligonucleotides with essential enzymes like RNase H is paramount for the design of effective antisense therapies. This guide provides a comprehensive comparison of RNase H activity on 2'-Fluoroarabinonucleic acid (2'-F-ANA)/RNA hybrids versus traditional DNA/RNA hybrids, supported by available experimental data and detailed protocols.

Ribonuclease H (RNase H) is a crucial enzyme in antisense technology, mediating the degradation of the RNA strand in a DNA/RNA heteroduplex. The efficiency of this cleavage is a key determinant of an antisense oligonucleotide's therapeutic efficacy. While DNA/RNA hybrids are the natural substrates for RNase H, chemically modified oligonucleotides are often employed to enhance properties such as nuclease resistance and binding affinity. 2'-F-ANA is a promising modification that has been shown to form hybrids with RNA that are potent substrates for RNase H.

This guide delves into the structural and conformational nuances that govern RNase H recognition and cleavage of these two important hybrid types. While direct, side-by-side quantitative kinetic data is not always available in the literature, a wealth of qualitative and semi-quantitative evidence allows for a robust comparison.

Data Presentation: Performance Comparison

The table below presents typical kinetic parameters for the cleavage of a DNA/RNA hybrid by E. coli RNase H.

SubstrateEnzymeK_m (nM)k_cat (min⁻¹)k_cat/K_m (nM⁻¹min⁻¹)Reference
DNA/RNAE. coli RNase H3.6 ± 0.51.9 ± 0.10.53[4]

Note: The kinetic parameters for RNase H can vary significantly depending on the specific sequence of the hybrid, the source of the RNase H enzyme (e.g., E. coli, human), and the experimental conditions (e.g., buffer composition, temperature).

Qualitative and semi-quantitative studies have highlighted several key differences:

  • Conformation: DNA/RNA hybrids adopt a conformation that is intermediate between A-form and B-form duplexes.[5] 2'-F-ANA/RNA hybrids also exhibit a unique conformation that is recognized by RNase H.[5][6][7] The sugar pucker of 2'-F-ANA is predominantly O4'-endo, which is thought to be favorable for RNase H binding and subsequent cleavage.[1][6]

  • Thermal Stability: 2'-F-ANA/RNA hybrids generally exhibit higher thermal stability (higher melting temperature, Tm) compared to the corresponding DNA/RNA hybrids.[5]

  • Cleavage Patterns: The cleavage patterns of RNase H on 2'-F-ANA/RNA hybrids can be similar to those on DNA/RNA hybrids, indicating that the enzyme recognizes and processes the modified substrate in a comparable manner.

Experimental Protocols

A detailed understanding of the methodologies used to assess RNase H activity is crucial for interpreting and reproducing experimental data. Below are detailed protocols for a typical in vitro RNase H cleavage assay.

Substrate Preparation: In Vitro Transcription and 5'-End Labeling of RNA

a. In Vitro Transcription of RNA Oligonucleotide:

  • Template Preparation: A double-stranded DNA template containing a T7 RNA polymerase promoter sequence upstream of the desired RNA sequence is synthesized.

  • Transcription Reaction: The transcription reaction is set up in a nuclease-free microcentrifuge tube on ice. A typical 20 µL reaction includes:

    • Nuclease-free water

    • 5X Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 50 mM NaCl)

    • 10 mM NTPs (ATP, GTP, CTP, UTP)

    • 1 µM DNA template

    • 40 units of RNase Inhibitor

    • 50 units of T7 RNA Polymerase

  • Incubation: The reaction mixture is incubated at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, 1 µL of DNase I (RNase-free) is added, and the mixture is incubated at 37°C for 15 minutes.

  • Purification: The transcribed RNA is purified using denaturing polyacrylamide gel electrophoresis (PAGE), followed by elution from the gel and ethanol (B145695) precipitation.

b. 5'-End Labeling of RNA with [γ-³²P]ATP:

  • Dephosphorylation (if necessary): If the RNA has a 5'-triphosphate group from transcription, it is dephosphorylated using Calf Intestinal Phosphatase (CIP).

  • Kinase Reaction: The 5'-end labeling is performed in a 20 µL reaction containing:

    • Nuclease-free water

    • 10X T4 Polynucleotide Kinase Buffer

    • 1-10 pmol of purified RNA

    • 10 µCi of [γ-³²P]ATP (3000 Ci/mmol)

    • 10 units of T4 Polynucleotide Kinase (T4 PNK)

  • Incubation: The reaction is incubated at 37°C for 30-60 minutes.

  • Purification: The radiolabeled RNA is purified from unincorporated nucleotides using a spin column or by ethanol precipitation.

RNase H Cleavage Assay
  • Hybridization: The ³²P-labeled RNA is mixed with an equimolar amount of the unlabeled antisense oligonucleotide (either DNA or 2'-F-ANA) in RNase H reaction buffer without the enzyme. The mixture is heated to 90°C for 2 minutes and then allowed to cool slowly to room temperature to facilitate hybridization.

  • Reaction Setup: The cleavage reaction is typically performed in a 20 µL volume containing:

    • RNase H Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.8, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

    • 100 nM of the pre-formed hybrid substrate

    • E. coli or Human RNase H (the concentration should be optimized for the specific substrate and desired reaction kinetics)

  • Incubation: The reaction is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 2, 5, 10, 20 minutes) and quenched by adding an equal volume of loading buffer containing a chelating agent (e.g., EDTA) and a denaturant (e.g., formamide).

Analysis of Cleavage Products
  • Denaturing PAGE: The quenched reaction samples are heated to 95°C for 5 minutes and then loaded onto a high-resolution denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7 M urea).

  • Visualization and Quantification: The gel is exposed to a phosphor screen, and the radiolabeled RNA fragments are visualized and quantified using a phosphorimager. The percentage of cleaved RNA at each time point is calculated to determine the initial rate of the reaction.

Mandatory Visualization

Experimental_Workflow cluster_substrate_prep Substrate Preparation cluster_assay RNase H Cleavage Assay cluster_analysis Analysis DNA_Template dsDNA Template (with T7 promoter) IVT In Vitro Transcription (T7 RNA Polymerase, NTPs) DNA_Template->IVT Purify_RNA PAGE Purification of RNA IVT->Purify_RNA Labeling 5'-End Labeling (T4 PNK, [γ-³²P]ATP) Purify_RNA->Labeling Purify_Labeled_RNA Purification of Labeled RNA Labeling->Purify_Labeled_RNA Hybridization Hybridization of RNA and ASO Purify_Labeled_RNA->Hybridization ASO Antisense Oligonucleotide (DNA or 2'-F-ANA) ASO->Hybridization Reaction_Setup Reaction Setup (Buffer, Hybrid, RNase H) Hybridization->Reaction_Setup Incubation Incubation at 37°C (Time course) Reaction_Setup->Incubation Quenching Quenching (EDTA, Formamide) Incubation->Quenching PAGE Denaturing PAGE Quenching->PAGE Phosphorimaging Phosphorimaging and Quantification PAGE->Phosphorimaging Data_Analysis Data Analysis (Kinetics) Phosphorimaging->Data_Analysis

Caption: Experimental workflow for an in vitro RNase H cleavage assay.

RNaseH_Activity_Comparison cluster_properties Key Properties for RNase H Recognition DNA_RNA DNA/RNA Hybrid Conformation Favorable Conformation (Intermediate A/B-form) DNA_RNA->Conformation Exhibits Minor_Groove Appropriate Minor Groove Geometry DNA_RNA->Minor_Groove Possesses Cleavage RNA Strand Cleavage DNA_RNA->Cleavage FANA_RNA 2'-F-ANA/RNA Hybrid FANA_RNA->Conformation Exhibits FANA_RNA->Minor_Groove Possesses FANA_RNA->Cleavage RNaseH RNase H Enzyme RNaseH->Cleavage Mediates Conformation->RNaseH Recognized by Minor_Groove->RNaseH Recognized by

References

A Comparative Guide to the Nuclease Resistance of 2'-Fluoro Modified Oligonucleotides and Unmodified DNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the nuclease resistance conferred by 2'-fluoro (2'-F) modifications on oligonucleotides versus their unmodified DNA counterparts. The information presented, supported by experimental data, is intended to aid in the design and development of stable oligonucleotide-based therapeutics and diagnostics.

Introduction to Nuclease Susceptibility

Unmodified DNA and RNA oligonucleotides are highly susceptible to degradation by endogenous nucleases present in biological fluids like serum and within cells.[1] This rapid breakdown, primarily by 3'-exonucleases in serum, severely limits their in vivo half-life and therapeutic efficacy.[1] Chemical modifications are therefore essential to enhance stability. Among the most effective is the incorporation of a fluorine atom at the 2' position of the ribose sugar.

Mechanism of Enhanced Resistance

The superior nuclease resistance of 2'-fluoro modified oligonucleotides is a direct result of the chemical and conformational changes induced by the fluorine atom.

  • Conformational Locking: The highly electronegative 2'-fluoro group locks the sugar moiety into a C3'-endo conformation, which is characteristic of an A-form helical structure.[2][3][4] Unmodified DNA typically adopts a C2'-endo pucker, resulting in a B-form helix.

  • Steric Hindrance: Many nucleases are configured to recognize and bind to the B-form geometry of natural DNA. The A-form helix adopted by 2'-F modified oligos presents a different conformation that is a poor substrate for these enzymes, thus sterically hindering their ability to cleave the phosphodiester backbone.[3]

G cluster_unmodified Unmodified DNA cluster_modified 2'-Fluoro Modified Oligonucleotide Unmodified_DNA Unmodified DNA (B-form Helix, C2'-endo) Nuclease_A Nuclease Unmodified_DNA->Nuclease_A Optimal Substrate Degradation Rapid Degradation Nuclease_A->Degradation Catalyzes Cleavage Modified_Oligo 2'-Fluoro Modified Oligo (A-form Helix, C3'-endo) Nuclease_B Nuclease Modified_Oligo->Nuclease_B Poor Substrate (Steric Hindrance) Resistance Enhanced Resistance Nuclease_B->Resistance Inhibits Cleavage G cluster_workflow Nuclease Stability Assay Workflow Oligo_Prep 1. Oligo Annealing (Modified & Unmodified) Incubation 2. Incubation in Serum at 37°C Oligo_Prep->Incubation Sampling 3. Collect Aliquots at Time Intervals Incubation->Sampling Analysis 4. Denaturing PAGE Analysis Sampling->Analysis Quantification 5. Densitometry to Quantify Intact Oligonucleotide Analysis->Quantification Calculation 6. Calculate Half-Life (t½) Quantification->Calculation

References

A Head-to-Head Comparison: 2'-F-ANA and LNA Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of oligonucleotide therapeutics is continually advancing, with chemical modifications playing a pivotal role in enhancing the efficacy, stability, and specificity of these molecules. Among the most promising modifications are 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'-F-ANA) and Locked Nucleic Acid (LNA). Both offer significant advantages over unmodified oligonucleotides, but their distinct structural and conformational properties lead to critical differences in performance. This guide provides an objective, data-driven comparison to aid researchers in selecting the optimal modification for their specific application, from antisense technology to RNA interference.

At a Glance: Key Performance Differences

Feature2'-F-ANA (2'-Fluoroarabinonucleic Acid)LNA (Locked Nucleic Acid)
Binding Affinity (ΔTm/mod) +1.2°C to +1.5°C vs. RNA[1][2][3][4]+2°C to +8°C vs. RNA/DNA[5][][7]
RNase H Activation Yes ; duplexes support RNase H cleavage[1][2][3][8]No ; duplexes do not support RNase H cleavage[3]
Nuclease Resistance High; enhanced with phosphorothioate (B77711) (PS) linkages[2][8][9][10]High; resistant to endo- and exonucleases[5][7][11][12]
Mismatch Discrimination Excellent; ΔTm of -7.2°C for a single mismatch vs. RNA[1][2][4]Excellent[13]
Primary Mechanism Antisense (RNase H), siRNAAntisense (steric blocking), siRNA, diagnostics
Conformation DNA-like B-form (O4'-endo 'east' pucker)[1][2][4][14]RNA-like A-form (C3'-endo 'north' pucker)[1][11]

Structural Foundations of Performance

The functional differences between 2'-F-ANA and LNA originate from their unique sugar modifications. LNA features a methylene (B1212753) bridge connecting the 2' oxygen and the 4' carbon of the ribose sugar.[11] This bridge "locks" the sugar into a rigid C3'-endo (North) conformation, which is characteristic of A-form RNA helices.[1][11]

In contrast, 2'-F-ANA is an epimer of 2'-F-RNA, where a fluorine atom replaces the hydroxyl group at the 2' position of an arabinose sugar. This configuration results in an unusual O4'-endo (East) pucker, which confers a more DNA-like, B-form helical structure to the oligonucleotide.[1][2][4]

cluster_LNA LNA (Locked Nucleic Acid) cluster_FANA 2'-F-ANA (2'-Fluoroarabinonucleic Acid) lna_node Ribose sugar with a 2'-O to 4'-C methylene bridge lna_conf Rigid C3'-endo ('North') conformation lna_node->lna_conf locks sugar in lna_helix A-form (RNA-like) helix lna_conf->lna_helix prefers fana_node Arabinose sugar with a 2'-Fluorine modification fana_conf Flexible O4'-endo ('East') conformation fana_node->fana_conf induces fana_helix B-form (DNA-like) helix fana_conf->fana_helix prefers

Caption: Structural basis of 2'-F-ANA and LNA properties.

Detailed Performance Comparison

Binding Affinity and Thermal Stability (Tm)

A high binding affinity for the target sequence is crucial for potency. The melting temperature (Tm) is a direct measure of duplex stability.

  • LNA: The locked conformation of LNA dramatically increases thermal stability. Each LNA monomer incorporated into an oligonucleotide can increase the Tm by 2-8°C, allowing for the design of shorter, highly specific probes.[5][][7]

  • 2'-F-ANA: This modification also enhances binding affinity, though more moderately than LNA. Each 2'-F-ANA substitution increases the Tm by approximately 1.2°C per modification when hybridized to RNA.[1][2][4] Despite the lower Tm increase, 2'-F-ANA oligonucleotides still form highly stable duplexes with target RNA, significantly more so than unmodified DNA or phosphorothioate DNA.[8][15]

Table 1: Thermal Stability Enhancement

ModificationΔTm per Modification (vs. RNA Target)Key Characteristic
2'-F-ANA ~ +1.2°C[1][2][4]Moderate, but significant increase
LNA +2 to +8°C[5][]Very high, industry benchmark
Nuclease Resistance

Unmodified oligonucleotides are rapidly degraded by nucleases in biological fluids. Both 2'-F-ANA and LNA provide substantial protection against this degradation, extending their half-life in vitro and in vivo.

  • LNA: The rigid backbone of LNA confers excellent resistance to both endonucleases and exonucleases.[5][11]

  • 2'-F-ANA: The 2'-fluoro group provides a steric shield against nuclease attack.[2] This resistance is significantly amplified when combined with a phosphorothioate (PS) backbone. PS-2'F-ANA oligonucleotides have been shown to be over 20 times more stable than their PS-DNA counterparts against 3'-exonuclease hydrolysis.[3][8][9][12]

Table 2: Nuclease Resistance Profile

ModificationIn Vitro / In Vivo StabilityEffect of Phosphorothioate (PS) Backbone
2'-F-ANA High[2][10]Synergistic; dramatically increases stability[8][9]
LNA Very High[5][7]Often used to further enhance stability
RNase H Activation: The Critical Difference

The ability to recruit RNase H is a primary mechanism for antisense oligonucleotides, as this enzyme specifically degrades the RNA strand of an RNA/DNA-like duplex. This is the most significant point of divergence between 2'-F-ANA and LNA.

  • LNA: The A-form helix adopted by LNA/RNA duplexes is not recognized by RNase H. Therefore, fully modified LNA oligonucleotides act via a steric-blocking mechanism, not cleavage.[3] To enable RNase H activity, LNA is used in "gapmer" designs, where LNA "wings" flank a central gap of DNA or PS-DNA that can form a substrate for the enzyme.

  • 2'-F-ANA: Remarkably, 2'-F-ANA/RNA duplexes are substrates for RNase H.[1][2][8] The B-like conformation of the duplex is sufficiently similar to a native DNA/RNA hybrid to allow for enzyme recognition and cleavage of the target RNA.[3][8][16][17] This unique property allows for the design of fully modified, active antisense agents without the need for a DNA gap. Chimeric designs, such as alternating 2'-F-ANA and DNA units ("altimers"), have been shown to be among the most potent RNase H-activating oligomers.[2]

cluster_path Mechanism of Action Pathway cluster_LNA LNA cluster_FANA 2'-F-ANA start Oligonucleotide binds to target mRNA lna_duplex Forms LNA/RNA Duplex (A-form helix) start->lna_duplex fana_duplex Forms 2'-F-ANA/RNA Duplex (B-form like helix) start->fana_duplex lna_result RNase H NOT Activated (Steric Blockade) lna_duplex->lna_result fana_result RNase H Activated (Target mRNA Cleavage) fana_duplex->fana_result

Caption: Divergent pathways for RNase H activation.
In Vitro and In Vivo Efficacy

Both modifications have proven highly effective in gene silencing applications.

  • Studies directly comparing chimeric PS-2'F-ANA-DNA oligonucleotides to standard PS-DNA found that the 2'-F-ANA constructs achieved over 90% knockdown of c-MYB mRNA at just 20% of the dose required for the PS-DNA.[8][18] Furthermore, the silencing effect was significantly more persistent, lasting for at least four days after a single administration.[8][18]

  • In "gymnotic" delivery experiments, where cells take up oligonucleotides without transfection reagents, 2'-F-ANA gapmers were found to be approximately as effective at silencing gene expression as LNA gapmers.[19]

  • The combination of LNA and 2'-F-ANA within the same siRNA chimera has also been shown to result in high-potency gene silencing, leveraging the rigid, RNA-like properties of LNA with the DNA-like characteristics of 2'-F-ANA.[1][2][4]

Experimental Protocols

Melting Temperature (Tm) Analysis Protocol

This protocol determines the thermal stability of the duplex formed between a modified oligonucleotide and its complementary target, a key indicator of binding affinity.[20]

  • Sample Preparation: Mix the modified oligonucleotide and its complementary RNA or DNA target in a buffer solution (e.g., PBS) to a final concentration of 1-2 µM for each strand.

  • Denaturation/Annealing: Heat the sample to 95°C for 5 minutes to ensure complete denaturation of any secondary structures, then allow it to cool slowly to room temperature to facilitate duplex formation.

  • UV Spectrophotometry: Place the sample in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Melting Curve Generation: Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5°C or 1°C per minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).

  • Data Analysis: The melting temperature (Tm) is determined by calculating the first derivative of the melting curve. The peak of this curve corresponds to the temperature at which 50% of the duplexes have dissociated.

Nuclease Resistance Assay Protocol

This in vitro assay evaluates the stability of modified oligonucleotides in the presence of nucleases.[20]

  • Oligonucleotide Labeling: Label the 5' end of the test (modified) and control (unmodified) oligonucleotides with a fluorescent dye or a radioactive isotope (e.g., ³²P).

  • Reaction Setup: In separate microcentrifuge tubes, combine the labeled oligonucleotide with a nuclease source, such as fetal bovine serum (10-50%) or a purified nuclease (e.g., snake venom phosphodiesterase), in an appropriate reaction buffer.

  • Incubation: Incubate the reactions at 37°C.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction and add it to a stop solution (e.g., containing EDTA and formamide) to halt the enzymatic degradation.

  • Gel Electrophoresis: Load the aliquots onto a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea).

  • Visualization and Quantification: After electrophoresis, visualize the bands using a fluorescence scanner or phosphorimager. The percentage of intact, full-length oligonucleotide remaining at each time point is quantified to determine the degradation rate and calculate the half-life (t1/2).

Gene Silencing Efficacy Workflow (Antisense)

This workflow outlines the key steps to assess the ability of a modified oligonucleotide to knock down the expression of a target gene in a cell-based model.

cluster_analysis 5. Target Expression Analysis step1 1. Cell Culture Plate cells (e.g., K562, PC3) and allow to adhere. step2 2. Oligonucleotide Delivery Introduce ASO into cells via nucleofection, lipofection, or gymnotic delivery. step1->step2 step3 3. Incubation Incubate cells for a defined period (e.g., 24-96 hours) to allow for gene silencing. step2->step3 step4 4. Cell Lysis & Harvesting Collect cells and prepare lysates for RNA and protein. step3->step4 analysis_rna mRNA Quantification (qRT-PCR) step4->analysis_rna analysis_protein Protein Quantification (Western Blot) step4->analysis_protein step6 6. Data Interpretation Compare target gene expression in treated vs. control samples. analysis_rna->step6 analysis_protein->step6

Caption: Workflow for assessing antisense oligonucleotide efficacy.

Conclusion and Recommendations

The choice between 2'-F-ANA and LNA is not a matter of one being universally superior, but rather of aligning the modification's properties with the intended application and mechanism of action.

Choose LNA when:

  • The highest possible binding affinity and thermal stability are required.

  • The desired mechanism is steric blocking of translation, splicing, or protein binding sites.

  • The application involves diagnostics, such as in situ hybridization or PCR probes, where extreme specificity is paramount.

  • An RNase H-mediated knockdown is desired, and a "gapmer" design is appropriate.

Choose 2'-F-ANA when:

  • An RNase H-mediated cleavage of the target RNA is the desired mechanism of action.

  • A fully modified, nuclease-resistant oligonucleotide that is active as an antisense agent is needed.

  • The goal is to create potent "altimer" or chimeric designs that efficiently recruit RNase H.

  • A balance of enhanced stability, high specificity, and potent RNase H activity is the primary objective.

By understanding these key differences, researchers can make informed decisions to design more potent, stable, and specific oligonucleotide therapeutics, accelerating the development of the next generation of genetic medicines.

References

Assessing the Immunogenicity of FANA-Modified siRNAs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic application of small interfering RNAs (siRNAs) holds immense promise, but their potential to trigger an innate immune response remains a significant hurdle. This guide provides a comparative assessment of the immunogenicity of 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (FANA)-modified siRNAs against other common chemical modifications. The objective is to equip researchers with the necessary information to select siRNA modification strategies that minimize immune activation while preserving gene-silencing efficacy.

Mitigating the Innate Immune Response of siRNAs

Unmodified siRNAs can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 7 and 8, which are located in the endosomes of immune cells.[1][2] This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and type I interferons (IFN-α), potentially causing adverse inflammatory effects.[][4] Chemical modifications to the siRNA duplex are a key strategy to evade this immune recognition.

While direct quantitative comparisons of cytokine induction between FANA-modified siRNAs and other common modifications like 2'-O-Methyl (2'-OMe), 2'-Fluoro (2'-F), and Locked Nucleic Acid (LNA) are limited in publicly available literature, qualitative evidence suggests that FANA modifications can contribute to a reduction in these immune side effects.[5] It has been noted that combining FANA with other RNA-like modifications can lead to siRNAs with significantly reduced immunostimulatory properties.

Comparative Overview of siRNA Modifications and Immunogenicity

The following table summarizes the known impact of various siRNA modifications on immunogenicity, based on available research. It is important to note that the immunogenicity of an siRNA is also sequence-dependent.[1]

ModificationReported Impact on ImmunogenicityKey Findings & Citations
Unmodified siRNA High potential for inducing TNF-α and IFN-α.Can trigger potent innate immune responses via TLR7/8 activation.[1][2]
FANA (2'-deoxy-2'-fluoro-β-D-arabinonucleic acid) Decreases immune side-effects and toxicity.The FANA modification is reported to reduce immune-stimulatory side-effects.[5] Combining FANA with 2'-F-RNA and/or LNA can produce siRNAs with significantly reduced immunostimulatory properties.
2'-O-Methyl (2'-OMe) Significantly reduces or avoids immune activation.2'-O-methyl modifications of siRNA largely avoid immune-stimulatory effects.[2] Incorporation of 2'-OMe at specific positions can abolish TLR7 activation.[]
2'-Fluoro (2'-F) Reduces immune stimulation.siRNAs modified with 2'-F are less immunostimulatory than unmodified siRNAs.[6] 2'-F modification of adenosine, in particular, has been shown to significantly reduce cytokine induction.[6]
Locked Nucleic Acid (LNA) Can reduce immunostimulatory effects.LNA modifications have been shown to be compatible with reduced immunostimulatory properties when combined with FANA.

Experimental Protocols

Assessment of siRNA-Induced Cytokine Production in Human PBMCs

This protocol outlines a common in vitro method to quantify the immunogenicity of modified siRNAs.

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

  • Human PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

  • The isolated PBMCs are washed and resuspended in complete RPMI-1640 medium supplemented with fetal bovine serum and penicillin-streptomycin.

2. siRNA Transfection:

  • PBMCs are plated in 96-well plates at a density of 2.5–5 × 10^5 cells per well.

  • siRNA duplexes (unmodified, FANA-modified, and other modified controls) are formulated with a liposomal transfection agent such as DOTAP.

  • The formulated siRNAs are added to the cultured PBMCs and incubated for 16-24 hours at 37°C in a 5% CO2 incubator.[]

3. Quantification of Cytokines:

  • After incubation, the cell culture supernatants are collected.

  • The concentrations of human TNF-α and IFN-α in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[]

4. Data Analysis:

  • Cytokine concentrations are calculated based on the standard curves generated for each ELISA.

  • The results are expressed as the mean cytokine concentration (e.g., in pg/mL) ± standard deviation for each siRNA modification group.

  • Statistical analysis is performed to compare the cytokine induction by modified siRNAs to that of the unmodified control.

Visualizing Key Pathways and Workflows

siRNA-Mediated TLR7/8 Signaling Pathway

The following diagram illustrates the signaling cascade initiated upon the recognition of siRNA by TLR7 and TLR8 in the endosome, leading to the production of inflammatory cytokines.

TLR_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus siRNA siRNA TLR7_8 TLR7 / TLR8 siRNA->TLR7_8 MyD88 MyD88 TLR7_8->MyD88 IRAKs IRAKs MyD88->IRAKs IRF7 IRF7 MyD88->IRF7 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Gene_Expression Gene Expression NF_kB->Gene_Expression Activation IRF7->Gene_Expression Activation Cytokines TNF-α, IFN-α Gene_Expression->Cytokines

Caption: TLR7/8 signaling pathway activated by siRNA.

Experimental Workflow for Assessing siRNA Immunogenicity

This diagram outlines the key steps involved in the experimental process for evaluating the immunogenic potential of different siRNA modifications.

Experimental_Workflow start Start: Healthy Donor Blood pbmc_isolation PBMC Isolation (Ficoll Gradient) start->pbmc_isolation cell_plating Cell Plating (96-well plate) pbmc_isolation->cell_plating transfection Transfection of PBMCs cell_plating->transfection sirna_prep siRNA Formulation (Unmodified, FANA, 2'-OMe, etc.) sirna_prep->transfection incubation Incubation (16-24 hours) transfection->incubation supernatant_collection Supernatant Collection incubation->supernatant_collection elisa Cytokine Quantification (ELISA for TNF-α, IFN-α) supernatant_collection->elisa data_analysis Data Analysis & Comparison elisa->data_analysis end End: Immunogenicity Profile data_analysis->end

Caption: Workflow for siRNA immunogenicity assessment.

References

Decoding Viral Defenses: A Comparative Guide to the Cross-Resistance Profile of 2'-Fluoro-2'-deoxyadenosine in Resistant Viral Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 2'-Fluoro-2'-deoxyadenosine's Efficacy Against Drug-Resistant Viruses

The emergence of drug-resistant viral strains poses a significant challenge to effective antiviral therapy. Understanding the cross-resistance profile of new antiviral candidates is crucial for their clinical development and strategic deployment. This guide provides a comparative analysis of the in vitro activity of this compound (2'-FdAd), also known as Islatravir (MK-8591), against various drug-resistant viral strains, with a primary focus on Human Immunodeficiency Virus Type 1 (HIV-1). Due to a scarcity of publicly available data, the cross-resistance profile of 2'-FdAd against resistant Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV) strains is also discussed, with comparisons drawn from the known resistance profiles of other nucleoside/nucleotide analogs.

Quantitative Analysis of Antiviral Activity

The antiviral potency of 2'-FdAd (Islatravir) has been extensively evaluated against a panel of HIV-1 variants harboring key resistance mutations to nucleoside reverse transcriptase inhibitors (NRTIs). The following table summarizes the in vitro activity, presented as the half-maximal inhibitory concentration (IC50) and the fold change (FC) in resistance compared to the wild-type (WT) virus.

Virus StrainKey Resistance Mutation(s)2'-FdAd (Islatravir) IC50 (nM)Fold Change (FC) vs. WTReference Antiviral(s) Fold Change
HIV-1
Wild-Type (WT)None1.061.0-
M184V9.89 - 91.28.0 - 33.8Lamivudine (B182088): >500
M184I8.5 - 12.94.8 - 8.0Lamivudine: >500
K65R0.9 (Hypersusceptible)<1.0Tenofovir: 2-4
A114S2.02.0-
A114S + M184V-37.9-
M41L + A114S + M184V-64.8-
HBV
Lamivudine-ResistantrtM204V/I ± rtL180MData Not Available-Lamivudine: >1000
Entecavir-ResistantrtL180M + rtS202G + rtM204VData Not Available-Entecavir (B133710): >100
Adefovir-ResistantrtA181T/V or rtN236TData Not Available-Adefovir: 5-10
HCV
Sofosbuvir-ResistantNS5B S282TData Not Available-Sofosbuvir (B1194449): 2.4 - 19.4

Note: Data for 2'-FdAd (Islatravir) against HBV and HCV are not publicly available. The table includes common resistance mutations for these viruses and the fold change in resistance for their respective standard-of-care nucleoside/nucleotide analogs to provide context. Preclinical data suggest that the efficacy of Islatravir against HBV is dramatically lower than that of currently preferred nucleoside drugs[1][2][3].

Key Findings from Preclinical Studies

For HIV-1, the M184V and M184I mutations in the reverse transcriptase (RT) are the primary drivers of resistance to 2'-FdAd, although the magnitude of this resistance can vary[4][5][6]. The combination of the A114S mutation with M184V can lead to a greater reduction in susceptibility[7]. Notably, viruses containing the A114S mutation in combination with M184V have shown impaired replication capacity in primary blood mononuclear cells (PBMCs)[4][5]. Interestingly, the K65R mutation, which confers resistance to tenofovir, appears to hypersensitize HIV-1 to Islatravir[8]. Furthermore, certain non-nucleoside reverse transcriptase inhibitor (NNRTI) resistance mutations, such as F227C, can also lead to hypersusceptibility to Islatravir[9][10].

For HBV, resistance to nucleoside analogs like lamivudine and entecavir is well-characterized and primarily involves mutations in the viral polymerase at positions such as rtM204, rtL180, and rtS202[8][11][12]. Similarly, for HCV, the S282T mutation in the NS5B polymerase is the primary substitution associated with resistance to the nucleotide analog sofosbuvir[13][14][15]. The lack of specific data for 2'-FdAd against these resistant variants highlights a critical area for future research.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of antiviral cross-resistance. Below are protocols for key in vitro assays.

Phenotypic Antiviral Susceptibility Assay for HIV-1 (Recombinant Virus Assay)

This assay measures the susceptibility of patient-derived HIV-1 reverse transcriptase (RT) sequences to various inhibitors.

  • RNA Extraction and RT-PCR: Viral RNA is extracted from patient plasma samples. The RT-coding region of the pol gene is then amplified using reverse transcription-polymerase chain reaction (RT-PCR).

  • Generation of Recombinant Viruses: The amplified patient-derived RT sequences are inserted into a replication-defective HIV-1 vector that contains a reporter gene, such as luciferase. This is typically done through homologous recombination in cell culture.

  • Virus Stock Production: The recombinant vectors are transfected into a suitable cell line (e.g., 293T cells) to produce viral stocks. The amount of virus is quantified, often by measuring the p24 antigen concentration.

  • Antiviral Susceptibility Testing: Target cells (e.g., MT4-GFP or TZM-bl cells) are seeded in 96-well plates. The cells are then infected with the recombinant virus stocks in the presence of serial dilutions of the antiviral drug being tested. A reference virus with known drug susceptibility is tested in parallel.

  • Quantification of Viral Replication: After a set incubation period (typically 2-3 days), the extent of viral replication is determined by measuring the reporter gene activity (e.g., luciferase expression).

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for both the patient-derived and reference viruses. The fold change in resistance is determined by dividing the IC50 of the patient virus by the IC50 of the reference virus[13][16][17].

HCV Replicon Assay for Antiviral Activity

This cell-based assay is a standard method for evaluating the activity of anti-HCV compounds against viral replication.

  • Cell Line Maintenance: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are cultured in a suitable medium supplemented with an antibiotic (e.g., G418) to maintain the replicon. These replicons often contain a reporter gene like luciferase[1].

  • Cell Seeding: On the day of the assay, the replicon-containing cells are seeded into 96-well plates at an optimal density and incubated to allow for cell attachment.

  • Compound Preparation and Addition: The test compound (e.g., 2'-FdAd) is serially diluted in culture medium. The medium on the cells is then replaced with the medium containing the various concentrations of the compound.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow the compound to exert its antiviral effect.

  • Measurement of HCV Replication: The level of HCV replicon replication is quantified by measuring the luciferase activity using a luminometer. The luminescence signal is directly proportional to the amount of viral replication[1][2].

  • Cytotoxicity Assay: In a parallel plate, a cytotoxicity assay is performed to determine the 50% cytotoxic concentration (CC50) of the compound. This is to ensure that the observed reduction in replication is not due to cell death.

  • Data Analysis: The EC50 (50% effective concentration) is calculated from the dose-response curve of the antiviral activity. The selectivity index (SI), which is the ratio of CC50 to EC50, is then determined to assess the therapeutic window of the compound[1].

In Vitro Selection of Antiviral-Resistant Virus

This method is used to generate and identify viral mutations that confer resistance to an antiviral drug.

  • Initial Viral Culture: A wild-type viral stock is cultured in the presence of the antiviral drug at a concentration around its IC50.

  • Serial Passage: The virus from the culture that shows signs of replication (e.g., cytopathic effect or increasing viral load) is harvested and used to infect fresh cells with a slightly higher concentration of the drug.

  • Dose Escalation: This process of serial passage with increasing drug concentrations is continued until the virus can replicate at significantly higher concentrations of the drug than the initial IC50.

  • Isolation and Sequencing: The resistant virus is isolated, and its genetic material is sequenced, particularly in the gene encoding the drug's target, to identify mutations that may be responsible for the resistance.

  • Phenotypic Confirmation: The identified mutations are introduced into a wild-type viral background using site-directed mutagenesis. The susceptibility of these engineered mutant viruses to the drug is then tested to confirm that the identified mutations indeed confer resistance.

Visualizing Experimental Workflows and Resistance Mechanisms

To further elucidate the processes described, the following diagrams illustrate the experimental workflow for determining cross-resistance and the mechanism of action and resistance for nucleoside reverse transcriptase inhibitors.

Antiviral_Cross_Resistance_Workflow cluster_patient_sample Patient-Derived or Lab-Generated Resistant Virus cluster_wt_control Wild-Type Control cluster_assay Phenotypic Susceptibility Assay cluster_analysis Data Analysis PatientVirus Resistant Viral Strain Infection Infect Target Cells in Presence of Drug PatientVirus->Infection WTVirus Wild-Type (WT) Viral Strain WTVirus->Infection SerialDilution Prepare Serial Dilutions of 2'-FdAd SerialDilution->Infection Quantification Quantify Viral Replication (e.g., Luciferase Assay) Infection->Quantification IC50_Resistant Calculate IC50 for Resistant Strain Quantification->IC50_Resistant IC50_WT Calculate IC50 for WT Strain Quantification->IC50_WT FoldChange Calculate Fold Change (FC) FC = IC50(Resistant) / IC50(WT) IC50_Resistant->FoldChange IC50_WT->FoldChange

Caption: Experimental workflow for determining the cross-resistance profile of an antiviral agent.

NRTI_Mechanism_and_Resistance cluster_moa Mechanism of Action cluster_resistance Mechanism of Resistance NRTI 2'-FdAd (NRTI) Phosphorylation Intracellular Phosphorylation NRTI->Phosphorylation 1 NRTI_TP 2'-FdAd-TP (Active Form) Phosphorylation->NRTI_TP 2 RT Viral Reverse Transcriptase (RT) NRTI_TP->RT 3a Incorporation Incorporation into Growing Viral DNA RT->Incorporation 3b Termination Chain Termination & Translocation Inhibition Incorporation->Termination 4 RT_Mutation Mutation in RT (e.g., M184V) Discrimination Altered RT Active Site Discriminates against 2'-FdAd-TP RT_Mutation->Discrimination Alters Continued_Elongation Continued DNA Elongation Discrimination->Continued_Elongation Allows

Caption: Mechanism of action of 2'-FdAd and the development of resistance through RT mutations.

References

A Comparative Guide to the Thermodynamic Properties of Duplexes with 2'-Fluoro-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Among these, 2'-Fluoro-2'-deoxyadenosine (2'-F-araA) has emerged as a significant modification due to its unique effects on the thermodynamic stability and structural conformation of nucleic acid duplexes. This guide provides a detailed comparison of the thermodynamic properties of duplexes containing 2'-F-araA against unmodified DNA and RNA duplexes, supported by experimental data and methodologies.

Enhanced Thermal Stability of 2'-F-araA Modified Duplexes

A primary advantage of incorporating 2'-F-araA into oligonucleotides is the marked enhancement in the thermal stability of the resulting duplexes, particularly when hybridized to RNA targets.[1][2][3] This increased stability is quantified by a higher melting temperature (Tm), which is critical for applications like antisense and siRNA technologies that demand strong and specific binding to target mRNA.[1] The stabilizing effect is attributed to a more favorable enthalpy of hybridization (ΔH°), a key driver for the formation of stable duplexes.[1][2][4]

The 2'-fluoro modification in the arabino configuration pre-organizes the sugar pucker into a conformation that is favorable for A-form helices, which are characteristic of RNA duplexes.[2][4] This conformational predisposition reduces the entropic penalty of duplex formation, contributing to the overall stability.[2][4]

Comparative Thermodynamic Data

The following tables summarize the quantitative thermodynamic data for duplexes containing 2'-F-araA in comparison to their unmodified DNA and RNA counterparts. The data is derived from UV thermal melting studies.

Table 1: Comparison of Melting Temperatures (Tm) of Modified and Unmodified Duplexes

Duplex TypeSequence (5'→3')ComplementTm (°C)ΔTm per modification (°C)
DNA/RNA GCG TTT TTT GCGr(CGC AAA AAA CGC)55.4-
2'-F-ANA/RNA GCG TTT TTT GCG (2'-F-araT)r(CGC AAA AAA CGC)72.5+2.5
DNA/DNA GTG GTC TTT GGTACC AAG AAA CCA C48.0-
2'-F-ANA/DNA GTG GTC TTT GGT (2'-F-araT)ACC AAG AAA CCA C54.5+0.9

Data adapted from studies on 2'-F-ANA oligonucleotides, which share similar structural and thermodynamic characteristics with 2'-F-araA containing strands.

Table 2: Thermodynamic Parameters for Duplex Formation (at 37 °C)

Duplex-ΔH° (kcal/mol)-ΔS° (cal/mol·K)-ΔG°37 (kcal/mol)
DNA/RNA 77.1212.811.0
2'-F-ANA/RNA 93.1258.913.1
RNA/RNA 94.7266.912.0

These parameters highlight that the increased stability of 2'-F-ANA/RNA duplexes stems from both favorable enthalpic and entropic contributions.[2][4]

Structural Insights and Functional Implications

Circular dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy have revealed that 2'-F-araA/RNA hybrids adopt an A-like helical conformation.[1][2][3] This is a crucial feature for antisense applications because RNase H, an enzyme that degrades the RNA strand of a DNA/RNA hybrid, recognizes and cleaves A-form duplexes.[1][2] The 2'-fluoro group in the arabino configuration projects into the major groove of the helix, which does not sterically hinder the binding of RNase H.[1]

Experimental Protocols

The thermodynamic data presented is typically acquired through the following experimental procedures:

1. Oligonucleotide Synthesis and Purification

  • Synthesis: Oligonucleotides containing 2'-F-araA are synthesized using standard solid-phase phosphoramidite (B1245037) chemistry on an automated DNA/RNA synthesizer.[1]

  • Deprotection and Cleavage: After synthesis, oligonucleotides are cleaved from the solid support and deprotected using concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine.[1]

  • Purification: The crude oligonucleotides are purified by reverse-phase high-performance liquid chromatography (HPLC) to ensure high purity.[1] The purity and identity of the oligonucleotides are confirmed by analytical HPLC and mass spectrometry.[1]

2. UV Thermal Melting Studies

  • Sample Preparation: Purified single-stranded oligonucleotides are quantified by UV absorbance at 260 nm. Complementary strands are mixed in equimolar amounts in a buffer solution, typically containing 10 mM sodium phosphate, 100 mM NaCl, and 0.1 mM EDTA at pH 7.0.[1]

  • Data Acquisition: The absorbance of the oligonucleotide solution is monitored at 260 nm as the temperature is increased at a constant rate, typically 0.5 or 1.0 °C per minute.[1] The resulting plot of absorbance versus temperature is the melting curve.[1]

  • Thermodynamic Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°37) are obtained by fitting the melting curves to a two-state model using van't Hoff analysis.[1]

Experimental Workflow Diagram

The general workflow for determining the thermodynamic properties of nucleic acid duplexes is illustrated below.

experimental_workflow cluster_synthesis Oligonucleotide Preparation cluster_analysis Thermodynamic Analysis synthesis Solid-Phase Synthesis (2'-F-araA phosphoramidite) deprotection Deprotection & Cleavage synthesis->deprotection purification HPLC Purification deprotection->purification quantification UV Quantification (260 nm) purification->quantification sample_prep Sample Preparation (Equimolar mixing in buffer) quantification->sample_prep uv_melting UV Thermal Melting (Abs vs. Temp) sample_prep->uv_melting data_analysis Data Analysis (van't Hoff Plot) uv_melting->data_analysis thermo_params Thermodynamic Parameters (Tm, ΔG°, ΔH°, ΔS°) data_analysis->thermo_params

Caption: Workflow for Thermodynamic Analysis of Duplexes.

Conclusion

The incorporation of this compound into oligonucleotides offers a potent strategy for enhancing the thermodynamic stability of duplexes, especially with RNA targets.[1] This increased stability, driven by favorable enthalpic contributions, coupled with the ability of 2'-F-araA/RNA hybrids to adopt an A-like conformation and serve as substrates for RNase H, makes 2'-F-araA a valuable modification for the development of antisense and siRNA-based therapeutics.[1][2] The detailed experimental protocols and comparative data provided in this guide offer a solid foundation for researchers and drug development professionals working with modified nucleic acids.

References

A Comparative Guide to the Cytotoxicity of 2'-Fluoro-2'-deoxyadenosine and 2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of 2'-Fluoro-2'-deoxyadenosine and its parent compound, 2'-deoxyadenosine (B1664071). The information presented is supported by experimental data to assist researchers in evaluating these nucleoside analogs for potential therapeutic applications.

Data Presentation: Comparative Cytotoxicity

The cytotoxic potential of this compound and 2'-deoxyadenosine, along with other halogenated analogs, has been evaluated in human T-lymphoblastoid CCRF-CEM cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, are summarized in the table below. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundCell LineIC50 (µM)Notes
This compoundCCRF-CEM0.15
2'-deoxyadenosineCCRF-CEM0.9In the presence of an adenosine (B11128) deaminase inhibitor
2-Chloro-2'-deoxyadenosineCCRF-CEM0.045
2-Bromo-2'-deoxyadenosineCCRF-CEM0.068

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and 2'-deoxyadenosine are provided below.

Cell Viability (Cytotoxicity) Assay using MTT

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

a. Materials:

  • CCRF-CEM cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound and 2'-deoxyadenosine

  • Adenosine deaminase inhibitor (e.g., deoxycoformycin) for experiments with 2'-deoxyadenosine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

b. Procedure:

  • Cell Seeding: Seed CCRF-CEM cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Compound Treatment: Prepare serial dilutions of this compound and 2'-deoxyadenosine (with adenosine deaminase inhibitor) in culture medium. Add the diluted compounds to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

DNA Synthesis Inhibition Assay

This assay measures the inhibition of DNA synthesis by quantifying the incorporation of a radiolabeled nucleoside.

a. Materials:

  • CCRF-CEM cells

  • Culture medium and supplements

  • Test compounds (this compound and 2'-deoxyadenosine)

  • [³H]thymidine

  • Trichloroacetic acid (TCA)

  • Scintillation counter

b. Procedure:

  • Cell Culture and Treatment: Culture CCRF-CEM cells and treat with various concentrations of the test compounds for a specified period (e.g., 18 hours).

  • Radiolabeling: Add [³H]thymidine to the cell cultures and incubate for a short period (e.g., 1-2 hours) to allow for incorporation into newly synthesized DNA.

  • Cell Harvesting and Precipitation: Harvest the cells and wash them to remove unincorporated [³H]thymidine. Precipitate the DNA using cold TCA.

  • Quantification: Collect the precipitated DNA on filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of each compound required to inhibit DNA synthesis by 50%.

Apoptosis Assay using Annexin V Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[1]

a. Materials:

  • Treated and untreated CCRF-CEM cells

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

b. Procedure:

  • Cell Preparation: Harvest both adherent and floating cells from the culture and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Visualizations

Signaling Pathway of Cytotoxicity

The cytotoxic effects of both this compound and 2'-deoxyadenosine are initiated by their intracellular phosphorylation. The resulting triphosphate analogs inhibit DNA synthesis, a key step in their mechanism of action.[2] This ultimately leads to the induction of apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases.[2]

Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 2F_dAdo This compound 2F_dATP 2'-Fluoro-dATP 2F_dAdo->2F_dATP Phosphorylation dAdo 2'-deoxyadenosine dATP dATP dAdo->dATP Phosphorylation DNA_syn DNA Synthesis Inhibition 2F_dATP->DNA_syn dATP->DNA_syn Mito Mitochondrial Dysfunction DNA_syn->Mito CytC Cytochrome c Release Mito->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of cytotoxicity for deoxyadenosine (B7792050) analogs.

Experimental Workflow for Cytotoxicity Assessment

A typical workflow for assessing the cytotoxicity of these compounds involves a series of assays to determine their impact on cell viability, DNA synthesis, and the induction of apoptosis.

Experimental_Workflow Start Start: Cell Culture (e.g., CCRF-CEM) Treatment Treatment with This compound or 2'-deoxyadenosine Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability DNA_Inhibition DNA Synthesis Inhibition Assay Treatment->DNA_Inhibition Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay IC50 Determine IC50 Viability->IC50 Mechanism Elucidate Mechanism of Action DNA_Inhibition->Mechanism Apoptosis_Assay->Mechanism End End IC50->End Mechanism->End

Caption: General workflow for assessing the cytotoxicity of nucleoside analogs.

References

Safety Operating Guide

Proper Disposal of 2'-Fluoro-2'-deoxyadenosine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 2'-Fluoro-2'-deoxyadenosine, a nucleoside analog used in various research and drug development applications. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection.

Hazard Identification and Waste Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and eye irritation.[1][2] Therefore, all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be treated as hazardous chemical waste.[3][4] Do not dispose of this material down the drain or in regular trash.[4][5]

Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

Protection TypeRequired PPESpecifications and Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Wear appropriate protective gloves and clothing to prevent skin exposure.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Inspect gloves for tears or punctures before use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3][7]
Respiratory Protection A NIOSH-approved respirator.Use a respirator if handling the compound as a powder outside of a chemical fume hood or in case of poor ventilation.[3]

Step-by-Step Disposal Protocol

This protocol outlines the detailed steps for the safe collection and disposal of this compound waste.

3.1. Waste Segregation

  • Immediately segregate all materials contaminated with this compound. This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated labware such as pipette tips, centrifuge tubes, and flasks.

    • Contaminated PPE, including gloves and disposable lab coats.

  • Do not mix this waste with non-hazardous trash or other incompatible chemical waste streams.[8]

3.2. Waste Container Selection and Labeling

  • Select an appropriate container: Use a designated, leak-proof, and chemically compatible waste container with a secure screw-on cap.[9] Plastic containers are generally preferred.[10]

  • Label the container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] Chemical formulas or abbreviations are not acceptable.[4]

  • Include additional information: Also, include the concentration (if in solution) and an estimate of the quantity on the label.[4]

  • Affix a hazardous waste tag: Attach a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[8]

3.3. Waste Accumulation and Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4][11]

  • Ensure the container is kept closed at all times, except when adding waste.[10]

  • Store incompatible hazardous wastes separately to prevent reactions.[8]

Quantitative Storage Limits in Satellite Accumulation Areas

Waste TypeMaximum Accumulation Volume
General Hazardous Waste 55 gallons
Acutely Toxic Chemical Waste (P-list) 1 quart (liquid) or 1 kilogram (solid)
Data sourced from University of Pennsylvania Laboratory Chemical Waste Management Guidelines.[10]

3.4. Requesting Waste Pickup

  • Once the container is full, or if you no longer generate this type of waste, submit a chemical waste pickup request to your institution's EHS department.[4][10]

  • Do not exceed the storage time limits set by your institution, which is often up to 12 months as long as accumulation limits are not surpassed.[10]

3.5. Spill Management

  • Immediate Action: In the event of a spill, immediately alert personnel in the area.[11]

  • Evacuate and Secure: Evacuate the immediate area if necessary.

  • Cleanup:

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or chemical absorbent pads.[4]

    • For solid spills, sweep up the material and place it in a suitable, closed container for disposal, avoiding dust formation.[3][6]

  • Decontamination: Clean the spill area with an appropriate solvent.

  • Waste Disposal: All materials used for cleanup, including the absorbent material and contaminated cleaning supplies, must be disposed of as hazardous waste.[4][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid, Liquid, Contaminated Materials) ppe->segregate container Select & Label Hazardous Waste Container segregate->container store Store in Designated Satellite Accumulation Area (SAA) container->store full Is Container Full? store->full pickup Request Waste Pickup from EHS full->pickup Yes add_waste Add Waste to Container full->add_waste No end Proper Disposal by Licensed Service pickup->end add_waste->store

Caption: Disposal workflow for this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 2'-Fluoro-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2'-Fluoro-2'-deoxyadenosine. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to ensure a safe laboratory environment.

This compound is a nucleoside analog that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. The following guidelines are designed to minimize exposure and mitigate risks associated with this compound.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications and Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is required for operations with a high risk of splashing.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.A fully buttoned lab coat should be worn to protect the body and clothing from spills. Consider a flame-resistant lab coat if working with flammable materials in the same procedure.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended.Inspect gloves for any tears or punctures before use. Remove and dispose of gloves in a designated waste container immediately after handling the compound or if contamination is suspected. Wash hands thoroughly after removing gloves.
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator is required when handling the powder outside of a chemical fume hood or in case of poor ventilation.The use of respiratory protection should be based on a risk assessment of the specific procedure and work environment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical to prevent contamination and accidental exposure. The following workflow outlines the safe handling of this compound from preparation to use.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Designated Work Area don_ppe 2. Don Appropriate PPE weigh 3. Weigh Compound in Fume Hood don_ppe->weigh dissolve 4. Dissolve Compound weigh->dissolve decontaminate 5. Decontaminate Work Surfaces & Equipment dissolve->decontaminate doff_ppe 6. Doff PPE Correctly decontaminate->doff_ppe segregate_waste 7. Segregate and Label Waste doff_ppe->segregate_waste dispose 8. Dispose of Waste via Approved Channels

Caption: Workflow for Safe Handling of this compound.
Experimental Protocols

1. Preparation of Designated Work Area:

  • Ensure a certified chemical fume hood is used for all operations involving the solid compound.

  • Cover the work surface with absorbent, disposable bench paper.

  • Have a spill kit readily accessible. The kit should contain absorbent pads, a scoop, and a designated waste container.

2. Weighing the Compound:

  • Perform all weighing operations within the chemical fume hood to prevent inhalation of the powder.

  • Use an analytical balance with a draft shield.

  • Tare a pre-labeled, sealable container on the balance.

  • Carefully transfer the desired amount of this compound to the container using a clean spatula.

  • Close the container securely before removing it from the balance.

  • Clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.

3. Dissolving the Compound:

  • Add the solvent to the sealed container containing the pre-weighed compound.

  • If sonication is required, ensure the container is tightly sealed to prevent aerosol generation.

  • All manipulations of the dissolved compound should still be performed with appropriate PPE.

Disposal Plan: Managing Contaminated Waste

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

cluster_waste_streams Waste Segregation cluster_containment Containment cluster_disposal_path Final Disposal solid_waste Solid Waste (Unused compound, contaminated labware, PPE) solid_container Labeled, Sealed, Puncture-Resistant Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions containing the compound) liquid_container Labeled, Sealed, Leak-Proof Container liquid_waste->liquid_container ehs Contact Environmental Health & Safety (EHS) solid_container->ehs liquid_container->ehs pickup Arrange for Hazardous Waste Pickup ehs->pickup

Caption: Disposal Workflow for this compound Waste.
Disposal Procedures

  • Solid Waste:

    • Collect all unused compounds, contaminated gloves, weigh boats, pipette tips, and other disposable labware in a designated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with non-hazardous waste.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not dispose of liquid waste down the drain.

  • Decontamination of Glassware:

    • Reusable glassware should be decontaminated by soaking in a suitable cleaning solution (e.g., a strong alkaline cleaning agent) and then thoroughly rinsed. The initial rinsate should be collected as hazardous waste.

  • Waste Pickup:

    • Store all hazardous waste containers in a designated and secure satellite accumulation area.

    • Follow your institution's procedures for arranging the pickup and disposal of chemical waste through the Environmental Health and Safety (EHS) office.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personal exposure, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Small Spill (<1 gram) 1. Alert others in the area. 2. Wearing appropriate PPE, gently cover the spill with a damp absorbent pad to avoid raising dust.[1] 3. Carefully scoop the material into a designated hazardous waste container. 4. Clean the spill area with a suitable detergent solution, followed by a water rinse.[2] 5. Dispose of all cleanup materials as hazardous waste.
Large Spill (>1 gram) 1. Evacuate the immediate area and alert others. 2. Restrict access to the spill area. 3. Contact your institution's EHS for assistance with cleanup.
Skin Contact 1. Immediately remove contaminated clothing. 2. Wash the affected area with soap and copious amounts of water for at least 15 minutes. 3. Seek medical attention.
Eye Contact 1. Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air. 2. If breathing is difficult, administer oxygen. 3. Seek medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.

By adhering to these safety protocols, researchers can significantly minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.